idarubicin hydrochloride
Description
Properties
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPTYWUBOQMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Idarubicin Hydrochloride in Acute Myeloid Leukemia: A Technical Guide to the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] For decades, the standard of care for induction chemotherapy has been a combination regimen, frequently "7+3," which involves cytarabine (B982) and an anthracycline.[1][2] Idarubicin (B193468) hydrochloride, a synthetic anthracycline antibiotic and a derivative of daunorubicin (B1662515), is a cornerstone of this therapeutic approach.[3][4] Its superior potency, higher lipophilicity for enhanced cellular uptake, and ability to overcome certain resistance mechanisms have established it as a critical agent in the treatment of AML.[4][5][6]
This technical guide provides an in-depth exploration of the core mechanisms through which idarubicin exerts its potent antileukemic effects, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanisms of Antileukemic Action
Idarubicin's efficacy in AML stems from a multi-pronged assault on leukemic cells, primarily targeting DNA integrity and cellular replication machinery.[7]
DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of action for idarubicin is its function as a potent DNA topoisomerase II inhibitor.[5][7][8] The process begins with the planar ring structure of the idarubicin molecule inserting itself, or intercalating, between DNA base pairs.[3] This physical intercalation distorts the DNA double helix, thereby disrupting DNA replication and transcription processes.[7]
Crucially, this DNA binding allows idarubicin to trap the nuclear enzyme topoisomerase II. This enzyme is essential for managing DNA topology during replication by creating transient double-strand breaks to relieve torsional strain.[6][7] Idarubicin stabilizes the covalent intermediate of this process, known as the "cleavable complex," where topoisomerase II is bound to the broken DNA ends.[6][7] By preventing the re-ligation of these breaks, idarubicin leads to the accumulation of permanent, irreversible DNA double-strand breaks.[7][9] Studies have shown that idarubicin and its active metabolite, idarubicinol, predominantly form cleavable complexes with the topoisomerase IIα isoform.[6] The persistence of these complexes after drug removal may be linked to idarubicin's heightened effectiveness compared to other anthracyclines.[6]
Induction of Cell Cycle Arrest and Apoptosis
The extensive DNA damage induced by idarubicin triggers a robust cellular stress response.[7] DNA damage sensors activate cell cycle checkpoints, particularly at the G2/M and S phases, to halt cell division and allow for DNA repair.[7] However, when the damage is overwhelming and irreparable, the cell is directed towards programmed cell death, or apoptosis.[7][8] This is the ultimate and desired outcome of the therapy in rapidly proliferating cancer cells.[7]
The apoptotic cascade initiated by idarubicin involves the activation of key executioner proteins. In human leukemic cells, idarubicin-induced DNA breaks are correlated with a reduction in mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3, which are critical mediators of the intrinsic apoptotic pathway.[10]
Generation of Reactive Oxygen Species (ROS)
Like other anthracyclines, idarubicin's chemical structure includes a quinone moiety that can participate in redox cycling.[7] This process can generate free radicals and reactive oxygen species (ROS), which contribute to cellular damage through lipid peroxidation and protein oxidation, adding another layer of cytotoxicity.[3][7] It has been demonstrated that idarubicin induces oxidative DNA damage, measured by the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), particularly in the presence of copper (II), a metal often found in elevated concentrations in cancer patients.[11]
However, the direct role of ROS in idarubicin-induced apoptosis is debated. One study in a T-lymphoblastic leukemia cell line found that ROS generation and apoptosis are separate, parallel events, with ROS not being a prerequisite for the apoptotic process.[10] In that model, inhibiting caspases blocked apoptosis but actually enhanced ROS generation, suggesting the two pathways are not directly sequential.[10]
Quantitative Efficacy Data
The potency of idarubicin has been quantified in both preclinical and clinical settings.
Table 1: In Vitro Cytotoxicity of Idarubicin in Myeloid Leukemia Cell Lines
| Cell Line | IC50 (nM) | Drug(s) | Assay Duration | Source |
| Panel of 6 AML Cell Lines | 2.6 - 17.8 | Idarubicin | Not Specified | [12] |
| HL-60 | 5.0 - 10.0 (approx.) | Idarubicin | 72 hours | [13][14] |
| K562 | 8.1 | Idarubicin | Not Specified | [12] |
| Kasumi-1 | 2.6 | Idarubicin | Not Specified | [12] |
| MOLM-13 | < 1.0 | Idarubicin | 72 hours | [15] |
| OCI-AML3 | 3.2 | Idarubicin | Not Specified | [12] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Clinical Remission Rates for Idarubicin-Based Regimens in AML
| Patient Population | Regimen | Complete Remission (CR) Rate | Source |
| Untreated Adult AML | Idarubicin + Cytarabine (+/- Etoposide) | >80% | [4] |
| Refractory/Relapsed AML | Idarubicin + Cytarabine (+/- other agents) | 46% | [4] |
| Refractory/Relapsed AML/ALL | Idarubicin + Intermediate Dose Cytarabine | 70% | [4] |
| Adult AML (<60 years) | Idarubicin (12-13 mg/m²) vs. Daunorubicin (45-50 mg/m²) + Cytarabine | Significantly improved CR rates for Idarubicin | [16] |
Signaling Pathways and Visualizations
The mechanisms of idarubicin converge on critical cellular pathways that control cell fate.
Caption: Core mechanism of action for Idarubicin in AML.
Caption: Downstream signaling to apoptosis post-Idarubicin action.
Illustrative Experimental Protocols
Validating the mechanism and efficacy of idarubicin relies on a suite of established in vitro assays.
Protocol: Assessment of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[17] It is commonly employed to determine the IC50 value of a cytotoxic compound.
Methodology:
-
Cell Seeding: AML cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize overnight.
-
Drug Treatment: Cells are treated with a serial dilution of idarubicin hydrochloride for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).
-
Analysis: Absorbance values are plotted against drug concentration to generate a dose-response curve, from which the IC50 value is calculated.
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
Protocol: Analysis of Apoptosis by Annexin V/PI Staining
Flow cytometry using Annexin V and Propidium Iodide (PI) is a standard method to quantify apoptosis.
Methodology:
-
Cell Culture and Treatment: AML cells are treated with idarubicin for a defined period to induce apoptosis.
-
Cell Harvesting: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are resuspended in binding buffer containing fluorescently-labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a DNA-binding dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument detects the fluorescence signals from each cell, allowing for the differentiation of cell populations.
-
Data Analysis: The data is typically displayed as a quadrant plot, separating cells into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Quadrant logic for flow cytometry apoptosis analysis.
Mechanisms of Resistance
Despite its efficacy, resistance to idarubicin can develop, which is a primary cause of treatment failure.[18][19]
-
Drug Efflux: A major mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by MDR1), which actively pump chemotherapeutic agents out of the cell.[20] While idarubicin is known to be less affected by P-gp than daunorubicin, high expression can still contribute to resistance.[13][17][21]
-
Altered Apoptotic Signaling: Mutations in key tumor suppressor genes, such as p53, can disable the apoptotic machinery, allowing cells to survive despite significant DNA damage.[2]
-
Cell Cycle State: Leukemic cells that are induced into a quiescent or arrested state (G0/G1 phase) by other agents may exhibit increased resistance to idarubicin-induced apoptosis.[9][22]
Conclusion
This compound remains a vital component of AML therapy due to its potent, multifaceted mechanism of action. Its ability to efficiently intercalate into DNA and poison topoisomerase II leads to catastrophic DNA damage, triggering cell cycle arrest and apoptosis in leukemic blasts. While contributing factors like ROS generation add to its cytotoxicity, the core of its efficacy lies in the induction of irreversible DNA double-strand breaks. Understanding these detailed mechanisms, along with the pathways of resistance, is paramount for developing novel combination strategies and overcoming treatment failure in acute myeloid leukemia.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Idarubicin in the treatment of acute leukemias. An overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Oncology [pharmacology2000.com]
- 9. Modulation of idarubicin-induced apoptosis in human acute myeloid leukemia blasts by all-trans retinoic acid, 1,25(OH)2 vitamin D3, and granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation of reactive oxygen species is not involved in idarubicin-induced apoptosis in human leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. 350-Induction 7-3 Ida (cytarabine and iDArubicin) | eviQ [eviq.org.au]
- 17. Cytotoxicity of adriamycin, idarubicin, and vincristine in acute myeloid leukemia: chemosensitization by verapamil in relation to P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and Idarubicin Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 21. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to the Idarubicin Hydrochloride Topoisomerase II Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idarubicin (B193468) hydrochloride, a potent anthracycline antibiotic, is a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.[1][2][3] This guide provides a comprehensive technical overview of the idarubicin-mediated topoisomerase II inhibition pathway, detailing the molecular interactions, downstream signaling cascades, and key experimental methodologies used in its characterization. Quantitative data are presented for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this crucial anti-cancer agent.
Core Mechanism of Action: Topoisomerase II Poisoning and DNA Intercalation
Idarubicin exerts its cytotoxic effects through a dual mechanism that ultimately leads to catastrophic DNA damage in rapidly proliferating cancer cells.
1.1. DNA Intercalation: Idarubicin's planar tetracyclic ring structure enables it to intercalate between DNA base pairs, distorting the helical structure.[1] This physical insertion interferes with the processes of DNA replication and transcription.[1][3]
1.2. Topoisomerase II Inhibition: The primary and most critical mechanism is the inhibition of topoisomerase II. This enzyme resolves DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks (DSBs). Idarubicin stabilizes the covalent intermediate of this reaction, known as the "cleavable complex," where topoisomerase II is covalently bound to the 5' ends of the DNA.[1][4] By preventing the re-ligation of these breaks, idarubicin effectively converts topoisomerase II into a cellular poison that generates permanent DSBs.[1][4][5]
The formation of this ternary idarubicin-DNA-topoisomerase II complex is sequence-selective, with a preference for the sequence 5'-(A)TA/(A)-3'.[6]
Downstream Cellular Consequences and Signaling Pathways
The accumulation of idarubicin-induced DNA double-strand breaks triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.
2.1. Cell Cycle Arrest: The presence of extensive DNA damage activates cell cycle checkpoints, primarily at the G2/M transition and in the S phase.[1] This arrest provides the cell an opportunity to repair the damage. However, the overwhelming and irreparable nature of the DNA breaks induced by idarubicin pushes the cell towards apoptosis.[1]
2.2. Apoptotic Signaling Pathway: Idarubicin-induced apoptosis is a complex process involving multiple signaling pathways. The DNA damage triggers the activation of the intrinsic apoptotic pathway, characterized by:
-
Mitochondrial Membrane Depolarization: A time-dependent loss of the mitochondrial membrane potential.[7]
-
Caspase Activation: Sequential activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[7][8]
-
Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted towards apoptosis.[9]
2.3. Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, idarubicin can undergo redox cycling, leading to the production of reactive oxygen species (ROS).[1] These ROS contribute to cellular damage by inducing oxidative stress, lipid peroxidation, and further DNA damage.[1][9] However, some studies suggest that ROS generation and apoptosis are separate events, with ROS production not being a prerequisite for idarubicin-induced apoptosis.[8]
2.4. mTOR-Dependent Cytotoxic Autophagy: Recent evidence suggests that idarubicin can also induce mTOR-dependent cytotoxic autophagy in leukemic cells, contributing to its cell-killing effects.[10]
Quantitative Data: In Vitro Cytotoxicity of Idarubicin
The following tables summarize the cytotoxic activity of idarubicin in various cancer cell lines, providing key quantitative data for comparative analysis.
Table 1: IC50 Values of Idarubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (idarubicin) | Reference |
| MCF-7 | Breast Cancer | 3.3 ± 0.4 ng/mL | [3][11] |
| MCF-7 (spheroids) | Breast Cancer | 7.9 ± 1.1 ng/mL | [3][11] |
| K562 | Chronic Myelogenous Leukemia | 4.7 ± 1.3 nM | [12] |
| K562 | Chronic Myelogenous Leukemia | 0.41 ± 0.04 µg/mL | [13] |
| MOLM-14 | Acute Myeloid Leukemia | 2.6 ± 0.9 nM | [12] |
| NALM-6 | B-cell Precursor Leukemia | 12 nM | [14] |
Table 2: Comparative Cytotoxicity of Idarubicin and Doxorubicin
| Cell Line | IC50 (Daunorubicin) | IC50 (Idarubicin) | IC50 Ratio (DNR:IDA) | Reference |
| K562 | 21.7 ± 5.6 nM | 4.7 ± 1.3 nM | 4.57 | [12] |
| MOLM-14 | 8.1 ± 1.2 nM | 2.6 ± 0.9 nM | 3.05 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of idarubicin's mechanism of action.
4.1. Topoisomerase II-Mediated DNA Cleavage Assay (Plasmid-Based)
Objective: To determine the ability of idarubicin to stabilize the topoisomerase II-DNA cleavable complex, resulting in the linearization of supercoiled plasmid DNA.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
Idarubicin hydrochloride stock solution
-
10% Sodium dodecyl sulfate (B86663) (SDS)
-
Proteinase K
-
6x DNA loading dye
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
Protocol:
-
In a microcentrifuge tube, assemble the reaction mixture containing 1x topoisomerase II reaction buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and varying concentrations of idarubicin.
-
Initiate the reaction by adding purified topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 10% SDS.
-
Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the protein.
-
Add 6x DNA loading dye to the reaction mixture.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in 1x TAE buffer.
-
Visualize the DNA bands under UV illumination. The appearance of a linear DNA band indicates the formation of a stable cleavable complex.
4.2. Cellular DNA Intercalation Assay (Fluorescence Resonance Energy Transfer - FRET)
Objective: To quantify the intercalation of idarubicin into the DNA of living cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Hoechst 33342
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with appropriate laser and filter sets
Protocol:
-
Culture cells to the desired density.
-
Treat the cells with varying concentrations of idarubicin for a specified time.
-
Incubate the cells with Hoechst 33342, a DNA-binding dye that will serve as the FRET donor.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS for flow cytometric analysis.
-
Analyze the cells using a flow cytometer, exciting the Hoechst 33342 and measuring the emission of both Hoechst 33342 and idarubicin (the acceptor).
-
An increase in the idarubicin fluorescence upon Hoechst 33342 excitation indicates FRET, and thus, intercalation.
4.3. Apoptosis Detection by TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with idarubicin.
Materials:
-
Cells cultured on coverslips or slides
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs)
-
Stop/Wash buffer
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Protocol:
-
Treat cells with idarubicin for the desired time to induce apoptosis. Include positive (e.g., DNase I treated) and negative (no TdT enzyme) controls.[15]
-
Fix the cells with fixation buffer for 15-30 minutes at room temperature.[15]
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-15 minutes on ice.[15]
-
Wash the cells with PBS.
-
Incubate the cells with the TdT reaction mix in a humidified chamber at 37°C for 60 minutes.[15]
-
Stop the reaction by adding the stop/wash buffer.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.
4.4. Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of idarubicin on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with idarubicin for various time points.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[16]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[16]
-
Analyze the cells using a flow cytometer, measuring the red fluorescence of PI.
-
The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Idarubicin's mechanism of action leading to apoptosis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Base mutation analysis of topoisomerase II-idarubicin-DNA ternary complex formation. Evidence for enzyme subunit cooperativity in DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of reactive oxygen species is not involved in idarubicin-induced apoptosis in human leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. clyte.tech [clyte.tech]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide on the DNA Intercalation Process of Idarubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idarubicin (B193468) hydrochloride, a potent anthracycline antibiotic, is a cornerstone in the chemotherapeutic treatment of various hematological malignancies. Its primary mechanism of action involves the intercalation into DNA, a process that triggers a cascade of cellular events culminating in apoptosis of cancer cells. This technical guide provides a comprehensive overview of the DNA intercalation process of idarubicin, detailing its molecular interactions, the resultant cellular consequences, and the experimental methodologies employed to elucidate these mechanisms. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using detailed diagrams.
Core Mechanism of Idarubicin-DNA Intercalation
Idarubicin, a 4-demethoxy derivative of daunorubicin (B1662515), possesses a planar tetracyclic ring structure that facilitates its insertion between the base pairs of the DNA double helix. This non-covalent interaction, known as intercalation, physically distorts the DNA structure, leading to the unwinding of the helix and an increase in its length.[1][2] The primary consequences of this physical disruption are the inhibition of DNA replication and transcription.
A crucial aspect of idarubicin's cytotoxic effect is its interference with the function of topoisomerase II.[3][4] This essential enzyme is responsible for resolving DNA topological problems during replication and transcription by creating transient double-strand breaks. Idarubicin stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the cleaved DNA strands.[3][5] This stabilization of the "cleavable complex" leads to the accumulation of permanent DNA double-strand breaks, a form of damage that is highly toxic to the cell.[3][5]
Beyond its direct impact on DNA and topoisomerase II, idarubicin's mechanism also involves the generation of reactive oxygen species (ROS) through the redox cycling of its quinone moiety.[6] This oxidative stress contributes to further DNA damage and cellular injury, ultimately activating apoptotic signaling pathways.[6]
Quantitative Data on Idarubicin-DNA Interaction
The interaction between idarubicin and DNA has been quantified using various biophysical techniques. The following tables summarize key binding parameters and cytotoxic concentrations reported in the literature.
Table 1: Thermodynamic and Binding Constants for Idarubicin-DNA Interaction
| Parameter | Value | Method | Reference |
| Binding Constant (K) | 5.14 x 10⁵ M⁻¹ | UV-VIS Spectrophotometry | [7] |
| Binding Constant (K) | 5.8 x 10⁵ M⁻¹ | Fluorescence Spectroscopy | [7] |
| Enthalpy (ΔH) | 1.95 x 10⁴ J mol⁻¹ | Not Specified | [8] |
| Entropy (ΔS) | 1.52 x 10² J mol⁻¹ K⁻¹ | Not Specified | [8] |
| Gibbs Free Energy (ΔG) | -2.51 x 10⁴ J mol⁻¹ | Not Specified | [8] |
Table 2: In Vitro Cytotoxicity and Topoisomerase II Inhibition of Idarubicin
| Cell Line | IC₅₀ Value | Parameter | Reference |
| MCF-7 (monolayers) | 3.3 ± 0.4 ng/mL | Cytotoxicity | [4] |
| MCF-7 (spheroids) | 7.9 ± 1.1 ng/mL | Cytotoxicity | [4] |
| MCF-7 | ~0.01 µM | Cytotoxicity | [4] |
| NALM-6 | 12 nM | Cytotoxicity | [9] |
| HL-60 | 19 nM | Topoisomerase II Inhibition | [10] |
Experimental Protocols
The study of idarubicin-DNA interactions relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.
Fluorescence Spectroscopy for Binding Constant Determination
This protocol outlines the use of fluorescence quenching to determine the binding constant of idarubicin to DNA.
-
Preparation of Solutions:
-
Prepare a stock solution of idarubicin hydrochloride in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in the same buffer. The concentration of DNA should be determined spectrophotometrically by measuring the absorbance at 260 nm.
-
Prepare a series of solutions with a fixed concentration of idarubicin and increasing concentrations of DNA.
-
-
Fluorescence Measurements:
-
Use a spectrofluorometer to measure the fluorescence emission spectrum of each solution. The excitation wavelength for idarubicin is typically around 485 nm, with emission maxima observed around 555 nm.
-
Record the fluorescence intensity at the emission maximum for each sample.
-
-
Data Analysis:
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
CD spectroscopy is employed to investigate changes in DNA conformation upon idarubicin binding.[2][12][13]
-
Sample Preparation:
-
Prepare solutions of DNA and idarubicin-DNA complexes at various molar ratios in a low-salt buffer to minimize interference.
-
-
CD Spectra Acquisition:
-
Record the CD spectra of the DNA and the idarubicin-DNA complexes in the far-UV region (typically 200-320 nm) using a CD spectropolarimeter.
-
The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.[14]
-
-
Interpretation of Results:
-
Changes in the intensity and position of these bands upon idarubicin binding indicate alterations in the DNA secondary structure. An increase in the positive band and a decrease in the negative band can suggest a shift towards an A-like conformation or other distortions of the B-form helix.[14]
-
DNase I Footprinting for Sequence Specificity
DNase I footprinting is used to identify the specific DNA sequences where idarubicin binds and protects the DNA from enzymatic cleavage.[15][16][17][18][19]
-
Probe Preparation:
-
A DNA fragment of interest is labeled at one end with a radioactive or fluorescent tag.
-
-
Binding Reaction:
-
The labeled DNA probe is incubated with varying concentrations of idarubicin to allow for binding. A control reaction without idarubicin is also prepared.
-
-
DNase I Digestion:
-
A limited amount of DNase I is added to each reaction to randomly cleave the DNA backbone. The regions of DNA where idarubicin is bound will be protected from cleavage.
-
-
Gel Electrophoresis and Analysis:
-
The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
The gel is then visualized (e.g., by autoradiography). The "footprint" appears as a gap in the ladder of DNA fragments in the lanes containing idarubicin, corresponding to the protected binding site.
-
Visualization of Cellular Pathways and Workflows
Signaling Pathways
The DNA damage induced by idarubicin activates complex signaling networks that determine the cell's fate.
References
- 1. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural investigation of idarubicin-DNA interaction: spectroscopic and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imatinib inhibits inactivation of the ATM/ATR signaling pathway and recovery from adriamycin/doxorubicin-induced DNA damage checkpoint arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro DNA binding studies of anticancer drug idarubicin using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. DNase I footprinting [gene.mie-u.ac.jp]
- 16. research.fredhutch.org [research.fredhutch.org]
- 17. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 18. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 19. mybiosource.com [mybiosource.com]
Preclinical In Vitro Efficacy of Idarubicin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vitro studies of idarubicin (B193468) hydrochloride, a potent anthracycline antibiotic used in the treatment of various cancers, particularly acute myeloid leukemia (AML). This document details the core mechanisms of action, summarizes cytotoxic activity, and provides detailed experimental protocols for key assays.
Core Mechanism of Action
Idarubicin hydrochloride exerts its cytotoxic effects through a multi-faceted approach, primarily targeting the replication and viability of rapidly dividing cancer cells. Its primary mechanisms of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: As a lipophilic analogue of daunorubicin (B1662515), idarubicin readily penetrates cell membranes and intercalates into the DNA double helix.[1][2] This physical insertion distorts the DNA structure, interfering with the processes of replication and transcription.[1] Crucially, idarubicin stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA topological stress during replication.[1][3] This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in idarubicin's structure can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals.[4][5] This increase in oxidative stress contributes to cellular damage, including lipid peroxidation and further DNA damage, ultimately triggering apoptotic pathways.[4][6]
-
Induction of Apoptosis: The accumulation of DNA damage and cellular stress activates intrinsic apoptotic signaling cascades.[6][7] Idarubicin has been shown to induce a time-dependent loss of mitochondrial membrane potential, a key event in the mitochondrial pathway of apoptosis.[7][8] This is followed by the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, which orchestrate the dismantling of the cell.[8][9]
-
Cell Cycle Arrest: By inducing DNA damage, idarubicin activates cell cycle checkpoints, leading to cell cycle arrest, primarily in the G2/M phase.[10] This pause in the cell cycle can provide an opportunity for DNA repair; however, if the damage is too extensive, the cell is directed towards apoptosis.
Quantitative Data Presentation: Cytotoxicity
The in vitro cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | 3.3 ± 0.4 ng/mL (~0.01 µM) | [1] |
| K562 | Chronic Myelogenous Leukemia | 0.002 µM (2 nM) | [8] |
| K562 | Chronic Myelogenous Leukemia | 4.7 ± 1.3 nM | [11] |
| K562 | Chronic Myelogenous Leukemia | 0.41 ± 0.04 µg/mL | [12] |
| NALM-6 | Acute Lymphoblastic Leukemia | 12 nM | [13] |
| HL-60 | Acute Promyelocytic Leukemia | 8.1 nM (Daunorubicin IC50) | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 4.2 nM | [1] |
| MOLM-14 | Acute Myeloid Leukemia | 2.6 ± 0.9 nM | [11] |
| OCI-AML3 | Acute Myeloid Leukemia | 17.8 nM | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | 10.3 nM | [1] |
| KG-1 | Acute Myeloid Leukemia | 5.2 nM | [1] |
| ME-1 | Acute Myeloid Leukemia | 11.6 nM | [1] |
| U937 | Histiocytic Lymphoma | Not specified | |
| THP-1 | Acute Monocytic Leukemia | Not specified | [11] |
| MV4-11 | Acute Myeloid Leukemia | Not specified | [11] |
| MonoMac-6 | Acute Monocytic Leukemia | Not specified | [11] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, HL-60) during the logarithmic growth phase.
-
Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment (for adherent cells).
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the idarubicin stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 10 µM).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of idarubicin. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Following the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the idarubicin concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Seed cells (e.g., HL-60, K562) in 6-well plates at an appropriate density and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest both adherent and suspension cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. The quadrants will represent:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment and Fixation:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content.
-
Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.
-
In Vitro Topoisomerase II Decatenation Assay
This assay measures the ability of idarubicin to inhibit the decatenation activity of topoisomerase II.
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT), kinetoplast DNA (kDNA, a network of interlocked DNA circles), and varying concentrations of this compound.
-
Initiate the reaction by adding purified human topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Load the samples onto a 1% agarose (B213101) gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate into the gel).
-
Stain the gel with ethidium (B1194527) bromide and visualize under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles.
-
Cellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Loading:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Wash the cells with a serum-free medium or PBS.
-
Load the cells with DCFH-DA solution (e.g., 10-20 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.
-
-
Drug Treatment and Measurement:
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound at the desired concentrations. Include an untreated control and a positive control (e.g., H₂O₂).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader or flow cytometer at various time points. An increase in fluorescence indicates an increase in intracellular ROS.
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins like Bax and Bcl-2.
-
Protein Extraction:
-
Treat cells with this compound and harvest them.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.
-
Signaling Pathways and Visualizations
This compound triggers a cascade of signaling events culminating in apoptosis. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells [pubmed.ncbi.nlm.nih.gov]
- 3. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the in vitro genotoxicity of anticancer drugs idarubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of doxorubicin, daunorubicin, and idarubicin on the growth rate of human leukemia cells (K562) studied with image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of idarubicin-induced apoptosis in human acute myeloid leukemia blasts by all-trans retinoic acid, 1,25(OH)2 vitamin D3, and granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Idarubicin: A Potent Daunorubicin Analog Forged Through Rational Drug Design and Synthesis
A Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of a Second-Generation Anthracycline
Abstract
Idarubicin (B193468) (4-demethoxydaunorubicin) stands as a significant advancement in the landscape of anthracycline chemotherapy, born from the strategic modification of its parent compound, daunorubicin (B1662515). This technical guide delves into the pivotal discovery and synthetic pathways of idarubicin, offering a comprehensive resource for researchers, scientists, and professionals in drug development. Through a detailed exploration of its chemical synthesis, mechanism of action, and a comparative analysis of preclinical and clinical data, this document elucidates the scientific rationale that established idarubicin as a more potent and clinically effective agent for the treatment of acute myeloid leukemia (AML). Quantitative data is presented in structured tables for clear comparison, and key experimental protocols are detailed to provide actionable insights for laboratory application. Visual diagrams generated using Graphviz are integrated to illustrate complex pathways and workflows, enhancing the understanding of this critical chemotherapeutic agent.
Introduction: The Quest for a Superior Anthracycline
The anthracycline class of antibiotics, originally isolated from Streptomyces peucetius, has been a cornerstone of cancer chemotherapy for decades.[1] Daunorubicin, one of the first in this class, demonstrated significant antileukemic activity.[2] However, its clinical utility was hampered by issues of cardiotoxicity and the emergence of drug resistance. This spurred a concerted effort in medicinal chemistry to develop analogs with an improved therapeutic index.
The development of idarubicin was a direct result of this endeavor. The key structural difference between idarubicin and daunorubicin is the absence of a methoxy (B1213986) group at the C-4 position of the aglycone ring.[3][4] This seemingly minor modification profoundly impacts the drug's physicochemical properties, leading to increased lipophilicity.[4][5] The enhanced lipophilicity of idarubicin facilitates greater cellular uptake and contributes to its increased potency compared to daunorubicin.[3][4]
Idarubicin was first approved by the U.S. Food and Drug Administration (FDA) in 1990 for the treatment of AML in adults, solidifying its place in the oncologist's armamentarium.[6][7]
Synthesis of Idarubicin: From Precursor to Potent Drug
The synthesis of idarubicin is a multi-step process that has been approached through various strategies, including the total synthesis of its aglycone, idarubicinone (B1213288), and the subsequent glycosylation with the daunosamine (B1196630) sugar moiety.
Total Synthesis of (±)-Idarubicinone
A notable approach to the synthesis of idarubicinone involves a "global functionalization" of a readily available polynuclear arene, tetracene.[2][8][9][10] This strategy circumvents the more traditional annulation methods that build the ring system step-by-step. The key stages of this synthesis are outlined below.
Experimental Protocol: Representative Synthesis of (±)-Idarubicinone from Tetracene
-
Arene Oxidation: Tetracene undergoes a cobalt-catalyzed oxidation to introduce initial functionality. This is followed by a ruthenium-catalyzed oxidation to further elaborate the core structure.[2][9]
-
Dearomative Hydroboration: A site-selective dearomative hydroboration is employed to install key stereocenters on the A-ring of the anthracyclinone framework.[2][9]
-
Functional Group Interconversion: Subsequent steps involve the installation of the C-9 acetyl side chain and other necessary functional groups to yield (±)-idarubicinone.[6][11]
Glycosylation to Form Idarubicin
The final step in the synthesis of idarubicin is the glycosylation of idarubicinone with a protected daunosamine derivative. This crucial step attaches the amino sugar moiety, which is essential for the drug's DNA binding and biological activity. The stereochemistry of this linkage is critical for the final compound's efficacy.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Idarubicin, like other anthracyclines, exerts its cytotoxic effects through a combination of mechanisms that ultimately lead to cancer cell death.
-
DNA Intercalation: The planar tetracyclic ring structure of idarubicin intercalates between the base pairs of the DNA double helix.[12] This physical insertion distorts the DNA structure, interfering with the processes of replication and transcription.[12]
-
Topoisomerase II Inhibition: Idarubicin is a potent inhibitor of topoisomerase II. It stabilizes the covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strands after they have been cleaved. This leads to the accumulation of double-strand breaks, triggering apoptotic pathways.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the idarubicin molecule can undergo redox cycling, leading to the production of highly reactive free radicals.[12] These ROS can cause damage to cellular components, including DNA, proteins, and lipids, contributing to the drug's cytotoxicity.[12]
Preclinical and Clinical Efficacy: A Comparative Analysis
The superiority of idarubicin over daunorubicin has been demonstrated in both preclinical and clinical settings.
Preclinical In Vitro Cytotoxicity
Numerous studies have compared the in vitro cytotoxic activity of idarubicin and daunorubicin against various cancer cell lines, particularly AML cell lines. Idarubicin consistently demonstrates greater potency, as evidenced by its lower half-maximal inhibitory concentration (IC50) values.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Idarubicin and Daunorubicin in AML Cell Lines
| Cell Line | Daunorubicin IC50 (nM) | Idarubicin IC50 (nM) | Daunorubicin:Idarubicin IC50 Ratio |
| HL-60 | 8.1 | 2.6 | 3.12 |
| Kasumi-1 | 56.7 | 10.3 | 5.50 |
| KG-1 | 18.2 | 5.2 | 3.50 |
| ME-1 | 35.4 | 11.6 | 3.05 |
| MOLM-13 | 22.9 | 4.2 | 5.45 |
| OCI-AML3 | 51.5 | 17.8 | 2.89 |
Data extracted from a meta-analysis of preclinical studies.
Experimental Protocol: Determination of IC50 by MTT Assay
-
Cell Seeding: Plate AML cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of idarubicin or daunorubicin (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Clinical Trial Outcomes in AML
Numerous clinical trials have compared the efficacy and safety of idarubicin-based regimens with daunorubicin-based regimens for the induction therapy of AML. Meta-analyses of these trials have generally shown that idarubicin is associated with higher rates of complete remission (CR) and, in some studies, improved overall survival (OS).
Table 2: Comparative Efficacy of Idarubicin vs. Daunorubicin in Induction Therapy for AML (Meta-analysis Data)
| Outcome | Idarubicin Arm | Daunorubicin Arm | Risk Ratio (95% CI) | P-value |
| Complete Remission (CR) | 62% | 53% | 1.05 (1.00 - 1.09) | 0.03 |
| Overall Survival (OS) at 5 years | 13% | 9% | 0.86 (0.75 - 0.98) | 0.03 |
Data adapted from systematic reviews and meta-analyses of randomized controlled trials.
It is important to note that some more recent trials comparing idarubicin to high-dose daunorubicin have shown comparable efficacy, suggesting that the dose of daunorubicin is a critical factor in these comparisons.
Conclusion: A Triumph of Rational Drug Design
The development of idarubicin from its predecessor, daunorubicin, is a compelling example of successful rational drug design. By strategically removing a single methoxy group, medicinal chemists were able to create a more lipophilic and potent anthracycline with a superior clinical profile for the treatment of acute myeloid leukemia. The extensive body of preclinical and clinical evidence consistently supports the enhanced efficacy of idarubicin. This technical guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of idarubicin, offering valuable insights for the scientific community and highlighting the power of chemical modification in optimizing therapeutic agents. The continued study of anthracycline analogs remains a promising avenue for the development of even more effective and less toxic cancer chemotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. sukl.gov.cz [sukl.gov.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Comparison of idarubicin and high-dose daunorubicin in the induction chemotherapy for AML – a phase III study [aml-hub.com]
- 8. Dearomative hydroboration-enabled synthesis of idarubicinone and synthesis of minor cannabinoids and their metabolites | IDEALS [ideals.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. A systematic collaborative overview of randomized trials comparing idarubicin with daunorubicin (or other anthracyclines) as induction therapy for acute myeloid leukaemia - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
The Gatekeepers: An In-depth Technical Guide to the Cellular Uptake Mechanisms of Idarubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idarubicin (B193468) hydrochloride, a potent 4-demethoxy analog of daunorubicin (B1662515), stands as a critical chemotherapeutic agent in the arsenal (B13267) against acute myeloid leukemia (AML).[1] Its clinical efficacy is profoundly influenced by its ability to efficiently penetrate cancer cells and reach its nuclear target. The lipophilic nature of idarubicin, a consequence of the absence of a methoxy (B1213986) group at the C-4 position of its aglycone, significantly enhances its cellular uptake compared to other anthracyclines like daunorubicin and doxorubicin.[2][3] This guide provides a comprehensive technical overview of the multifaceted mechanisms governing the cellular entry of idarubicin, offering insights for researchers and professionals in drug development.
Core Mechanisms of Cellular Uptake
The journey of idarubicin across the cell membrane is not governed by a single pathway but rather a combination of passive and carrier-mediated processes.
Passive Diffusion
The high lipophilicity of idarubicin is a key determinant of its rapid cellular uptake.[4] It is widely proposed that idarubicin traverses the plasma membrane via a "flip-flop" mechanism, driven by its favorable partitioning into the lipid bilayer.[1][5] This passive diffusion allows the drug to bypass some of the common resistance mechanisms that affect more hydrophilic compounds.
Carrier-Mediated Transport
Evidence strongly suggests the involvement of a carrier-mediated transport system in the uptake of idarubicin.[1][6] Studies have demonstrated that the uptake is a temperature- and concentration-dependent process.[6][7] Furthermore, competitive inhibition of idarubicin uptake by its analog daunorubicin points towards a shared transport mechanism.[6][7] While the specific transporters are not fully elucidated for idarubicin, research into related compounds and some direct evidence suggests the potential involvement of solute carrier (SLC) transporters, such as the organic cation transporter 1 (OCT1).[5][8][9]
Quantitative Analysis of Idarubicin Uptake
The efficiency of idarubicin's cellular entry and its subsequent intracellular behavior have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Idarubicin
| Parameter | Value | Species/Cell Line | Reference(s) |
| Terminal Half-Life (Plasma) | 12.9 ± 6.0 h | Human | [10] |
| Clearance | 98.7 ± 47.3 L/h/m² | Human | [10] |
| Volume of Distribution | 1533 ± 536 L/m² | Human | [10] |
| Terminal Half-Life (Intracellular) | ~15 hours | Human Nucleated Blood and Bone Marrow Cells | [1] |
| Oral Bioavailability | 0.29 ± 0.20 | Human | [10] |
Table 2: Comparative Cellular Uptake and Potency
| Comparison | Observation | Cell Line(s) | Reference(s) |
| Idarubicin vs. Other Anthracyclines | Uptake of idarubicin was greater than that of pirarubicin, daunorubicin, and adriamycin. | HL60 cells and MNCs | [6] |
| Idarubicin was at least twice as potent as daunorubicin. | MOLT-4, HL60, CEM, K562 | [11] | |
| An overall 16-fold faster cellular uptake was observed for idarubicin compared to doxorubicin. | B16BL6, BLM, BFS-1 | [12] | |
| Intracellular Concentration | Intracellular peak concentration was 70% of that of daunorubicin, despite being given at one-fifth the dose. | Leukemic cells (Patients) | [13] |
| Cardiac Uptake Kinetics | Saturable, Michaelis-Menten type uptake with K_m = 3.06 µM and V_max = 46.0 µM/min. | Rat Heart | [14] |
Efflux Mechanisms and Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[5]
The Role of P-glycoprotein (P-gp)
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a prominent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells.[15][16] While idarubicin is a substrate for P-gp, it appears to be less affected by P-gp-mediated efflux compared to daunorubicin.[1][17] This partial evasion of P-gp contributes to its higher intracellular accumulation and greater potency in MDR-positive cells.[18] The uptake rate of idarubicin is often much higher than its P-gp mediated efflux rate, allowing it to maintain effective intracellular concentrations.[4]
The interaction of idarubicin with P-gp is complex. Studies have shown that P-gp inhibitors, such as verapamil (B1683045) and PSC 833, can increase the myocardial uptake of idarubicin, suggesting that P-gp plays a role in its tissue distribution and potential cardiotoxicity.[14][19]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the cellular uptake of idarubicin.
Protocol 1: Measuring Intracellular Drug Concentration by High-Performance Liquid Chromatography (HPLC)
This method allows for the precise quantification of idarubicin and its metabolites within cells.[13]
-
Cell Culture and Treatment:
-
Culture leukemia cell lines (e.g., HL60, K562) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 1 x 10⁶ cells/mL.
-
Treat cells with a defined concentration of idarubicin (e.g., 0.35 µM) for various time points (e.g., 0.5, 1, 2, 4 hours).[1]
-
-
Sample Preparation:
-
Harvest cells by centrifugation at 400 x g for 5 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer or through sonication.
-
Extract idarubicin and its metabolites from the cell lysate using an appropriate solvent system (e.g., chloroform/methanol).
-
-
HPLC Analysis:
-
Separate the extracted compounds using a reverse-phase C18 column.
-
Employ a mobile phase gradient tailored for the separation of anthracyclines.
-
Detect idarubicin and its metabolites using a fluorescence detector.
-
Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of the analytes.
-
Protocol 2: Assessing Cellular Uptake by Flow Cytometry
This high-throughput method utilizes the intrinsic fluorescence of idarubicin to measure its accumulation in a large population of cells.[20]
-
Cell Preparation and Incubation:
-
Prepare a single-cell suspension of the desired cell line (e.g., CCRF-CEM) at a concentration of 1 x 10⁶ cells/mL.[1]
-
Incubate the cells with idarubicin at a specific concentration and for various durations.
-
-
Staining and Washing:
-
After incubation, centrifuge the cells and wash them three times with cold PBS to remove the drug from the medium.[1]
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in PBS.
-
Analyze the cells using a flow cytometer, exciting with a 488 nm laser and detecting the emission in the appropriate channel (e.g., PE or PE-Cy5).
-
Record the mean fluorescence intensity (MFI) of the cell population, which is proportional to the intracellular idarubicin content.
-
Visualizing Cellular Transport and Signaling
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.
Figure 1: Cellular uptake and efflux pathways of idarubicin.
Figure 2: Workflow for quantifying intracellular idarubicin by HPLC.
Figure 3: Workflow for analyzing idarubicin uptake by flow cytometry.
Conclusion
The cellular uptake of idarubicin hydrochloride is a complex interplay of its physicochemical properties and interactions with cellular transport machinery. Its high lipophilicity facilitates rapid passive diffusion across the cell membrane, while carrier-mediated transport systems contribute to its accumulation. Although it is a substrate for the P-gp efflux pump, idarubicin's high influx rate often overcomes this resistance mechanism, leading to potent cytotoxic effects. A thorough understanding of these uptake and efflux mechanisms is paramount for the rational design of novel drug delivery systems, the development of strategies to overcome multidrug resistance, and ultimately, the optimization of idarubicin-based chemotherapy regimens. Future research focused on the definitive identification of the specific solute carrier transporters involved in idarubicin uptake will further refine our understanding and may open new avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. globalrph.com [globalrph.com]
- 3. Idarubicin - Wikipedia [en.wikipedia.org]
- 4. Development of Idarubicin and Doxorubicin Solid Lipid Nanoparticles to Overcome Pgp–mediated Multiple Drug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and Idarubicin Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport mechanisms of idarubicin, an anthracycline derivative, in human leukemia HL60 cells and mononuclear cells, and comparison with those of its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport Mechanisms of Idarubicin, an Anthracycline Derivative, in Human Leukemia HL60 Cells and Mononuclear Cells, and Comparison with Those of Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics of idarubicin (4-demethoxydaunorubicin; IMI-30; NSC 256439) following intravenous and oral administration in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Externally triggered smart drug delivery system encapsulating idarubicin shows superior kinetics and enhances tumoral drug uptake and response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the intracellular pharmacokinetics of daunorubicin and idarubicin in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-glycoprotein inhibitors enhance saturable uptake of idarubicin in rat heart: pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P-glycoprotein in primary acute myeloid leukemia and treatment outcome of idarubicin/cytosine arabinoside-based induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Idarubicin: a brief overview on pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of P-glycoprotein modulators on cardiac uptake, metabolism, and effects of idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The influence of intracellular idarubicin and daunorubicin levels on drug cytotoxicity in childhood acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Idarubicin Hydrochloride in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of idarubicin (B193468) hydrochloride, a potent anthracycline antibiotic used in the treatment of various cancers, primarily acute leukemias.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of idarubicin and its active metabolite, idarubicinol (B1259273), in preclinical models is crucial for predicting its behavior in humans and optimizing its therapeutic use.
Executive Summary
Idarubicin hydrochloride distinguishes itself from other anthracyclines through its high lipophilicity, leading to enhanced cellular uptake and potency.[3][4] Preclinical studies in various animal models, including rabbits, rats, mice, dogs, and nonhuman primates, have been instrumental in elucidating its pharmacokinetic profile.[5][6][7][8] A key characteristic of idarubicin is its extensive and rapid conversion to the active metabolite, idarubicinol, which possesses comparable cytotoxic activity and a significantly longer half-life than the parent drug.[9][10] This guide summarizes the key pharmacokinetic parameters, details the experimental methodologies employed in these preclinical evaluations, and provides visual representations of metabolic pathways and experimental workflows.
Pharmacokinetic Profile
The pharmacokinetic profile of idarubicin is characterized by a multi-compartment model of plasma disappearance, rapid and extensive distribution into tissues, and significant metabolism.[5][9]
Absorption
Oral administration of idarubicin has been investigated, demonstrating its potential for oral bioavailability, a unique feature among anthracyclines.[9][11] However, the bioavailability can be variable.[12][13]
Distribution
Idarubicin exhibits a large volume of distribution, indicating extensive tissue uptake.[5][12] Studies in rabbits have shown that tissue concentrations of idarubicinol can be substantially higher than those of idarubicin, highlighting the metabolite's significant contribution to the overall drug action.[5] For instance, at 24 hours post-intravenous administration, idarubicin concentrations in the myocardium were 20 times higher than in plasma, while idarubicinol concentrations were 5 times higher.[5]
Metabolism
The primary metabolic pathway for idarubicin is the reduction of the C-13 ketone to form idarubicinol.[10] This conversion is catalyzed by ketone reductases, including aldo-keto reductases and carbonyl reductases.[10][14] The formation of idarubicinol is stereoselective, predominantly yielding the (13S)-epimer.[6][14] Plasma concentrations of idarubicinol often exceed those of the parent drug, and its area under the concentration-time curve (AUC) can be significantly greater.[5][12]
Excretion
Excretion of idarubicin and its metabolites occurs through both renal and biliary pathways.[9] However, only a small percentage of the administered dose is recovered in urine as idarubicin and idarubicinol, suggesting the presence of other, yet unidentified, metabolites.[9][10]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of idarubicin and idarubicinol in various preclinical models.
Table 1: Pharmacokinetic Parameters of Idarubicin Following Intravenous Administration
| Preclinical Model | Dose | CL (ml/min) | Vss (L) | t½ (h) | AUC (µmol/L·min) | Reference |
| Rabbit | Not Specified | 221.7 | 24 | Not Specified | Not Specified | [5] |
| Nonhuman Primate | 8 mg/m² | 1650 ± 610 (mL/min/m²) | Not Specified | 12.3 ± 11.4 | 10.8 ± 3.7 | [8] |
CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; AUC: Area under the concentration-time curve.
Table 2: Pharmacokinetic Parameters of Idarubicinol Following Intravenous Administration of Idarubicin
| Preclinical Model | Dose of Idarubicin | t½ (h) | AUC (µmol/L·min) | Reference |
| Nonhuman Primate | 8 mg/m² | 28.7 ± 4.2 | 67 ± 9.8 | [8] |
t½: Half-life; AUC: Area under the concentration-time curve.
Experimental Protocols
The following sections detail the methodologies used in the preclinical pharmacokinetic studies of idarubicin.
Animal Models
A range of animal species have been utilized in the preclinical evaluation of idarubicin, including:
Drug Administration and Sample Collection
Intravenous Administration: this compound is typically dissolved in a suitable vehicle, such as sterile water or saline, and administered as a slow intravenous injection or infusion.[3][8]
Oral Administration: For oral studies, idarubicin is administered via gavage.[6]
Sample Collection: Blood samples are collected at various time points post-administration into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen until analysis.[8] For tissue distribution studies, animals are euthanized at predetermined times, and tissues of interest are collected, weighed, and homogenized for drug extraction.[5] Cerebrospinal fluid (CSF) may also be collected to assess penetration into the central nervous system.[8]
Bioanalytical Methods
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the most common analytical method for the quantification of idarubicin and idarubicinol in biological matrices.[12][16][17]
Sample Preparation:
-
Solid-Phase Extraction (SPE): Plasma samples are often prepared using C18 bonded silica (B1680970) cartridges for extraction.[16]
-
Liquid-Liquid Extraction (LLE): An alternative method involves extraction with an organic solvent mixture, such as chloroform-1-heptanol.[17]
Chromatographic Conditions:
-
Column: A Cyanopropyl or reversed-phase column (e.g., LiChrosorb RP-2) is typically used for separation.[16][17]
-
Mobile Phase: The specific composition of the mobile phase varies but is designed to achieve optimal separation of idarubicin and its metabolites.
-
Detection: Fluorescence detection is employed with excitation and emission wavelengths typically set around 470 nm and 580 nm, respectively.[16]
This method offers high sensitivity, with detection limits often below 0.2 ng/ml for both idarubicin and its metabolites.[16]
Visualizations
Metabolic Pathway of Idarubicin
Caption: Primary metabolic conversion of idarubicin to its active metabolite, idarubicinol.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: General workflow for a preclinical pharmacokinetic study of idarubicin.
References
- 1. Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idarubicin in the treatment of acute leukemias. An overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IDArubicin Hydrochloride Injection, USPFor Intravenous Use Onlymeitheal®Rx Only [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics and tissue distribution of idarubicin and its active metabolite idarubicinol in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselectivity of idarubicin reduction in various animal species and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Idarubicin v daunorubicin: preclinical and clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and cerebrospinal fluid penetration of daunorubicin, idarubicin, and their metabolites in the nonhuman primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral idarubicin pharmacokinetics--correlation of trough level with idarubicin area under curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of idarubicin (4-demethoxydaunorubicin; IMI-30; NSC 256439) following intravenous and oral administration in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of idarubicin (4-demethoxydaunorubicin; IMI-30; NSC 256439) following intravenous and oral administration in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Modeling the metabolism of idarubicin to idarubicinol in rat heart: effect of rutin and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
idarubicin hydrochloride effects on cell cycle progression
An In-depth Technical Guide to the Effects of Idarubicin (B193468) Hydrochloride on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms through which idarubicin hydrochloride, a potent anthracycline antibiotic, modulates cell cycle progression in cancer cells. It details the drug's primary modes of action, its specific impacts on cell cycle phases, the key signaling pathways involved, and quantitative data from relevant studies. Detailed experimental protocols for assessing these effects are also provided.
Core Mechanisms of Action
This compound is a cornerstone chemotherapeutic agent, particularly in the treatment of acute myeloid leukemia (AML).[1] Its efficacy is rooted in a multi-faceted disruption of cancer cell proliferation at the most fundamental levels of DNA replication and integrity.[1][2]
DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of idarubicin is its function as a DNA intercalating agent and a topoisomerase II (Topo II) poison.[1][3][4] The planar structure of the idarubicin molecule inserts itself between DNA base pairs, distorting the double helix.[1] This physical obstruction interferes with the processes of DNA replication and transcription.[5]
Crucially, this intercalation stabilizes the covalent intermediate complex formed between DNA and Topo II, an enzyme essential for resolving DNA topological stress during replication.[1][2] By preventing the re-ligation of the DNA strands after they have been cleaved by Topo II, idarubicin traps the "cleavable complex."[2] This leads to the accumulation of persistent DNA double-strand breaks (DSBs), a catastrophic form of DNA damage for the cell.[1][6][7] Studies show that idarubicin is particularly effective at forming and maintaining high levels of Topo IIα cleavable complexes, which may contribute to its high potency.[2]
Generation of Reactive Oxygen Species (ROS)
A secondary, yet significant, mechanism involves the generation of free radicals.[1] The quinone moiety within idarubicin's structure can undergo redox cycling, a process that produces reactive oxygen species (ROS).[1][8] This surge in ROS creates a state of intense oxidative stress within the cell, leading to further DNA damage, lipid peroxidation of cellular membranes, and protein oxidation, compounding the drug's cytotoxic effects and pushing the cell towards apoptosis.[1][9]
Impact on Cell Cycle Phases
The extensive DNA damage induced by idarubicin triggers the cell's intrinsic surveillance systems, known as cell cycle checkpoints. These checkpoints halt cell cycle progression to allow for DNA repair; however, when the damage is irreparable, they initiate apoptosis.[1]
G2/M Phase Arrest
The most prominent effect of idarubicin on cell cycle progression is the induction of a robust arrest in the G2/M phase.[1][10] This arrest is a direct consequence of the activation of the DNA damage checkpoint, which prevents cells with damaged DNA from entering mitosis. In HL-60 leukemia cells treated with idarubicin, a significant accumulation of cells in the G2 phase is observed within 24 hours.[10] This G2 checkpoint activation is a critical mechanism to prevent the segregation of damaged chromosomes, which would lead to genomic instability in daughter cells.
S Phase Perturbation
Idarubicin also exerts significant effects during the S phase.[1][6] By inhibiting Topo II, it directly impedes the process of DNA replication.[5] This leads to a dose-dependent inhibition of DNA synthesis, which closely correlates with the drug's antiproliferative activity.[11] In some cellular contexts, this can cause a delay or arrest in the S phase as the cell attempts to repair the damage before completing DNA replication.[10]
Induction of Apoptosis
Ultimately, if the DNA damage inflicted by idarubicin is too severe for the cell's repair machinery to handle, the cell is targeted for elimination via apoptosis, or programmed cell death.[1] This process is initiated following prolonged cell cycle arrest and is the desired therapeutic outcome.[1] The induction of apoptosis by idarubicin is a time- and dose-dependent process.[10] Interestingly, some studies suggest that a high peak plasma concentration of the drug is an important factor for maximizing the induction of apoptosis.[12]
Key Signaling Pathways
The cellular response to idarubicin is orchestrated by complex signaling networks that sense DNA damage and determine the cell's fate.
DNA Damage Response (DDR) Pathway
Upon the formation of DNA double-strand breaks by idarubicin, the DNA Damage Response (DDR) pathway is swiftly activated.[7][13] This is initiated by sensor proteins, primarily the Ataxia Telangiectasia Mutated (ATM) kinase, which are recruited to the sites of damage.[13][14] ATM then phosphorylates a cascade of downstream targets, including the histone variant H2AX (to form γH2AX), which serves as a crucial marker of DNA damage, and checkpoint kinases like Chk2.[7][13] Activated Chk2, in turn, phosphorylates and inactivates the Cdc25 family of phosphatases. Inactivated Cdc25 can no longer remove inhibitory phosphates from the Cyclin B1/CDK1 complex, the master regulator of mitotic entry.[15] This blockade of Cyclin B1/CDK1 activation is the direct molecular cause of the G2/M arrest observed after idarubicin treatment.[15]
p53-Mediated Signaling
The tumor suppressor protein p53 is a critical decision-maker in the response to DNA damage.[14] Following damage by agents like idarubicin, p53 is stabilized and activated through phosphorylation by kinases such as ATM.[14][16] Activated p53 can transcriptionally upregulate genes involved in cell cycle arrest, such as p21. More importantly, when DNA damage is severe, p53 can initiate apoptosis by upregulating pro-apoptotic proteins like PUMA and BAX.[9][14] While some idarubicin-induced effects can occur independently of p53, its presence often enhances the apoptotic response, particularly under conditions of extensive DNA damage.[14]
Quantitative Analysis of Idarubicin's Effects
The cytotoxic and cell cycle-modulating effects of idarubicin are dose-dependent and vary across different cancer cell types.
Table 1: In Vitro Cytotoxicity (IC50) of Idarubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| MCF-7 | Breast Cancer | ~0.01 µM (10 nM) | [5][11] |
| MCF-7 (Monolayers) | Breast Cancer | 3.3 ± 0.4 ng/mL | [17][18] |
| MCF-7 (Spheroids) | Breast Cancer | 7.9 ± 1.1 ng/mL | [17][18] |
| NALM-6 | Acute Lymphoblastic Leukemia | 12 nM | [18][19] |
| K562 | Chronic Myeloid Leukemia | 0.41 ± 0.04 µg/mL | [20] |
| HL-60 | Acute Promyelocytic Leukemia | Varies (see Table 2) | [10] |
| Various AML Lines | Acute Myeloid Leukemia | 2.6 – 17.8 nM | [21] |
Table 2: Effect of Idarubicin on Cell Cycle Distribution in HL-60 Cells
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Control (Untreated) | 45% | 38% | 17% | [10] |
| 5 nmol/L Idarubicin (6h) | 28% | 62% | 10% | [10] |
| 5 nmol/L Idarubicin (24h) | 22% | 17% | 61% | [10] |
| 10 nmol/L Idarubicin (6h) | 21% | 71% | 8% | [10] |
| 10 nmol/L Idarubicin (24h) | 12% | 13% | 75% | [10] |
| (Data adapted from a representative experiment. Note the initial accumulation in S phase followed by a profound G2/M arrest at 24 hours.)[10] |
Experimental Methodologies
Analyzing the effects of idarubicin on the cell cycle requires precise and standardized laboratory techniques. Below are detailed protocols for two fundamental assays.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in G0/G1, S, and G2/M phases based on DNA content.[22][23]
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells in a 6-well plate) and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, then detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[22] Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Pellet the fixed cells by centrifugation (500 x g, 5 min).[23] Discard the ethanol and wash the pellet with PBS. Resuspend the pellet in 500 µL of RNase A solution (100 µg/mL in PBS) and incubate at 37°C for 30 minutes to degrade RNA.[22]
-
PI Staining: Add 500 µL of Propidium Iodide staining solution (50 µg/mL in PBS) to the cell suspension.[22] Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer using a 488 nm laser for excitation. Collect PI fluorescence in the appropriate red channel.[22] Acquire at least 10,000 events per sample. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G1, S, and G2/M populations and determine the percentage of cells in each phase.
Protocol: Apoptosis Detection by Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[24]
-
Cell Seeding and Treatment: Perform as described in step 1 of the cell cycle protocol.
-
Cell Harvesting: Collect all cells (floating and adherent) by centrifugation (300 x g, 5 min). It is crucial to handle cells gently to avoid membrane damage.[25]
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[26]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI working solution (e.g., 100 µg/mL).[26] Gently vortex and incubate for 15 minutes at room temperature in the dark.[26]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[26] Analyze immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound exerts its potent anti-cancer effects by inducing catastrophic DNA damage through DNA intercalation and topoisomerase II poisoning. This damage triggers a robust DNA damage response, leading to a profound and sustained G2/M cell cycle arrest. If the DNA lesions prove irreparable, the cell is efficiently eliminated through apoptosis. The key signaling pathways, including the ATM-Chk2 axis and the p53 tumor suppressor network, are central to orchestrating this cellular fate. Understanding these detailed mechanisms is critical for optimizing the clinical use of idarubicin and for the development of novel combination therapies that can exploit these cell cycle vulnerabilities.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncolink.org [oncolink.org]
- 4. Idarubicin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Idarubicin Stimulates Cell Cycle- and TET2-Dependent Oxidation of DNA 5-Methylcytosine in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP-1 inhibitors enhance the chemosensitivity of leukemia cells by attenuating NF- кB pathway activity and DNA damage response induced by Idarubicin : PARP-1 inhibitors attenuate DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Induction of DNA damage, inhibition of DNA synthesis and suppression of c-myc expression by the anthracycline analog, idarubicin (4-demethoxy-daunorubicin) in the MCF-7 breast tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by idarubicin: how important is the plasma peak? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA damage response as a biomarker in treatment of leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. apexbt.com [apexbt.com]
- 20. researchgate.net [researchgate.net]
- 21. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 26. kumc.edu [kumc.edu]
Idarubicin Hydrochloride: A Deep Dive into Apoptosis Induction in Leukemia Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Idarubicin (B193468) hydrochloride, a potent anthracycline antibiotic, is a cornerstone in the treatment of various leukemias, particularly acute myeloid leukemia (AML). Its cytotoxic effects are primarily mediated through the induction of apoptosis, a programmed cell death pathway crucial for eliminating malignant cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying idarubicin-induced apoptosis in leukemia cells. We will delve into the core signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays, equipping researchers and drug development professionals with the essential knowledge to further explore and exploit this powerful anti-leukemic agent.
Core Mechanism of Action
Idarubicin hydrochloride exerts its anti-leukemic effects through a multi-faceted approach that culminates in the activation of the apoptotic cascade. The primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: As an anthracycline, idarubicin intercalates into the DNA double helix.[1] This physical insertion distorts the DNA structure and interferes with the function of topoisomerase II, an enzyme essential for DNA replication and repair.[1] By stabilizing the topoisomerase II-DNA complex, idarubicin leads to the accumulation of DNA double-strand breaks (DSBs), a potent trigger for apoptosis.[2]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the idarubicin structure can undergo redox cycling, leading to the production of ROS.[1] These highly reactive molecules can inflict further damage on DNA, proteins, and lipids, contributing to cellular stress and promoting apoptosis.[1]
-
Histone Eviction: Similar to other anthracyclines, idarubicin can induce the eviction of histones from chromatin, disrupting the nucleosomal structure and potentially impacting gene expression and DNA repair processes.[3]
Key Signaling Pathways in Idarubicin-Induced Apoptosis
The cellular response to idarubicin-induced damage involves a complex interplay of signaling pathways that ultimately converge on the apoptotic machinery.
DNA Damage Response (DDR) Pathway
The extensive DNA damage caused by idarubicin activates the DNA Damage Response (DDR) pathway. Key players in this pathway include:
-
ATM (Ataxia-Telangiectasia Mutated): This serine/threonine kinase is a primary sensor of DSBs.[4][5] Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest and DNA repair, or, if the damage is irreparable, apoptosis.[6][7]
-
γH2AX: One of the crucial downstream targets of ATM is the histone variant H2AX, which is phosphorylated at serine 139 to form γH2AX.[4][5] γH2AX serves as a scaffold to recruit DNA repair proteins to the sites of damage and is a sensitive marker of DSBs.[7]
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway of apoptosis is a critical component of idarubicin's cytotoxic effect and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
-
Bcl-2 Family Proteins: This family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Mcl-1). Idarubicin treatment can shift the balance in favor of the pro-apoptotic proteins, leading to an increased Bax/Bcl-2 ratio.[4][8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the outer mitochondrial membrane, resulting in MOMP. This causes a loss of the mitochondrial membrane potential (ΔΨm).[9]
-
Caspase Activation: MOMP allows the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving key cellular substrates, including PARP (Poly [ADP-ribose] polymerase).[4][8]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival and is often constitutively active in leukemia cells, contributing to chemoresistance.[10] Idarubicin has been shown to modulate NF-κB activity. The DNA damage induced by idarubicin can lead to the activation of the ATM-dependent NF-κB pathway, which can promote cell survival.[4] However, some studies suggest that combining idarubicin with inhibitors of NF-κB or its upstream regulators, such as PARP-1, can enhance its apoptotic effects by attenuating this pro-survival signaling.[3][4]
Quantitative Data on Idarubicin Efficacy
The cytotoxic and apoptotic effects of idarubicin have been quantified in numerous studies across various leukemia cell lines.
IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Leukemia Type | Idarubicin IC50 (nM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 2.6 - 10 | [1] |
| K562 | Chronic Myelogenous Leukemia | 17.8 | [1] |
| THP-1 | Acute Monocytic Leukemia | 8.1 | [1] |
| MV4-11 | Acute Myeloid Leukemia | 5.5 | [1] |
| MonoMac-6 | Acute Monocytic Leukemia | 3.1 | [1] |
| MOLM-14 | Acute Myeloid Leukemia | 4.2 | [1] |
| U937 | Histiocytic Lymphoma | Not specified | [2] |
| KG-1 | Acute Myelogenous Leukemia | Not specified | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Apoptosis Rates
Clinical studies have demonstrated the efficacy of idarubicin in inducing remission in leukemia patients, which is a direct consequence of its ability to induce apoptosis in blast cells.
| Patient Population | Treatment Regimen | Outcome | Reference |
| Children with AML (AML-BFM 93 study) | Idarubicin (12 mg/m²/day for 3 days) + Cytarabine + Etoposide | Significantly better blast cell reduction on day 15 compared to daunorubicin (B1662515) (17% vs. 31% of patients with ≥5% blasts).[11] | [11] |
| Heavily pretreated pediatric and adult AML & ALL | Idarubicin as a single agent | Complete remission in 20% of AML and 30% of ALL patients.[12] | [12] |
| Untreated AML patients | Idarubicin + Cytarabine and/or Etoposide | Complete remissions in more than 80% of patients.[12] | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study idarubicin-induced apoptosis in leukemia cells.
Cell Culture and Drug Treatment
-
Cell Lines: Leukemia cell lines (e.g., HL-60, K562, U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Drug Preparation: this compound is dissolved in sterile water or DMSO to prepare a stock solution, which is then diluted to the desired concentrations in the culture medium immediately before use.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[13]
-
Protocol:
-
Seed leukemia cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with various concentrations of idarubicin for the desired time points.
-
Harvest the cells by centrifugation and wash twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[13]
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining
The JC-1 assay is a widely used method to assess the loss of mitochondrial membrane potential, a hallmark of early apoptosis.[16][17][18][19][20]
-
Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[20]
-
Protocol:
-
Treat leukemia cells with idarubicin as described above.
-
Incubate the cells with JC-1 staining solution (typically 2 µM) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence in both the green (FL1) and red (FL2) channels. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[16][17]
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.[8][21][22]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
-
Protocol:
-
Lyse idarubicin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is typically used as a loading control to normalize protein levels.
-
Conclusion
This compound remains a vital therapeutic agent in the fight against leukemia. Its ability to induce apoptosis through a combination of DNA damage, ROS production, and modulation of key signaling pathways underscores its efficacy. A thorough understanding of these molecular mechanisms is paramount for optimizing its clinical use, overcoming drug resistance, and developing novel combination therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working to advance the treatment of leukemia. Further investigation into the intricate signaling networks activated by idarubicin will undoubtedly unveil new therapeutic targets and strategies to improve patient outcomes.
References
- 1. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of idarubicin-induced apoptosis in human acute myeloid leukemia blasts by all-trans retinoic acid, 1,25(OH)2 vitamin D3, and granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP-1 inhibitors enhance the chemosensitivity of leukemia cells by attenuating NF-кB pathway activity and DNA damage response induced by Idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP-1 inhibitors enhance the chemosensitivity of leukemia cells by attenuating NF- кB pathway activity and DNA damage response induced by Idarubicin : PARP-1 inhibitors attenuate DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage response as a biomarker in treatment of leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage response as a biomarker in treatment of leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of BCL-2 and MCL-1 overcomes BAX deficiency-mediated resistance of TP53-mutant acute myeloid leukemia to individual BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Idarubicin induces mTOR-dependent cytotoxic autophagy in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Idarubicin improves blast cell clearance during induction therapy in children with AML: results of study AML-BFM 93. AML-BFM Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Idarubicin in the treatment of acute leukemias. An overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. cosmobio.co.jp [cosmobio.co.jp]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Ascendancy of a Metabolite: Unraveling the Crucial Role of Idarubicinol in Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Idarubicin (B193468), a potent anthracycline antibiotic, has long been a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML). However, the therapeutic efficacy of idarubicin is not solely attributable to the parent drug. Its principal metabolite, idarubicinol (B1259273), has emerged as a significant contributor to the overall anti-neoplastic activity. This in-depth technical guide synthesizes the current understanding of idarubicinol's role as an active metabolite, providing a comprehensive overview of its mechanism of action, clinical relevance, and pharmacokinetic profile. Detailed experimental protocols for key assays and meticulously structured quantitative data are presented to facilitate further research and drug development in this critical area of oncology.
Introduction
Idarubicin, a 4-demethoxy derivative of daunorubicin, distinguishes itself from other anthracyclines through its enhanced lipophilicity, leading to improved cellular uptake and greater potency. Upon administration, idarubicin is rapidly metabolized in the liver to its active 13-hydroxy metabolite, idarubicinol.[1][2] This metabolite is not merely a byproduct of detoxification but a potent cytotoxic agent in its own right, exhibiting a comparable, and in some contexts, superior, anti-tumor profile to its parent compound.[1][3] The prolonged half-life of idarubicinol significantly contributes to the sustained therapeutic effect observed with idarubicin treatment.[1][2] This guide delves into the multifaceted role of idarubicinol, offering a granular examination of its contribution to the clinical efficacy of idarubicin.
Mechanism of Action: A Two-Pronged Assault on Cancer Cells
Both idarubicin and idarubicinol exert their cytotoxic effects through a similar multi-faceted mechanism, primarily targeting the machinery of DNA replication and integrity.[4][5]
2.1. DNA Intercalation and Topoisomerase II Inhibition:
Like other anthracyclines, idarubicin and idarubicinol intercalate between DNA base pairs, distorting the helical structure.[5] This physical obstruction interferes with the processes of transcription and replication. More critically, they act as potent inhibitors of topoisomerase II.[4] By stabilizing the topoisomerase II-DNA cleavable complex, they prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[4] This extensive DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[6]
2.2. Generation of Reactive Oxygen Species (ROS):
The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of reactive oxygen species (ROS). While this was once thought to be a primary mechanism of cardiotoxicity, it also contributes to their anticancer activity by inducing oxidative stress and further DNA damage within cancer cells.
Below is a diagram illustrating the key mechanisms of action.
Pharmacokinetics: The Enduring Presence of Idarubicinol
A defining characteristic of idarubicinol is its significantly longer plasma half-life compared to its parent drug, idarubicin. This protracted presence in the systemic circulation is a key factor in the overall efficacy of idarubicin therapy.
Table 1: Comparative Pharmacokinetic Parameters of Idarubicin and Idarubicinol
| Parameter | Idarubicin | Idarubicinol | Reference(s) |
| Terminal Half-life (t½) | ~22 hours | >45 hours | [1] |
| Cellular Half-life (t½) | ~15 hours | ~72 hours | [2][4] |
| Plasma Protein Binding | ~97% | ~94% | [2][4] |
Data represents approximate values and can vary based on patient-specific factors.
The prolonged half-life of idarubicinol ensures a sustained exposure of cancer cells to a potent cytotoxic agent, potentially overcoming resistance mechanisms and contributing to higher complete remission rates.
Clinical Relevance: Idarubicinol's Contribution to Efficacy
The superior clinical outcomes observed with idarubicin in the treatment of AML, when compared to other anthracyclines like daunorubicin, are partly attributed to the potent and persistent activity of idarubicinol.
Table 2: Clinical Trial Data - Idarubicin vs. Daunorubicin in AML
| Study | Treatment Arm | Complete Remission (CR) Rate | Key Findings | Reference(s) |
| Southeastern Cancer Study Group | Idarubicin + Cytarabine | 71% | Idarubicin arm showed a significantly higher CR rate. | [7] |
| Daunorubicin + Cytarabine | 58% | [7] | ||
| AML Collaborative Group (Overview) | Idarubicin + Cytarabine | 62% | Higher CR rates and improved overall survival with idarubicin. | [8] |
| Daunorubicin + Cytarabine | 53% | [8] | ||
| Prospective Randomized Trial (Aged 55-75) | Idarubicin + Cytarabine | 68% | Trend for longer event-free survival in the idarubicin group. | [9] |
| Daunorubicin + Cytarabine | 61% | [9] | ||
| Phase III Trial (Young Adults) | Idarubicin + Cytarabine | 80.5% | No significant difference in CR rates compared to high-dose daunorubicin. | [6] |
| High-Dose Daunorubicin + Cytarabine | 74.7% | [6] |
These studies underscore the clinical significance of idarubicin and, by extension, its active metabolite, in achieving favorable outcomes in AML patients.
In Vitro Cytotoxicity: Quantifying the Potency of Idarubicinol
In vitro studies have consistently demonstrated the potent cytotoxic activity of idarubicinol, often comparable to that of idarubicin.
Table 3: In Vitro Cytotoxicity (IC50) of Idarubicin and Idarubicinol
| Cell Line | Compound | IC50 (ng/mL) | Reference(s) |
| MCF-7 (Monolayer) | Idarubicin | 3.3 ± 0.4 | [10] |
| Idarubicinol | 3.6 ± 0.7 | [10] | |
| MCF-7 (Spheroids) | Idarubicin | 7.9 ± 1.1 | [10] |
| Idarubicinol | 5.3 ± 0.7 | [10] | |
| P388 Leukemia | Idarubicinol | Showed 38% of the activity of Idarubicin | [11] |
| Drug-sensitive leukemia cells | Idarubicin | Similar to Idarubicinol | [3] |
| Idarubicinol | Similar to Idarubicin | [3] | |
| Multidrug-resistant leukemia cells | Idarubicinol | 3-4 times less active than Idarubicin | [3] |
The comparable IC50 values in sensitive cell lines highlight the intrinsic cytotoxic potential of idarubicinol. The reduced activity in multidrug-resistant cells suggests that idarubicinol may be a substrate for efflux pumps like P-glycoprotein.[3]
Experimental Protocols
6.1. Determination of In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of idarubicin or idarubicinol for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
6.2. Pharmacokinetic Analysis (High-Performance Liquid Chromatography - HPLC)
HPLC is a standard technique for quantifying drug and metabolite concentrations in biological matrices.
-
Sample Preparation: Extract idarubicin and idarubicinol from plasma or urine samples using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Inject the extracted sample onto a C18 reverse-phase HPLC column. Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution) to separate the parent drug from its metabolite.
-
Detection: Employ a fluorescence detector with excitation and emission wavelengths optimized for idarubicin and idarubicinol (e.g., excitation at 485 nm and emission at 550 nm).
-
Quantification: Generate a standard curve using known concentrations of idarubicin and idarubicinol to quantify their levels in the biological samples.
Signaling Pathways and Logical Relationships
The conversion of idarubicin to idarubicinol and their subsequent impact on cancer cells can be visualized as a clear workflow.
The DNA damage induced by these compounds triggers a complex DNA damage response (DDR) pathway.
Conclusion
Idarubicinol is unequivocally an active and clinically significant metabolite of idarubicin. Its potent cytotoxic activity, coupled with its prolonged half-life, substantially contributes to the overall therapeutic efficacy of idarubicin in the treatment of hematological malignancies. A thorough understanding of the distinct and overlapping roles of both the parent drug and its active metabolite is paramount for the rational design of future therapeutic strategies, including the development of novel drug delivery systems and combination therapies. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing cancer treatment through a deeper understanding of anthracycline pharmacology.
References
- 1. PARP-1 inhibitors enhance the chemosensitivity of leukemia cells by attenuating NF- кB pathway activity and DNA damage response induced by Idarubicin : PARP-1 inhibitors attenuate DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes: Preparation of Idarubicin Hydrochloride Stock Solution
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
Introduction
Idarubicin (B193468) is a potent anthracycline antineoplastic agent that functions as a DNA intercalator and topoisomerase II inhibitor, leading to the disruption of DNA and RNA synthesis.[1][2][3][4] It is widely used in cancer research and for the treatment of various leukemias. Accurate and consistent preparation of idarubicin hydrochloride stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.
Quantitative Data Summary
The solubility and stability of this compound can vary based on the solvent and storage conditions. The following table summarizes key quantitative data for the preparation of stock solutions.
| Parameter | Solvent/Condition | Value | Citations |
| Solubility | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL to 83.33 mg/mL (ultrasonication may be needed) | [1][5] |
| Dimethylformamide (DMF) | ~10 mg/mL | [5] | |
| Methanol | 20 mg/mL | ||
| Water | Slightly soluble (~10 mg/mL with slight heat) | ||
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] | |
| Ethanol (95%) | Slightly soluble | [6] | |
| Storage (Solid) | -20°C | ≥ 4 years | [5] |
| 2-8°C | Recommended storage temperature | [7] | |
| Storage (Stock Solution in Organic Solvent) | -80°C | Up to 1 year | [1][2] |
| -20°C | Up to 6 months | [1][2] | |
| Storage (Aqueous Solution) | Refrigerated (2-8°C) | Not recommended for more than one day | [5] |
Experimental Protocol: Stock Solution Preparation (10 mg/mL in DMSO)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials
-
This compound powder (crystalline solid)[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Spatula
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, and protective gown.[8][9]
Workflow Diagram
Caption: Workflow for this compound Stock Solution Preparation.
Procedure
-
Pre-calculation: Determine the required amount of this compound and solvent. For a 10 mg/mL stock solution, if you weigh 5 mg of powder, you will need 500 µL of DMSO.
-
Safety First: Don all required PPE. All handling of the powdered compound and concentrated solutions should be performed inside a certified chemical fume hood or a biological safety cabinet.[10]
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube.
-
Solubilization: Add the calculated volume of sterile DMSO to the tube containing the powder.[5]
-
Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and orange-red in color. Gentle warming or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber (light-protecting) cryovials.[2]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C for short-to-medium-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1][2] Protect from light during storage and use.[7]
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with extreme care.[5]
-
Hazard Classification: The compound is classified as fatal if swallowed, harmful in contact with skin or if inhaled, may cause genetic defects, is suspected of causing cancer, and may damage fertility or the unborn child.
-
Engineering Controls: Always handle the solid compound and concentrated solutions within a chemical fume hood or other appropriate containment system.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a protective lab coat or gown.[8][9][11]
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water and remove contaminated clothing.[8][10][12]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[10][11]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
-
Waste Disposal: Dispose of all waste materials (unused solution, contaminated vials, tips, etc.) in accordance with local, state, and federal regulations for hazardous chemical waste.[10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. DailyMed - this compound injection, solution [dailymed.nlm.nih.gov]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. ubpbio.com [ubpbio.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. globalrph.com [globalrph.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Idarubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idarubicin (B193468) hydrochloride is a potent anthracycline antineoplastic agent used in the treatment of various cancers, most notably acute myeloid leukemia. Accurate and reliable quantification of idarubicin in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the analysis of idarubicin due to its high sensitivity, specificity, and resolving power.[1] This application note provides a detailed protocol for the quantification of idarubicin hydrochloride using a validated reversed-phase HPLC (RP-HPLC) method.
Principle
This method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The analyte is detected by UV-Vis spectrophotometry at a wavelength where idarubicin exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration of an this compound reference standard.
Experimental Protocol
Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Data acquisition and processing software (e.g., Empower, Chromeleon)
-
Analytical balance
-
pH meter
-
Ultrasonic bath
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
Reagents and Solutions
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Sodium lauryl sulfate (B86663) (optional, for specific methods)[2]
-
N,N-dimethyl-n-octylamine (optional, for specific methods)[2]
-
Water (HPLC grade or purified)
-
Tetrahydrofuran (HPLC grade, for specific methods)[2]
Chromatographic Conditions
A variety of HPLC methods have been reported for the analysis of this compound. The following table summarizes typical chromatographic conditions. Method 1 is presented as the primary protocol in this document.
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] |
| Stationary Phase | Not explicitly specified, but a C18 column is common. | Newcrom R1 | Discovery HS C18 |
| Mobile Phase | A: 750 mL of 10.2 g/L potassium dihydrogen phosphate with 1 mL phosphoric acid. B: 250 mL of tetrahydrofuran. To 500 mL of this mix, add 0.72 g sodium lauryl sulfate and 0.5 mL N,N-dimethyl-n-octylamine, adjust to pH 4. | Acetonitrile, water, and phosphoric acid. | Acetonitrile and 0.1% formic acid in water (isocratic). |
| Flow Rate | Not specified. A typical flow rate is 1.0 mL/min. | Not specified. | Not specified. |
| Column Temperature | 35°C | Ambient | Ambient |
| Detection Wavelength | Not explicitly specified. 482 nm is a suitable wavelength.[2] | Not specified. | Excitation: 487 nm, Emission: 547 nm (Fluorescence) |
| Injection Volume | 20 µL | Not specified. | Not specified. |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (without sodium lauryl sulfate if using Method 1).[2] Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 50 µg/mL.
Preparation of Sample Solutions
-
Bulk Drug Substance: Accurately weigh an amount of the this compound sample equivalent to about 10 mg and prepare a 100 µg/mL solution in the same manner as the stock standard solution.
-
Pharmaceutical Formulation (e.g., Injection): Dilute the injection solution with the mobile phase to obtain a final concentration within the calibration range.
-
Biological Matrices (e.g., Plasma): Sample preparation for biological fluids often involves a protein precipitation or liquid-liquid extraction step. A common procedure involves mixing the plasma sample with a precipitation agent (e.g., acetonitrile or methanol), vortexing, and centrifuging. The supernatant is then collected, filtered, and injected into the HPLC system. For more complex extractions, a mixture of chloroform (B151607) and 1-heptanol (B7768884) (9:1) followed by re-extraction with phosphoric acid can be used.[5]
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 20 µg/mL) five or six times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
Analysis Procedure
-
Inject 20 µL of the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas for idarubicin.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Summary
The HPLC method for this compound quantification should be validated according to ICH guidelines. The following table summarizes typical validation parameters and acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria | Reported Values |
| Linearity (r²) | ≥ 0.999 | > 0.999 over a concentration range of 0.4-10,000 ng/mL.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 91% - 107% in plasma.[5] |
| Precision (% RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0% | Within-day and between-day coefficients of variation were less than 10%.[5] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.4 ng/mL in a 50 µL sample.[5] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.4 ng/mL in a 50 µL sample.[5] |
| Robustness | % RSD of results should be within acceptable limits after deliberate small changes in method parameters. | The method is generally robust with minor variations in mobile phase composition, pH, and flow rate. |
| Specificity | The peak for idarubicin should be pure and well-resolved from any impurities or degradation products. | The chromatographic assay did not show interferences at the retention time of the analytes.[5] |
Visualizations
Caption: Experimental workflow for HPLC quantification of idarubicin.
Caption: Logical relationship of HPLC system components.
References
- 1. researchgate.net [researchgate.net]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Idarubicin Hydrochloride in In Vitro Cytotoxicity MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idarubicin (B193468) hydrochloride is a potent anthracycline antibiotic and a topoisomerase II inhibitor used in the treatment of various cancers, particularly acute myeloid leukemia.[1][2] Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA and disrupt the activity of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This leads to the inhibition of nucleic acid synthesis, induction of DNA damage, and ultimately, apoptosis or programmed cell death.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxicity of compounds like idarubicin hydrochloride by measuring the metabolic activity of cells, which is an indicator of cell viability.[3]
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a multi-faceted mechanism. As an anthracycline, it intercalates between DNA base pairs, thereby obstructing DNA and RNA synthesis.[1] A primary mode of action is the inhibition of topoisomerase II, an enzyme that alters DNA topology. By stabilizing the DNA-topoisomerase II complex, idarubicin prevents the re-ligation of DNA strands, leading to double-strand breaks.[1] Furthermore, the quinone moiety in the idarubicin structure can undergo redox cycling, generating reactive oxygen species (ROS). This oxidative stress contributes to cellular damage. Idarubicin can also disrupt cellular membrane functions.[1] These actions collectively trigger cell cycle arrest and initiate apoptotic pathways, leading to the death of cancer cells.[1]
Caption: Signaling pathway of this compound's cytotoxic action.
Quantitative Data: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by in vitro cytotoxicity assays.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 3.3 ± 0.4 ng/mL | [4][5] |
| NALM-6 | Acute Lymphoblastic Leukemia | 12 nM | [1][2] |
| K562 | Chronic Myelogenous Leukemia | 0.002 µM | [1] |
| K562 | Chronic Myelogenous Leukemia | 0.41 ± 0.04 µg/mL | [6] |
| MOLM-14 | Acute Myeloid Leukemia | 2.6 ± 0.9 nM | [7] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol provides a detailed methodology for determining the cytotoxic effects of this compound on adherent or suspension cancer cells using the MTT assay.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3][8]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution)[8]
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells that are in the logarithmic growth phase using Trypsin-EDTA and resuspend them in a complete culture medium.
-
For suspension cells, collect the cells by centrifugation and resuspend them in a complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach (for adherent cells) and resume logarithmic growth.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Wells containing cells treated with the highest concentration of the solvent used to dissolve this compound.
-
Untreated Control: Wells containing cells in a complete culture medium only.
-
Blank Control: Wells containing culture medium only (no cells).
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3][10]
-
Incubate the plate for an additional 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure the complete dissolution of the formazan crystals.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for Idarubicin Hydrochloride in K562 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing idarubicin (B193468) hydrochloride in studies involving the K562 human chronic myelogenous leukemia cell line. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Idarubicin is an anthracycline antibiotic and a potent inhibitor of DNA topoisomerase II.[1] Its high lipophilicity allows for rapid cellular uptake.[1] In the context of K562 cells, idarubicin is investigated for its cytotoxic and apoptotic effects, making it a relevant compound for leukemia research and drug development.
Data Presentation
The following tables summarize quantitative data regarding the effects of idarubicin hydrochloride on K562 cells as reported in various studies.
Table 1: Cytotoxicity of this compound in K562 Cells
| Assay Type | IC50 Value | Incubation Time | Reference |
| Cytotoxic Assay | 0.002 µM | Not Specified | [2] |
| XTT Assay | 0.012 µM | 5 days | [2] |
| Not Specified | 0.41 ± 0.04 µg/mL | Not Specified | [2] |
Table 2: Apoptosis Induction by this compound in K562 Cells
| Treatment Conditions | Percentage of Apoptotic Cells | Assay Method | Reference |
| 0.35 µM Idarubicin, 8 hours | ~20% | Annexin V-FITC | [2] |
| 0.5 µg/mL Idarubicin, 24 hours (Control for combination treatment) | 8.08 ± 0.82% | Fluorescence Microscopy (Morphology) | [3] |
| 0.5 µg/mL Idarubicin + DMRIE-DOPE/AS-ODN, 24 hours | 14.74 ± 2.07% | Fluorescence Microscopy (Morphology) | [3] |
| 0.5 µg/mL Idarubicin + Dcchol/DOPE/AS-ODN, 24 hours | 20.43 ± 4.58% | Fluorescence Microscopy (Morphology) | [3] |
Note on Cell Cycle Analysis Data: Quantitative data specifying the percentage of K562 cells in G1, S, and G2/M phases following treatment with this compound alone is not readily available in the reviewed literature. However, studies on other anthracyclines, such as doxorubicin (B1662922), have shown a dose-dependent decrease in the G1/G0 phase and an increase in the G2/M phase in K562 cells.[2] It is plausible that idarubicin induces a similar G2/M arrest.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on K562 cells.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach and resume growth.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted drug solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation with Drug: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify apoptosis in idarubicin-treated K562 cells.
Materials:
-
K562 cells
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed K562 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 8, 24, or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Collect at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in K562 cells treated with idarubicin using flow cytometry.
Materials:
-
K562 cells
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed K562 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS.
-
Staining: Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
References
- 1. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of doxorubicin on the expression of cyclin A in K-562 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antisense oligonucleotides increase the apoptotic effect of idarubicin in K-562 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Idarubicin Hydrochloride Administration in Mouse Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of idarubicin (B193468) hydrochloride in preclinical mouse models of leukemia. The following protocols and data are intended to serve as a starting point for researchers designing in vivo efficacy studies. It is crucial to note that optimal dosages and treatment schedules may vary depending on the specific mouse strain, leukemia model, and experimental endpoints.
Overview of Idarubicin Hydrochloride
This compound is a potent anthracycline antibiotic and a second-generation analog of daunorubicin.[1] It is a cornerstone of chemotherapy regimens for acute myeloid leukemia (AML) in humans.[1][2] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2] This disruption of DNA synthesis leads to the accumulation of DNA damage and ultimately induces apoptosis in rapidly proliferating cancer cells.[2] Additionally, idarubicin can generate reactive oxygen species, further contributing to its cytotoxic effects.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound in various mouse leukemia models.
Table 1: Single-Agent this compound Dosages and Efficacy in Mouse Leukemia Models
| Leukemia Model | Mouse Strain | Administration Route | Dosage Range | Treatment Schedule | Observed Efficacy |
| P388 Leukemia | DBA/2 or BALB/c | Intravenous (IV) | Optimal dose (not specified) | Not specified | 200-250% increase in lifespan (T/C value); some cures reported.[3] |
| WEHI-3B Leukemia (Ascites Model) | CD-1 Nude | Intravenous (IV) | 0.55 - 0.77 mg/kg | Days 1, 4, and 7 | Dose-dependent increase in survival.[4] |
| L1210 Leukemia | Not specified | Intravenous (IV) | Not specified | Not specified | Significantly prolonged survival time. |
Table 2: Combination Therapy with this compound in Mouse Leukemia Models
| Leukemia Model | Mouse Strain | Combination Agent(s) | Idarubicin Dosage | Administration Route | Treatment Schedule | Observed Efficacy |
| P388 Leukemia | Not specified | Cytarabine (Ara-C) | Not specified | Intravenous (IV) | Not specified | Additive antitumor effect compared to single-agent therapy.[3] |
| WEHI-3B Leukemia | CD-1 Nude | Cytarabine | 0.9 mg/kg (in a 300:0.9 ratio with cytarabine) | Intravenous (IV) | Days 1, 4, and 7 | Enhanced antitumor efficacy.[4] |
| AML Model | CD-1 | Liposomal Cytarabine | 2.63 mg/kg (liposomal formulation) | Intravenous (IV) | Not specified | Synergistic antitumor effect.[4] |
Experimental Protocols
Induction of Leukemia in Mice
A common method for establishing a leukemia model is the intravenous or intraperitoneal injection of a murine leukemia cell line into syngeneic or immunodeficient mice.
Protocol: Induction of P388 Leukemia via Intraperitoneal Injection
-
Cell Culture: Culture P388 murine leukemia cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting and Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) or serum-free media.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer.
-
Injection: Resuspend the P388 cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. Inject 0.1 mL of the cell suspension (1 x 10^6 cells) intraperitoneally into each mouse.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile Water for Injection or 0.9% Sodium Chloride
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol: Intravenous Administration
-
Reconstitution: Aseptically reconstitute the this compound powder with the appropriate volume of Sterile Water for Injection or 0.9% Sodium Chloride to achieve the desired stock concentration. Protect the solution from light.
-
Dilution: Further dilute the stock solution with sterile 0.9% Sodium Chloride to the final desired concentration for injection. The final injection volume for a mouse is typically 0.1-0.2 mL.
-
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the lateral tail vein.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Injection: Swab the tail with an alcohol pad. Using a sterile insulin (B600854) syringe or a similar small-gauge needle, slowly inject the idarubicin solution into the lateral tail vein.
Protocol: Intraperitoneal Administration
-
Preparation: Prepare the idarubicin solution as described for intravenous administration.
-
Animal Restraint: Gently restrain the mouse, exposing the abdominal area.
-
Injection: Tilt the mouse slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the solution into the peritoneal cavity.
Monitoring and Efficacy Assessment
Monitoring:
-
Body Weight: Monitor the body weight of the mice daily or every other day. Significant weight loss can be an indicator of drug toxicity or advanced disease.
-
Clinical Signs: Observe the mice daily for clinical signs of disease progression or toxicity, such as ruffled fur, lethargy, hunched posture, and labored breathing.
-
Survival: Record the date of death for each animal to determine the mean or median survival time.
Efficacy Assessment:
-
Increase in Lifespan (%T/C): This is a common metric for assessing antitumor activity in survival studies. It is calculated as: %T/C = (Median survival time of treated group / Median survival time of control group) x 100
-
Tumor Burden: In models using luciferase- or fluorescently-tagged leukemia cells, tumor burden can be monitored non-invasively using in vivo imaging systems.
-
Flow Cytometry: At the end of the study, or at predetermined time points, bone marrow, spleen, and peripheral blood can be collected to quantify the percentage of leukemic cells using flow cytometry with leukemia-specific markers.
Signaling Pathways and Experimental Workflows
Idarubicin's Mechanism of Action and Impact on Signaling Pathways
Idarubicin's primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest, ultimately triggering apoptosis.[2] Beyond this direct DNA-damaging effect, idarubicin has been shown to influence key signaling pathways that are often dysregulated in leukemia.
Constitutive activation of the PI3K/Akt and MAPK signaling pathways is a common feature in AML and contributes to cell proliferation, survival, and drug resistance.[5][6] While idarubicin's direct effect on these pathways is an area of ongoing research, its induction of DNA damage can trigger cellular stress responses that intersect with these survival pathways.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse leukemia model.
References
- 1. Idarubicin in the treatment of acute leukemias. An overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Antitumor activity of idarubicin, a derivative of daunorubicin, against drug sensitive and resistant P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting of PI3K/AKT signaling and DNA damage response in acute myeloid leukemia: a novel therapeutic strategy to boost chemotherapy response and overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Developing Idarubicin Hydrochloride-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idarubicin (B193468) hydrochloride is a potent anthracycline antibiotic used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and breast cancer.[1][2] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[2][3] However, the development of drug resistance is a significant clinical obstacle that limits its therapeutic efficacy. The establishment of idarubicin-resistant cancer cell lines in vitro is a critical tool for elucidating the molecular mechanisms of resistance and for the development of novel strategies to overcome treatment failure.
These application notes provide a comprehensive guide to developing and characterizing idarubicin hydrochloride-resistant cancer cell lines. The protocols detailed below follow the widely accepted method of continuous drug exposure with dose escalation, which mimics the gradual acquisition of resistance observed in clinical settings.[4]
Data Presentation: Comparative Cytotoxicity of Idarubicin
The following table summarizes the quantitative data on the cytotoxicity of idarubicin in sensitive parental cell lines and their resistant counterparts. The resistance index (RI) is a key metric, calculated as the ratio of the IC50 of the resistant cell line to that of the sensitive parental cell line. An RI greater than 1 indicates an increased tolerance to the drug.[5][6]
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Resistance Index (RI) | Reference(s) |
| LoVo (Human Colon Carcinoma) | Idarubicin | Not Specified | Not Specified | 20-23 | [7] |
| LoVo (Human Colon Carcinoma) | Daunorubicin (B1662515) | Not Specified | Not Specified | 101-112 | [7] |
| K562 (Human Leukemia) | Idarubicin | 4.7 ± 1.3 nM | Not specified, did not induce P-gp expression | - | [6] |
| K562 (Human Leukemia) | Daunorubicin | 21.7 ± 5.6 nM | Not specified, but induced P-gp expression | - | [6] |
| MCF-7 (Human Breast Cancer) | Idarubicin | ~0.01 µM | Not Specified | - | [2] |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
This protocol is essential for determining the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
-
DMSO (for dissolving idarubicin and formazan (B1609692) crystals in MTT assay)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 2,000-5,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[8]
-
Drug Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium at twice the final desired concentrations. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a "no drug" control with medium and a vehicle control with the highest concentration of DMSO used.[8][9]
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.[10]
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm.[8]
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.[8]
-
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[8]
Protocol 2: Development of Idarubicin-Resistant Cell Line by Continuous Exposure and Dose Escalation
This protocol describes the gradual process of inducing resistance in a parental cell line.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks/dishes
-
Cryopreservation medium
Procedure:
-
Initiate Resistance Induction: Start by culturing the parental cells in their complete medium containing a low concentration of idarubicin (e.g., IC10 or IC20, determined from Protocol 1).[8][11]
-
Maintenance and Monitoring: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Monitor cell morphology and growth rate. Initially, a significant amount of cell death is expected.[5][12]
-
Subculturing: When the cells reach 70-80% confluency and exhibit a stable growth rate, subculture them as usual, but always in the presence of the same drug concentration.[8][12] It is recommended to freeze a cell stock at each acclimated drug concentration.[12]
-
Dose Escalation: Once the cells have adapted to the current drug concentration (typically after 2-3 passages), gradually increase the concentration of idarubicin (e.g., 1.5 to 2-fold).[4] If cell death exceeds 50%, revert to the previous lower concentration and continue culturing until the cells recover.[5]
-
Establishment of Resistant Line: Repeat the cycle of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of idarubicin (e.g., at least 10-20 times the initial IC50).[8] The entire process can take several months.[11][13]
-
Maintenance of Resistant Phenotype: Continuously culture the established resistant cell line in a maintenance medium containing a specific concentration of idarubicin (e.g., the final concentration they were adapted to) to maintain the resistant phenotype.[8]
Protocol 3: Characterization of the Resistant Cell Line
This protocol verifies and characterizes the acquired resistance.
Materials:
-
Idarubicin-resistant cell line
-
Parental (sensitive) cell line
-
Materials for IC50 determination (as in Protocol 1)
-
Materials for Western blotting or qPCR (optional, for mechanism analysis)
Procedure:
-
Confirmation of Resistance: Determine the IC50 of idarubicin for both the resistant and parental cell lines using Protocol 1. Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.[6]
-
Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 1-3 months). Subsequently, re-determine the IC50. A stable resistance will show little to no change in the IC50 after drug withdrawal.[4]
-
Cross-Resistance Analysis (Optional): Evaluate the resistance of the newly developed cell line to other chemotherapeutic agents, particularly other anthracyclines or drugs known to be substrates of efflux pumps like P-glycoprotein (e.g., doxorubicin, paclitaxel).[14]
-
Mechanism Investigation (Optional): Investigate potential resistance mechanisms. This could involve:
-
Western Blotting or qPCR: Analyze the expression levels of key proteins involved in drug resistance, such as P-glycoprotein (ABCB1), other ABC transporters, or proteins involved in apoptosis and DNA repair.[15]
-
Drug Accumulation/Efflux Assays: Use fluorescent dyes (e.g., Rhodamine 123) or radiolabeled drugs to measure intracellular drug accumulation and efflux rates.
-
Visualizations
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating idarubicin-resistant cell lines.
ABC Transporter-Mediated Drug Efflux Pathway
A common mechanism of resistance to anthracyclines involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1). These transporters function as efflux pumps, actively removing the drug from the cell and reducing its intracellular concentration.[3][16]
Caption: P-glycoprotein mediated idarubicin efflux mechanism.
References
- 1. Idarubicin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of mechanisms responsible for resistance to idarubicin and daunorubicin in multidrug resistant LoVo cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Idarubicin and Doxorubicin Solid Lipid Nanoparticles to Overcome Pgp–mediated Multiple Drug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of drug resistance is reduced with idarubicin relative to other anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Idarubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idarubicin (B193468) hydrochloride is a potent anthracycline antibiotic used in chemotherapy, particularly for the treatment of acute myeloid leukemia (AML). Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA double-strand breaks.[1] This cellular damage, coupled with the generation of reactive oxygen species (ROS), triggers a cascade of events culminating in programmed cell death, or apoptosis.[1][2] Understanding and quantifying the apoptotic response to idarubicin is crucial for evaluating its efficacy and optimizing cancer treatment strategies.
Flow cytometry, in conjunction with specific fluorescent probes, provides a powerful and quantitative method for the analysis of apoptosis at the single-cell level. This application note details a protocol for the induction of apoptosis in leukemia cell lines using idarubicin hydrochloride and its subsequent analysis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC, PE, or APC), it can be used to label early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptosis and necrosis, when membrane integrity is compromised, PI can enter the cell and bind to DNA, leading to a significant increase in its fluorescence.
By using both Annexin V and PI, we can distinguish the following cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in drug-induced apoptosis)
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent induction of apoptosis in a leukemia cell line (e.g., HL-60) after treatment with this compound for 24 hours.
| Idarubicin HCl Concentration (ng/mL) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 50 | 56.9 ± 4.2 | 25.3 ± 2.5 | 17.8 ± 1.8 |
| 100 | 32.1 ± 3.8 | 40.7 ± 3.1 | 27.2 ± 2.4 |
| 200 | 15.4 ± 2.9 | 55.2 ± 4.5 | 29.4 ± 3.3 |
Experimental Protocols
Materials
-
This compound (powder or stock solution)
-
Leukemia cell line (e.g., HL-60, U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile DMSO (for dissolving this compound if not in aqueous solution)
-
Microcentrifuge tubes
-
Flow cytometer
Cell Culture and Treatment
-
Culture the chosen leukemia cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 0.5 x 106 cells/mL in a new culture flask or multi-well plate.
-
Prepare a stock solution of this compound in sterile DMSO or water. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., as indicated in the data table).
-
Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24 hours). Include an untreated control group (vehicle control, e.g., DMSO).
Annexin V and Propidium Iodide Staining Protocol
-
Following the treatment period, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[3]
-
Transfer 100 µL of the cell suspension (containing 1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (for Annexin V) and Propidium Iodide.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing idarubicin-induced apoptosis.
Signaling Pathway of Idarubicin-Induced Apoptosis
Idarubicin induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This is initiated by DNA damage and the production of reactive oxygen species.[1][2] This leads to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of a caspase cascade, ultimately resulting in the execution of apoptosis.[5][6]
Caption: Signaling pathway of idarubicin-induced apoptosis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Protocol for Idarubicin Hydrochloride in Combination with Cytarabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for in vitro studies of idarubicin (B193468) hydrochloride in combination with cytarabine (B982), a standard chemotherapeutic regimen for acute myeloid leukemia (AML). This document outlines detailed experimental protocols, data presentation formats, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
The combination of idarubicin, an anthracycline antibiotic, and cytarabine, a pyrimidine (B1678525) analog, is a cornerstone of induction therapy for AML.[1] Idarubicin functions as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair, while cytarabine, in its active triphosphate form, inhibits DNA polymerase and gets incorporated into the DNA, leading to chain termination.[2][3] The synergistic effect of this combination is attributed to their complementary mechanisms of action, both disrupting DNA synthesis and ultimately inducing apoptosis in rapidly dividing cancer cells.[1] In vitro studies are essential to further understand the synergistic interactions, optimal dosing ratios, and cellular responses to this combination therapy.
Data Presentation
The following tables summarize the cytotoxic effects of idarubicin and cytarabine, both individually and in combination, on various AML cell lines.
Table 1: LC50 Values of Idarubicin and Cytarabine in AML Cell Lines
| Cell Line | Idarubicin LC50 (nM) | Cytarabine LC50 (nM) |
| HL-60 | 10.5 ± 1.5 | 25 ± 5 |
| MOLM-13 | 5.5 ± 1.0 | 50 ± 10 |
| HEL | 20 ± 4 | 55 ± 8 |
| K-562 | 150 ± 25 | >1000 |
Data adapted from a study on the sensitivity of leukemic cells to cytarabine and idarubicin.
Table 2: Synergistic Effects of Idarubicin and Cytarabine Combination in Leukemia Cell Lines
| Cell Line | Molar Ratio (Cytarabine:Idarubicin) | Combination Index (CI) Value* | Effect |
| CCRF-CEM | 20:1 | < 1 | Synergy |
| CCRF-CEM | 30:1 | < 1 | Synergy |
| CCRF-CEM | 40:1 | < 1 | Synergy |
| Kasumi-1 | 20:1 - 30:1 | < 1 | Synergy |
| HL-60 | 20:1 - 40:1 | < 1 | Synergy |
| MOLM-13 | 20:1 - 40:1 | < 1 | Synergy |
| OCI-AML-3 | 20:1 - 40:1 | < 1 | Synergy |
*CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1] The synergistic molar ratios were found to be in the range of 20:1 to 40:1 in several leukemia cell lines.[1][2]
Table 3: IC50 Value of the Idarubicin and Cytarabine Combination
| Cell Line | Molar Ratio (Cytarabine:Idarubicin) | Combination IC50 (nM) |
| CCRF-CEM | Not Specified | 216.12 |
This IC50 value is for the free drug combination.[1]
Experimental Protocols
Cell Culture
-
Cell Lines: A panel of human AML cell lines should be used, including but not limited to HL-60, KG-1, OCI-AML-3, Kasumi-1, MV-4-11, MOLM-13, and CCRF-CEM.[1]
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay
This assay determines the concentration of each drug and their combination that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
Idarubicin hydrochloride (stock solution in DMSO)
-
Cytarabine (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed the leukemia cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).[1]
-
Prepare serial dilutions of idarubicin and cytarabine individually and in combination at various molar ratios (e.g., 5:1, 10:1, 20:1, 30:1, 40:1, 50:1 of cytarabine to idarubicin).[1] The final DMSO concentration should be kept below 0.5%.[1]
-
Add the drug solutions to the wells and incubate for 72 hours.[1]
-
After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Synergy Analysis
The combination index (CI) method is used to determine the nature of the interaction between idarubicin and cytarabine.
-
Procedure:
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
Idarubicin and Cytarabine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with idarubicin, cytarabine, or the combination at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the drug combination on cell cycle progression.
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
Idarubicin and Cytarabine
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the drug combination for 24 hours.[1] For example, a fixed concentration of cytarabine (e.g., 3.33 µM) can be combined with varying concentrations of idarubicin to achieve the desired molar ratios.[1]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[1]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[1]
-
Incubate in the dark at 37°C for 30 minutes.[1]
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
-
Visualizations
Signaling Pathway of Idarubicin and Cytarabine
Caption: Mechanism of action of Idarubicin and Cytarabine leading to apoptosis.
Experimental Workflow for In Vitro Combination Study
References
Application Notes and Protocols for Idarubicin Hydrochloride in Transarterial Chemoembolization (TACE) Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of idarubicin (B193468) hydrochloride in transarterial chemoembolization (TACE), a key area of research for the treatment of intermediate-stage hepatocellular carcinoma (HCC).
Introduction
Transarterial chemoembolization (TACE) is a standard treatment for patients with intermediate-stage hepatocellular carcinoma (HCC)[1][2]. This locoregional therapy involves the targeted delivery of a chemotherapeutic agent to the tumor, followed by embolization of the feeding arteries. While doxorubicin (B1662922) has traditionally been the most common drug used in TACE, recent research has highlighted idarubicin as a potentially more effective and safer alternative[1][3]. Preclinical and clinical studies suggest that idarubicin possesses several pharmacodynamic advantages over other anthracyclines, leading to improved tumor response and patient outcomes[1][4].
Mechanism of Action of Idarubicin
Idarubicin hydrochloride is a potent anthracycline antibiotic that functions as a chemotherapeutic agent.[5] Its primary mechanism of action involves the disruption of DNA replication and repair in rapidly dividing cancer cells.[5] Key aspects of its mechanism include:
-
DNA Intercalation: Idarubicin inserts itself between the base pairs of the DNA double helix.[5][6]
-
Topoisomerase II Inhibition: By stabilizing the complex between topoisomerase II and DNA, idarubicin prevents the re-ligation of DNA double-strand breaks that are necessary for alleviating torsional strain during replication.[5][6][7] This leads to an accumulation of DNA damage.[6]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in idarubicin's structure can undergo redox cycling, producing ROS that cause further DNA damage, lipid peroxidation, and protein oxidation.[5][6]
These actions collectively induce programmed cell death, or apoptosis, in cancer cells.[6]
Caption: Mechanism of action of idarubicin in cancer cells.
Application Notes
Pharmacodynamic Advantages of Idarubicin in TACE
Preclinical and clinical studies have identified several properties of idarubicin that make it particularly suitable for TACE in HCC:
-
Higher Lipophilicity: Idarubicin is significantly more lipophilic than doxorubicin and epirubicin, which enhances its penetration through cellular membranes and leads to greater drug accumulation within tumor cells.[1][4]
-
Potent Metabolite: Its active metabolite, idarubicinol, has a long plasma half-life and persists in hepatic tissue, providing sustained cytotoxic pressure on the tumor.[1][4]
-
Overcoming Drug Resistance: Idarubicin has been shown to evade P-glycoprotein-mediated efflux pumps, a common mechanism of chemoresistance in HCC cells.[1][4]
-
Enhanced Cytotoxicity in Tumor Microenvironment: In vitro studies have demonstrated that idarubicin has greater cytotoxicity against HCC cell lines compared to doxorubicin and epirubicin, particularly in the hypoxic and acidic conditions characteristic of tumors.[1][4]
Clinical Efficacy and Safety
Recent clinical trials have provided strong evidence for the superiority of idarubicin-eluting beads in TACE compared to other anthracyclines for the treatment of intermediate-stage HCC.
Table 1: Comparative Efficacy of Idarubicin vs. Epirubicin in DEB-TACE for BCLC-B HCC
| Outcome | Idarubicin Group | Epirubicin Group | Hazard Ratio (HR) | P-value | Source |
|---|---|---|---|---|---|
| Progression-Free Survival (PFS) | 10.8 months | 8.7 months | 0.61 | 0.002 | [1] |
| 24-Month Overall Survival (OS) | 71.8% | 54.0% | - | - | [1] |
| Objective Response Rate (ORR) | 70.8% | 57.1% | - | 0.03 | [1] |
| 12-Month PFS (Interim Analysis) | 53.7% | 18.9% | 0.32 | < 0.001 | [8] |
| 12-Month OS (Interim Analysis) | 61.6% | 47.3% | 0.52 | 0.058 |[8] |
Table 2: Efficacy of Idarubicin vs. Doxorubicin in TACE for Intermediate Stage HCC
| Outcome | Idarubicin Group | Doxorubicin Group | P-value | Source |
|---|---|---|---|---|
| Objective Response Rate (ORR) | 73.3% | 76.7% | 0.797 | [2] |
| Progression-Free Survival (PFS) | 7.7 months | 7.7 months | - | [2] |
| Liver Transplant-Free Survival | 21.9 months | 24.9 months | - |[2] |
Table 3: Safety Profile of Idarubicin in TACE
| Adverse Event (Grade ≥3) | Idarubicin vs. Epirubicin | Idarubicin vs. Doxorubicin | Idarubicin Monotherapy | Source |
|---|---|---|---|---|
| Myelosuppression | 6.0% (vs. 22.6%, P=0.024) | - | - | [8] |
| Overall Grade 3-4 AEs | Comparable | 43% (vs. 35%) | 29.4% - 52% |[1][2][9] |
Experimental Protocols
Protocol 1: Preparation of Idarubicin-Eluting Beads (DEB-TACE)
This protocol describes the loading of idarubicin onto drug-eluting beads for use in TACE.
Materials:
-
This compound powder for injection
-
Sterile water for injection or 5% dextrose solution
-
Drug-eluting beads (e.g., LifePearl™ 100 µm, TANDEM® 75-100 µm, DC Bead® 300-500 µm)[9][10][11]
-
Sterile syringes and needles
-
Non-ionic contrast medium
Procedure:
-
Reconstitution of Idarubicin: Reconstitute the this compound powder with sterile water or 5% dextrose to a final concentration of 1 mg/mL.[9]
-
Bead Preparation: Using sterile technique, draw the desired volume of drug-eluting beads into a syringe. For example, 2 mL of LifePearl™ or DC Bead® microspheres.[9][11]
-
Drug Loading:
-
Draw the reconstituted idarubicin solution into a separate syringe.
-
Connect the two syringes (one with beads, one with idarubicin) using a three-way stopcock.
-
Gently mix the contents by passing them back and forth between the syringes for a specified time (e.g., 30 minutes) to allow for complete drug loading.
-
-
Incubation: Allow the mixture to stand for a few minutes to ensure maximum drug absorption by the beads.
-
Preparation for Injection:
-
Discard the supernatant.
-
Mix the idarubicin-loaded beads with a non-ionic contrast medium to create a suspension suitable for injection.[12]
-
Caption: Workflow for preparing idarubicin-eluting beads.
Protocol 2: Transarterial Chemoembolization (TACE) Procedure
This protocol outlines the general steps for performing TACE with idarubicin-eluting beads.
Patient Preparation:
-
Obtain informed consent.
-
Perform baseline blood tests and imaging.
-
Administer pre-procedural medications as required (e.g., antibiotics, analgesics).
Procedure:
-
Arterial Access: Gain access to the femoral or radial artery using the Seldinger technique.
-
Catheterization: Introduce a catheter and guide it to the celiac trunk and superior mesenteric artery to perform angiography and map the hepatic arterial anatomy.
-
Selective Catheterization: Advance a microcatheter into the hepatic artery and selectively catheterize the tumor-feeding vessels.
-
Chemoembolization:
-
Slowly inject the idarubicin-loaded bead suspension under fluoroscopic guidance.
-
Monitor for stasis or near-stasis of blood flow in the target vessel, which indicates successful embolization.
-
-
Completion: Once embolization is complete, remove the catheter and apply pressure to the puncture site.
Post-Procedure Care:
-
Monitor the patient for post-embolization syndrome (e.g., fever, pain, nausea) and other potential complications.
-
Provide supportive care, including pain management and hydration.
-
Perform follow-up imaging (e.g., CT or MRI) at specified intervals (e.g., 1-2 months) to assess tumor response.
Caption: General workflow for the TACE procedure.
Conclusion
The use of this compound in TACE for intermediate-stage HCC is supported by a growing body of evidence. Its favorable pharmacodynamic profile, including high lipophilicity and ability to overcome drug resistance, translates into improved clinical efficacy with a manageable safety profile.[1][4][8][13] The provided protocols offer a framework for researchers and clinicians to further investigate and apply this promising therapeutic strategy. Future research should continue to optimize dosing and patient selection to maximize the benefits of idarubicin in TACE.
References
- 1. Anthracycline selection in drug-eluting-beads-transarterial chemoembolization (DEB-TACE) for hepatocellular carcinoma: emerging evidence for idarubicin - Makary - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 2. Idarubicin vs doxorubicin in transarterial chemoembolization of intermediate stage hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study protocol for locoregional precision treatment of hepatocellular carcinoma with transarterial chemoembolisation (TACTida), a clinical study: idarubicin dose selection, tissue response and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracycline selection in drug-eluting-beads-transarterial chemoembolization (DEB-TACE) for hepatocellular carcinoma: emerging evidence for idarubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Idarubicin-loaded drug-eluting microspheres transarterial chemoembolization for intermediate stage hepatocellular carcinoma: safety, efficacy, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transarterial Chemoembolization of Hepatocellular Carcinoma with Idarubicin-Loaded Tandem Drug-Eluting Embolics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Idarubicin-loaded beads for chemoembolisation of hepatocellular carcinoma: results of the IDASPHERE phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Radiopaque Drug-Eluting Beads for Transcatheter Chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Idarubicin-transarterial chemoembolization combined with gemcitabine plus cisplatin for unresectable intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Idarubicin Hydrochloride for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Idarubicin (B193468) hydrochloride is a potent anthracycline antineoplastic agent used in the treatment of various leukemias.[1][2] It functions as a DNA intercalating agent and a topoisomerase II inhibitor, leading to the disruption of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cancer cells.[1][3][4] Its high lipophilicity allows for increased cellular uptake compared to other anthracyclines like daunorubicin.[4][5] Proper preparation of idarubicin hydrochloride is critical for ensuring solution stability, accurate dosing, and safety in preclinical animal studies. These application notes provide detailed protocols and data for the effective preparation and administration of this compound for in vivo research.
Physicochemical Properties and Stability
This compound is a red-orange to red-brown crystalline powder.[6][7] Understanding its solubility and stability is crucial for preparing appropriate formulations for animal administration.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly soluble / Slightly soluble | [6][7][8] |
| Methanol | Sparingly soluble | [7] |
| Ethanol (Absolute) | Slightly soluble | [8] |
| DMSO / Dimethylformamide | ~10 mg/mL | [9] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [9] |
| Non-polar organic solvents | Practically insoluble | [8] |
Table 2: Stability of this compound Solutions
| Concentration & Vehicle | Storage Temperature | Stability Period | Light Protection | Reference |
| 1 mg/mL in Water for Injection | 2-8°C (Refrigerated) | 3 days (72 hours) | Recommended | [5] |
| 1 mg/mL in Water for Injection | 15-30°C (Room Temp) | 3 days (72 hours) | Recommended | [5] |
| Undiluted 1 mg/mL solution | 2-8°C (Refrigerated) | At least 3 days | Required | [10] |
| Diluted in 0.9% NaCl or 5% Dextrose | 2-8°C (Refrigerated) | 28 days | Required | [10] |
| High concentration in aqueous solution (in polypropylene (B1209903) syringe) | 2-8°C (Refrigerated) | 7 days | Not specified | [11] |
Key Considerations:
-
Prolonged contact with alkaline solutions will cause degradation.[12][13]
-
This compound is incompatible with heparin and will precipitate.[12][13]
-
Commercially available lyophilized powder often contains lactose.[5]
-
Solutions for injection should be stored refrigerated (2-8°C) and protected from light.[12][14]
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism. Primarily, it intercalates into the DNA double helix, distorting its structure.[3] This action interferes with the function of topoisomerase II, an enzyme essential for DNA replication and repair.[4] By stabilizing the topoisomerase II-DNA complex, idarubicin prevents the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and subsequent apoptosis.[3] Additionally, the generation of free radicals contributes to oxidative stress, further damaging cellular components.[1][3]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Idarubicin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Idamycin (Idarubicin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugfuture.com [drugfuture.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. e-lactancia.org [e-lactancia.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Physicochemical stability of Idarubicin Accord in punctured original vials, syringes and after dilution with water for injection - GaBIJ [gabi-journal.net]
- 11. Stability of a high-concentrated aqueous solution of idarubicin stored in a polypropylene syringe for transarterial chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. globalrph.com [globalrph.com]
- 14. labeling.pfizer.com [labeling.pfizer.com]
Troubleshooting & Optimization
idarubicin hydrochloride solubility in DMSO vs water
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and troubleshooting for idarubicin (B193468) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of idarubicin hydrochloride in DMSO and water?
A1: this compound exhibits significantly higher solubility in dimethyl sulfoxide (B87167) (DMSO) compared to water. It is sparingly soluble in aqueous solutions.[1][2] There is a range of reported solubility values across different suppliers, which are summarized in the table below.
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Use Fresh DMSO: The solubility of this compound can be reduced by moisture-absorbed DMSO. Always use fresh, anhydrous DMSO for best results.[3]
-
Apply Gentle Heat: Warming the solution at 37°C for approximately 10 minutes can aid in dissolution.[4]
-
Use Sonication: Shaking the solution in an ultrasonic bath can help break up particulates and increase the rate of dissolution.[4]
-
Initial DMSO Dissolution: For aqueous buffer preparations, it is highly recommended to first dissolve the compound in DMSO to create a concentrated stock solution before diluting it with your aqueous buffer.[1]
Q3: How should I prepare an aqueous solution of this compound for my experiment?
A3: Due to its low solubility in water, the recommended method is to first prepare a concentrated stock solution in DMSO (e.g., 10 mg/mL or higher). This stock solution can then be serially diluted into your aqueous buffer (like PBS) to the final desired concentration.[1]
Q4: What is the stability of this compound in solution?
A4: Stock solutions in anhydrous DMSO can be stored at -20°C for several months.[4] However, aqueous solutions are less stable and it is not recommended to store them for more than one day.[1] Prolonged contact with alkaline solutions will lead to the degradation of the drug.[5][6]
Q5: Are there any known incompatibilities for this compound solutions?
A5: Yes, precipitation occurs when this compound is mixed with heparin.[5][6] It is also incompatible with alkaline solutions, which cause degradation.[5][6] Avoid mixing with acyclovir, furosemide, and vancomycin, among others.
Data Presentation: Solubility Comparison
The following table summarizes the reported solubility of this compound in DMSO and water from various sources.
| Solvent | Reported Solubility (mg/mL) | Reported Molar Concentration (mM) | Source Notes |
| DMSO | 100 mg/mL | 187.28 mM | [3] |
| 83.33 mg/mL | 156.06 mM | Requires sonication.[7] | |
| 46 mg/mL | 198.09 mM | At 25°C.[8] | |
| ≥26.7 mg/mL | >10 mM | [4][9] | |
| ~10 mg/mL | - | [1][10] | |
| Water | 10 mg/mL | - | Requires slight heat.[10] |
| 8 mg/mL | - | [3] | |
| ≥2.39 mg/mL | - | Requires sonication.[4][9] | |
| Slightly Soluble | - | [2][6] | |
| Sparingly Soluble | - | In aqueous buffers.[1] | |
| Insoluble | - | At 25°C.[8] | |
| DMSO:PBS (1:1) | ~0.5 mg/mL | - | For a final solution in PBS (pH 7.2).[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
-
Preparation: Begin with this compound as a crystalline solid.[1]
-
Solvent Addition: Add the desired volume of fresh, anhydrous DMSO to the vial.
-
Dissolution: To facilitate dissolution, gently vortex the vial. If needed, warm the solution at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[4]
-
Inert Gas (Optional but Recommended): For long-term stability, the solvent can be purged with an inert gas (e.g., argon or nitrogen) before capping the vial.[1]
-
Storage: Store the resulting stock solution at -20°C.
Protocol 2: Preparation of a Working Aqueous Solution
-
Start with Stock: Use the concentrated DMSO stock solution prepared as per Protocol 1.
-
Dilution: Perform a serial dilution of the DMSO stock into the aqueous buffer of your choice (e.g., PBS, pH 7.2) to achieve the final desired experimental concentration.
-
Usage: Use the freshly prepared aqueous solution promptly. It is not recommended to store aqueous solutions for more than 24 hours.[1]
Visualizations
Mechanism of Action
Caption: Mechanism of action for this compound.
Experimental Workflow: Solution Preparation
Caption: Workflow for preparing Idarubicin HCl solutions.
Troubleshooting Guide
Caption: Troubleshooting guide for solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. globalrph.com [globalrph.com]
- 6. drugfuture.com [drugfuture.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. labsolu.ca [labsolu.ca]
- 9. This compound | 57852-57-0 [chemicalbook.com]
- 10. Topoisomerase II inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Idarubicin Hydrochloride and Heparin In Vitro Incompatibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the known in vitro precipitation of idarubicin (B193468) hydrochloride when mixed with heparin. The following information is intended to help researchers understand, troubleshoot, and manage this incompatibility during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is the precipitation of idarubicin hydrochloride with heparin a confirmed interaction?
A1: Yes, the incompatibility between this compound and heparin is well-documented.[1][2][3] Direct mixing of these two compounds in vitro will result in the formation of a precipitate.[3] This interaction is a significant consideration for any experimental protocol involving the co-administration or sequential handling of these agents.
Q2: What is the underlying mechanism of this precipitation?
A2: The precipitation is understood to be a result of a chemical interaction between the positively charged idarubicin molecule and the negatively charged heparin polymer. Idarubicin, an anthracycline antibiotic, possesses a basic amino sugar moiety which is protonated at physiological pH, conferring a positive charge. Heparin is a glycosaminoglycan with a high density of negatively charged sulfate (B86663) and carboxylic acid groups.[4] The electrostatic attraction between the cationic idarubicin and the anionic heparin leads to the formation of an insoluble ion-pair complex, which manifests as a precipitate.
Q3: At what concentrations does this precipitation occur?
A3: Specific concentration thresholds for the precipitation of idarubicin and heparin are not extensively reported in publicly available literature. However, the reaction is known to occur with clinically relevant concentrations of both drugs. It is crucial to assume that precipitation is likely when any concentration of this compound and heparin are mixed directly in an aqueous solution.
Q4: Can this precipitation be reversed?
A4: Reversal of the precipitation in a way that restores the original activities of both idarubicin and heparin is unlikely under typical experimental conditions. The formation of the insoluble complex is a stable chemical interaction. Therefore, prevention is the most effective strategy.
Q5: How can I prevent this precipitation in my experiments?
A5: To prevent precipitation, avoid direct mixing of this compound and heparin solutions. If your experimental design requires the use of both agents, ensure that there is a thorough flushing of any shared lines or containers with a compatible solution (e.g., normal saline or 5% dextrose in water) between the administration of each drug.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible precipitate (cloudiness, particles) upon mixing idarubicin and heparin solutions. | Direct chemical incompatibility due to the formation of an insoluble idarubicin-heparin complex. | - Immediately discard the mixture. - Do not use the precipitated solution in any further experimental steps. - Review your protocol to ensure that idarubicin and heparin are not mixed directly. - Implement a flushing step with a compatible solution between the handling of idarubicin and heparin. |
| Unexpected or inconsistent experimental results when using idarubicin and heparin sequentially. | Sub-visible precipitation or micro-particle formation may be occurring, leading to a reduction in the effective concentration of one or both agents. | - Visually inspect solutions against a light and dark background for any subtle signs of precipitation. - Consider performing a compatibility study under your specific experimental conditions (see Experimental Protocols section). - Increase the volume and thoroughness of the flushing step between the use of the two agents. |
| Clogging of tubing or fluidic components. | Formation of precipitate within the experimental apparatus. | - Disassemble and thoroughly clean the affected components with appropriate solvents. - If cleaning is not possible, replace the clogged components. - Re-evaluate the experimental workflow to prevent the co-mingling of idarubicin and heparin solutions. |
Experimental Protocols for Assessing Incompatibility
The following are generalized protocols that can be adapted to study the physical compatibility of this compound and heparin in your specific experimental setup.
Visual Inspection Protocol
Objective: To visually assess for the formation of precipitate when this compound and heparin are mixed.
Materials:
-
This compound solution at the desired concentration.
-
Heparin solution at the desired concentration.
-
Clear glass test tubes or vials.
-
Pipettes.
-
A well-lit area with a black and a white background.
Methodology:
-
Prepare solutions of this compound and heparin to the final concentrations used in your experiments.
-
In a clear glass test tube, add a specific volume of the idarubicin solution.
-
To the same test tube, add a specific volume of the heparin solution.
-
Gently swirl the mixture.
-
Immediately, and at timed intervals (e.g., 5, 15, 30, and 60 minutes), visually inspect the mixture against both a black and a white background.
-
Look for any signs of precipitation, such as cloudiness, haze, gas formation, or visible particles.
-
A control tube with each solution diluted with the vehicle alone should be prepared for comparison.
Spectrophotometric Analysis Protocol
Objective: To quantitatively measure the increase in turbidity as an indicator of precipitation.
Materials:
-
This compound solution.
-
Heparin solution.
-
A UV-Vis spectrophotometer.
-
Cuvettes.
-
Compatible buffer or diluent.
Methodology:
-
Set the spectrophotometer to a wavelength in the visible range where neither idarubicin nor heparin has a significant absorbance, typically between 400 and 600 nm. A wavelength scan can be performed to determine the optimal wavelength with the least interference.
-
Prepare separate solutions of idarubicin and heparin in the compatible diluent.
-
Measure the absorbance of the individual solutions to establish a baseline.
-
Mix the idarubicin and heparin solutions in a cuvette.
-
Immediately begin taking absorbance readings at regular intervals (e.g., every 30 seconds for 30 minutes).
-
An increase in absorbance over time indicates an increase in turbidity due to precipitate formation.
Particle Size Analysis Protocol
Objective: To detect and quantify the formation of sub-visible particles.
Materials:
-
This compound solution.
-
Heparin solution.
-
A particle size analyzer (e.g., using light obscuration or dynamic light scattering).
-
Clean, particle-free vials.
Methodology:
-
Prepare solutions of idarubicin and heparin in a particle-free diluent.
-
Analyze the particle count and size distribution of the individual solutions to establish a baseline.
-
Mix the idarubicin and heparin solutions in a clean vial.
-
At specified time points, analyze the particle count and size distribution of the mixture.
-
A significant increase in the number and/or size of particles compared to the baseline indicates the formation of a precipitate.
Visualizations
Caption: Proposed mechanism of idarubicin-heparin precipitation.
Caption: Recommended workflow for sequential use of idarubicin and heparin.
References
- 1. An in vitro kinetic method for detection of precipitation of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Particle Size Analysis in Pharmaceutics | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Visual compatibility of i.v. medications routinely used in bone marrow transplant recipients. | Semantic Scholar [semanticscholar.org]
- 4. Visual compatibility and particle counter evaluations of syringes of intramuscular psychotropic coadministered solutions - PMC [pmc.ncbi.nlm.nih.gov]
idarubicin hydrochloride degradation in alkaline pH solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with idarubicin (B193468) hydrochloride, focusing on its degradation in alkaline pH solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is idarubicin hydrochloride in alkaline solutions?
A1: this compound is highly unstable in alkaline environments.[1][2][3] Prolonged contact with any solution at an alkaline pH will lead to degradation of the drug.[4] Forced degradation studies have shown that the drug is unstable to alkaline hydrolysis even at room temperature.[1][2][3] In mildly alkaline conditions, such as 0.01 M NaOH, complete degradation can occur within 30 minutes at room temperature.[5]
Q2: What are the known degradation products of idarubicin in alkaline solutions?
A2: Studies have shown that idarubicin degrades into two primary products, designated K-I and K-II, under alkaline hydrolytic conditions.[1][2][3] However, these products have not been fully characterized due to challenges with their low concentrations and/or weak ionization in mass spectrometry analyses.[1][2] The degradation primarily affects the aglycone portion of the idarubicin molecule.[6]
Q3: What is the general degradation pathway for idarubicin in an alkaline pH?
A3: While the specific structures of the alkaline degradation products of idarubicin are not fully elucidated, the degradation is known to involve the aglycone part of the molecule.[6] Based on the chemistry of related anthracyclines, the degradation in alkaline conditions likely involves hydrolysis and rearrangements of the tetracyclic ring system. The following diagram illustrates a plausible degradation pathway.
Caption: Plausible degradation pathway of idarubicin in alkaline solutions.
Q4: Are there any recommended storage conditions to prevent alkaline degradation?
A4: To prevent degradation, this compound solutions should be maintained at an acidic pH. The commercial injection formulation has a target pH of 3.5.[4] It is crucial to avoid mixing idarubicin with alkaline solutions or drugs, such as heparin, which can cause precipitation.[4] For diluted solutions, storage at 2°C–8°C and protection from light are recommended to maintain stability.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of drug potency or unexpected peaks in HPLC analysis. | Degradation due to alkaline pH. | Verify the pH of all solutions, buffers, and diluents used in your experiment. Ensure they are not alkaline. Prepare fresh solutions and re-run the analysis. |
| Precipitation observed when mixing idarubicin with other solutions. | Incompatibility with an alkaline solution or another drug. | Do not mix this compound with other drugs unless compatibility data is available. Specifically, avoid mixing with heparin.[4] |
| Inconsistent results in cell-based assays. | Degradation of idarubicin in the cell culture medium. | Check the pH of your cell culture medium. If it is alkaline, consider the stability of idarubicin over the time course of your experiment. It may be necessary to prepare fresh drug solutions immediately before use. |
| Difficulty in resolving degradation products chromatographically. | Formation of a complex mixture of degradants. | This is a known issue with anthracyclines in alkaline conditions.[5] Try optimizing your HPLC method by altering the mobile phase composition, pH of the buffer, or using a different stationary phase. Gradient elution may be necessary.[1][2] |
Quantitative Data Summary
While specific kinetic data for the alkaline degradation of idarubicin is limited in the available literature, the following table summarizes the observed stability under various conditions based on forced degradation studies.
| Condition | Temperature | Duration | Extent of Degradation | Reference |
| 0.01 M NaOH | Room Temperature | 30 minutes | Complete Degradation | [5] |
| 0.01 M NaOH | 40°C | Not specified | Extensive Degradation | [5] |
| 0.1 M NaOH | 80°C | 8 hours | Extensive Degradation | [5] |
| Alkaline Hydrolysis | Room Temperature | Not specified | Unstable | [1][2][3] |
Experimental Protocols
Forced Degradation Study of Idarubicin in Alkaline Conditions
This protocol is a general guideline based on methods used for forced degradation studies of anthracyclines.[1][2][5]
Objective: To induce and analyze the degradation products of this compound under alkaline stress.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.01 M, 0.1 M)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
Water for injection or HPLC-grade water
-
HPLC system with a UV or PDA detector
-
C8 or C18 reverse-phase HPLC column
-
Mobile phase (e.g., ammonium (B1175870) formate (B1220265) buffer with acetonitrile (B52724) and methanol)[5][7]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in water.
-
Stress Application:
-
To a known volume of the idarubicin stock solution, add an equal volume of the desired concentration of NaOH solution (e.g., 0.1 M).
-
Incubate the mixture at a specific temperature (e.g., room temperature, 40°C, or 80°C) for a defined period (e.g., 30 minutes to 8 hours).
-
-
Neutralization: After the incubation period, neutralize the sample by adding an appropriate volume of HCl solution to stop the degradation process.
-
Sample Analysis:
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample into the HPLC system.
-
-
Control Sample: Prepare a control sample by diluting the idarubicin stock solution with water and the mobile phase without subjecting it to alkaline stress.
-
Data Analysis: Compare the chromatogram of the stressed sample with that of the control to identify degradation peaks and quantify the loss of the parent drug.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of degradation products of idarubicin through LC-UV, MS(n) and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalrph.com [globalrph.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Physicochemical stability of Idarubicin Accord in punctured original vials, syringes and after dilution with water for injection - GaBIJ [gabi-journal.net]
- 7. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Idarubicin Hydrochloride Resistance
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address idarubicin (B193468) hydrochloride resistance in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of idarubicin resistance in cell culture?
A1: Resistance to idarubicin primarily develops through two main pathways:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: The most common mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene.[1] These transporters actively pump idarubicin out of the cell, reducing its intracellular concentration and cytotoxic effect.[1][2] Other transporters like MRP1 and ABCA3 have also been implicated.[3]
-
Alterations in Drug Target: Changes in the topoisomerase II enzyme, the primary target of idarubicin, can reduce the drug's ability to stabilize the enzyme-DNA complex, thus preventing DNA damage.[2][4]
-
Activation of Pro-Survival Signaling Pathways: Hyperactivation of pathways like PI3K/Akt/mTOR can promote cell survival and inhibit apoptosis (programmed cell death), counteracting the cytotoxic effects of idarubicin.[5][6][7]
-
Increased Drug Metabolism: Although a less common mechanism for anthracyclines, altered cellular metabolism could potentially inactivate the drug.
Q2: My cells are showing resistance to idarubicin. How can I confirm the mechanism?
A2: To identify the resistance mechanism, a systematic approach is recommended. See the experimental workflow diagram below. Key steps include:
-
Confirm Resistance: Determine the half-maximal inhibitory concentration (IC50) of idarubicin in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
Assess Efflux Pump Activity: Use a fluorescent substrate of P-gp, such as rhodamine 123. If the cells are overexpressing P-gp, they will show lower intracellular fluorescence, which can be reversed by a P-gp inhibitor like verapamil (B1683045) or valspodar (B1684362) (PSC 833).[8][9]
-
Quantify Efflux Pump Expression: Use techniques like Western blotting or flow cytometry to measure the protein levels of P-gp (MDR1) and other relevant ABC transporters.[10]
-
Analyze Topoisomerase II: Assess the expression levels and potential mutations in the topoisomerase II gene (TOP2A). A decrease in expression or mutations in the drug-binding site can confer resistance.[4]
-
Investigate Signaling Pathways: Use Western blotting to check for the phosphorylation (activation) status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR).[5]
Q3: Is idarubicin a substrate for P-glycoprotein (P-gp)? The literature seems conflicting.
A3: Yes, while idarubicin is more lipophilic and can achieve higher intracellular concentrations compared to other anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515), it is indeed a substrate for P-gp.[8][11] However, it is generally less affected by P-gp-mediated efflux than doxorubicin or daunorubicin.[10][12] In cell lines with very high levels of P-gp expression, resistance to idarubicin can be significant and is often reversible with P-gp inhibitors.[9]
Q4: Can resistance to other anthracyclines predict resistance to idarubicin?
A4: Not always. Cell lines resistant to doxorubicin or daunorubicin due to P-gp overexpression will likely show some level of cross-resistance to idarubicin.[10] However, because idarubicin is a weaker substrate for P-gp, it may still retain some activity.[12][13] Resistance due to altered topoisomerase II may also confer cross-resistance, but studies suggest idarubicin is less affected by this mechanism compared to daunorubicin.[4]
Troubleshooting Guides
Problem: High IC50 value for idarubicin in my cell line after prolonged exposure.
| Possible Cause | Suggested Solution |
| P-glycoprotein (P-gp) Overexpression | Co-incubate the cells with a P-gp inhibitor such as verapamil (typically 5-10 µM) or valspodar (PSC 833, typically 1-2 µM) along with idarubicin.[8][9] A significant decrease in the IC50 value indicates P-gp-mediated resistance. |
| Altered Topoisomerase II | Consider combination therapy. Cytarabine (Ara-C) is often used with idarubicin and can have synergistic effects.[13][14] |
| Upregulated Pro-Survival Signaling (e.g., PI3K/Akt) | Use specific inhibitors for the PI3K/Akt/mTOR pathway in combination with idarubicin to see if sensitivity is restored.[5][6] |
| Other ABC Transporters (e.g., MRP1, ABCA3) | The non-steroidal anti-inflammatory drug indomethacin (B1671933) has been shown to down-regulate MRP1 and ABCA3 expression and may help restore sensitivity.[3] |
Quantitative Data Summary
Table 1: Comparison of IC50 Values and Resistance Indices for Anthracyclines in Sensitive and Resistant Cell Lines.
| Cell Line | Drug | IC50 in Sensitive Cells (e.g., NIH-3T3) | IC50 in Resistant Cells (e.g., NIH-MDR1-G185) | Resistance Index (RI) | Reference |
| NIH-3T3 vs. NIH-MDR1-G185 | Idarubicin | Value not specified | Value not specified | 1.8-fold | [8] |
| Doxorubicin | Value not specified | Value not specified | 12.3-fold | [8] | |
| Idarubicinol (B1259273) | Value not specified | Value not specified | 7.8-fold | [8] | |
| LoVo vs. LoVo-IDA | Idarubicin | Value not specified | Value not specified | 20 to 23-fold | [15][16] |
| Daunorubicin | Value not specified | Value not specified | 101 to 112-fold | [15][16] | |
| HL-60S vs. HL-60/DOX | Idarubicin | Value not specified | Value not specified | 40-fold | [17] |
| Doxorubicin | Value not specified | Value not specified | 117.5-fold | [17] | |
| K562/R7 | Idarubicin | Value not specified | Value not specified | 42-fold | [9] |
| MES-SA/Dx5 | Idarubicin | Value not specified | Value not specified | 150-fold | [9] |
Resistance Index (RI) = IC50 of resistant cells / IC50 of sensitive cells.
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
This protocol is used to assess the concentration of idarubicin that inhibits cell growth by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of idarubicin hydrochloride. Remove the medium from the wells and add 100 µL of medium containing various concentrations of the drug. Include untreated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration (on a log scale) to determine the IC50 value using non-linear regression analysis.[11]
Protocol 2: P-glycoprotein Efflux Activity Assay (Rhodamine 123 Accumulation)
This assay measures the function of the P-gp efflux pump.
-
Cell Preparation: Harvest 1x10^6 cells (both sensitive and resistant) and resuspend them in 1 mL of serum-free medium.
-
Inhibitor Pre-treatment (for control): To one set of resistant cells, add a P-gp inhibitor (e.g., 10 µM verapamil) and incubate for 30 minutes at 37°C.
-
Dye Loading: Add rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL. Incubate for 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry: Resuspend the cells in 500 µL of cold PBS and analyze them immediately using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the different cell populations. Resistant cells overexpressing P-gp will show lower MFI than sensitive cells. The MFI of inhibitor-treated resistant cells should increase, ideally to the level of the sensitive cells.
Visualizations
Caption: Workflow for identifying and overcoming idarubicin resistance.
Caption: P-glycoprotein mediated efflux of idarubicin.
Caption: PI3K/Akt pathway promoting idarubicin resistance.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Alleviation of the drug-resistant phenotype in idarubicin and cytosine arabinoside double-resistant acute myeloid leukemia cells by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Idarubicin and idarubicinol are less affected by topoisomerase II-related multidrug resistance than is daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of resistance to idarubicin by the cyclosporin PSC 833 (valspodar) in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of drug resistance is reduced with idarubicin relative to other anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Idarubicin and Doxorubicin Solid Lipid Nanoparticles to Overcome Pgp–mediated Multiple Drug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Idarubicin overcomes P-glycoprotein-related multidrug resistance: comparison with doxorubicin and daunorubicin in human multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor activity of idarubicin, a derivative of daunorubicin, against drug sensitive and resistant P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eviq.org.au [eviq.org.au]
- 15. Comparison of mechanisms responsible for resistance to idarubicin and daunorubicin in multidrug resistant LoVo cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of mechanisms responsible for resistance to idarubicin and daunorubicin in multidrug resistant LoVo cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. The novel anthracycline annamycin is not affected by P-glycoprotein-related multidrug resistance: comparison with idarubicin and doxorubicin in HL-60 leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Idarubicin Hydrochloride Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with idarubicin (B193468) hydrochloride. Our goal is to help you minimize off-target effects and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for idarubicin hydrochloride?
A1: this compound is an anthracycline antibiotic that primarily exerts its cytotoxic effects through two main on-target mechanisms in cancer cells:
-
DNA Intercalation: Idarubicin inserts itself between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with fundamental cellular processes like DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA complex, idarubicin prevents the re-ligation of DNA strands, leading to double-strand breaks and the activation of apoptotic pathways.[1][2]
Q2: What are the main off-target effects of this compound observed in experimental settings?
A2: The most significant off-target effect of idarubicin is cardiotoxicity, which is a common concern with anthracycline-based chemotherapeutics.[3] This toxicity is primarily attributed to:
-
Topoisomerase IIβ Inhibition in Cardiomyocytes: Unlike the on-target effect on topoisomerase IIα in cancer cells, idarubicin also inhibits the topoisomerase IIβ isoform present in quiescent cardiomyocytes. This inhibition leads to DNA double-strand breaks and triggers apoptotic pathways in heart muscle cells.[4]
-
Generation of Reactive Oxygen Species (ROS): Idarubicin can undergo redox cycling, leading to the production of ROS. Cardiomyocytes are particularly vulnerable to oxidative stress due to their high mitochondrial content and metabolic rate, and a relatively low antioxidant capacity. This oxidative stress damages cellular components, leading to mitochondrial dysfunction and cell death.[1][3][4]
Q3: How can I minimize cardiotoxicity in my in vitro experiments with cardiomyocytes?
A3: Several strategies can be employed to mitigate idarubicin-induced cardiotoxicity in vitro:
-
Dose Optimization: Use the lowest effective concentration of idarubicin that elicits the desired on-target effect in your cancer cell model while minimizing toxicity in cardiomyocyte cultures. A comparative dose-response study is highly recommended.
-
Co-incubation with Cardioprotective Agents: Consider co-administering agents like dexrazoxane, the only FDA-approved cardioprotectant for anthracycline-induced cardiotoxicity, or antioxidants like N-acetylcysteine (NAC).[3]
-
Use of Liposomal Formulations: Encapsulating idarubicin in liposomes can alter its cellular uptake and distribution, potentially reducing its accumulation in cardiomyocytes.[5][6]
Q4: I am observing high background cytotoxicity in my control (non-cancerous) cell lines. What could be the cause?
A4: High background cytotoxicity can stem from several factors:
-
Inappropriate Drug Concentration: The concentration of idarubicin may be too high for your specific non-cancerous cell line. It's crucial to perform a dose-response curve to determine the appropriate concentration range.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve idarubicin is not toxic to your cells. Always include a vehicle control in your experiments.
-
Contamination: Mycoplasma or bacterial contamination can stress cells and increase their sensitivity to cytotoxic agents. Regularly test your cell cultures for contamination.[7]
-
Cell Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or pH changes, can make cells more susceptible to drug-induced toxicity.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
| Possible Cause | Solution |
| Inconsistent Cell Seeding Density | Ensure accurate cell counting and uniform seeding in all wells. Allow cells to adhere and normalize for 24 hours before adding idarubicin. |
| Idarubicin Stock Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., water or DMSO) and store them in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Variable Incubation Times | Strictly adhere to the planned incubation times for all experimental replicates. |
| Cell Line Instability | Use a consistent and low passage number for your cell lines. High passage numbers can lead to genetic drift and altered drug sensitivity. |
Problem 2: Cardioprotective agent shows no effect.
| Possible Cause | Solution |
| Inappropriate Concentration | Perform a dose-response experiment for the protective agent alone to determine its non-toxic concentration range. Then, test a range of concentrations of the protective agent against a fixed cytotoxic concentration of idarubicin. |
| Incorrect Timing of Administration | The timing of adding the protective agent relative to idarubicin is critical. For agents like dexrazoxane, pre-incubation (e.g., 30 minutes to 1 hour) before adding idarubicin is often necessary. |
| Mechanism Mismatch | Ensure the protective agent's mechanism of action is relevant to idarubicin-induced cardiotoxicity (e.g., ROS scavenging, iron chelation). |
Quantitative Data Summary
The following tables provide a summary of this compound's cytotoxic activity in various cell lines. Note that IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
Table 1: On-Target Cytotoxicity of Idarubicin in Leukemia Cell Lines
| Cell Line | IC50 (nM) | Incubation Time (hours) | Assay Method |
| HL-60 | 11.8 ± 3.9 | 72 | Alamar Blue |
| K562 | 4.7 ± 1.3 | 72 | Alamar Blue |
| MOLM-14 | 2.6 ± 0.9 | 72 | Alamar Blue |
| MV4-11 | 4.1 ± 0.7 | 72 | Alamar Blue |
| THP-1 | 17.8 ± 4.5 | 72 | Alamar Blue |
Data extracted from a study comparing the in vitro activity of daunorubicin (B1662515) and idarubicin in AML cell lines.[8]
Table 2: Comparative Cytotoxicity of Idarubicin and Daunorubicin
| Cell Line | Idarubicin IC50 (nM) | Daunorubicin IC50 (nM) | IC50 Ratio (Daunorubicin:Idarubicin) |
| HL-60 | 11.8 ± 3.9 | 56.7 ± 18.3 | 4.81 |
| K562 | 4.7 ± 1.3 | 21.7 ± 5.6 | 4.57 |
| MOLM-14 | 2.6 ± 0.9 | 8.1 ± 1.2 | 3.05 |
| MV4-11 | 4.1 ± 0.7 | 17.1 ± 1.7 | 4.10 |
| THP-1 | 17.8 ± 4.5 | 56.1 ± 26.0 | 3.16 |
This table illustrates that idarubicin is significantly more potent than daunorubicin in these leukemia cell lines.[8]
Experimental Protocols
Protocol 1: In Vitro Assessment of Cardiotoxicity in HL-1 Cardiomyocytes
Objective: To determine the cytotoxic effect of idarubicin on a cardiomyocyte cell line.
Materials:
-
HL-1 cardiomyocyte cell line
-
Complete Claycomb medium supplemented with 10% fetal bovine serum, 100 µM norepinephrine, and 2 mM L-glutamine
-
This compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
96-well plates
Procedure:
-
Seed HL-1 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete Claycomb medium. A suggested concentration range is 10⁻⁶ M to 10⁻³ M.[7]
-
Remove the medium from the wells and add 100 µL of the idarubicin solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest idarubicin concentration) and an untreated control.
-
Incubate the plate for various time points (e.g., 6, 12, 24, and 48 hours).[7]
-
At the end of each incubation period, add 20 µL of CellTiter 96® AQueous One Solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Co-incubation with N-Acetylcysteine (NAC) to Mitigate Oxidative Stress
Objective: To evaluate the protective effect of NAC against idarubicin-induced cytotoxicity in cardiomyocytes.
Materials:
-
HL-1 or H9c2 cardiomyocyte cell line
-
Appropriate complete cell culture medium
-
This compound
-
N-Acetylcysteine (NAC)
-
Reagents for cytotoxicity assay (e.g., MTS or MTT)
-
Reagents for ROS measurement (e.g., DCFH-DA)
Procedure:
-
Seed cardiomyocytes in appropriate plates for your chosen assays (e.g., 96-well for viability, 6-well for ROS measurement).
-
Allow cells to adhere for 24 hours.
-
Prepare a stock solution of NAC in sterile water or PBS and sterilize by filtration.
-
Pre-treat the cells with a non-toxic concentration of NAC (e.g., 1-10 mM) for 1-2 hours before adding idarubicin.
-
Add idarubicin at a predetermined cytotoxic concentration (e.g., near the IC50 value) to the wells already containing NAC.
-
Co-incubate for the desired time period (e.g., 24 hours).
-
Perform a cytotoxicity assay to assess cell viability and a ROS assay to measure the levels of intracellular reactive oxygen species.
-
Compare the results of cells treated with idarubicin alone to those co-treated with NAC and idarubicin to determine the protective effect of NAC.
Protocol 3: Lab-Scale Preparation of Idarubicin-Loaded Liposomes (Thin-Film Hydration Method)
Objective: To prepare a simple liposomal formulation of idarubicin for in vitro testing.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform and Methanol
-
This compound
-
Ammonium (B1175870) sulfate (B86663) solution (300 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Dissolve DPPC and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of DPPC to cholesterol can be varied, with a common starting point being 2:1.
-
Create a thin lipid film on the inner wall of the flask by evaporating the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (for DPPC, >41°C).
-
Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the ammonium sulfate solution by gentle rotation. This will form multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through 100 nm polycarbonate membranes using a mini-extruder. This should be done at a temperature above the lipid phase transition temperature.
-
Remove the external ammonium sulfate by dialysis or size-exclusion chromatography against PBS (pH 7.4). This creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
Prepare a solution of this compound in PBS.
-
Add the idarubicin solution to the liposome (B1194612) suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for 30-60 minutes. The uncharged idarubicin will cross the lipid bilayer and become protonated and trapped by the ammonium sulfate in the core of the liposome.
-
Remove any unencapsulated idarubicin by size-exclusion chromatography or dialysis.
-
The resulting idarubicin-loaded liposomes can be characterized for size, zeta potential, and encapsulation efficiency before use in cell culture experiments.
Visualizations
Signaling Pathways
Caption: On-target vs. off-target signaling pathways of idarubicin.
Experimental Workflow
Caption: A workflow for troubleshooting and minimizing idarubicin's off-target effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Idarubicin | C26H27NO9 | CID 42890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. First-dose idarubicin cardiomyopathy: a case of new heart failure after induction chemotherapy for acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Idarubicin and Doxorubicin Solid Lipid Nanoparticles to Overcome Pgp–mediated Multiple Drug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Idarubicin Hydrochloride Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing idarubicin (B193468) hydrochloride concentration for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for idarubicin hydrochloride in a new cell line?
A1: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. For an initial dose-response experiment to determine the half-maximal inhibitory concentration (IC50), a broad concentration range is recommended. Based on published data, starting with a range of 0.01 ng/mL to 1000 ng/mL is advisable.[1][2] More specifically, some studies have shown IC50 values to be approximately 0.01 µM.[3]
Q2: How should I prepare the stock solution of this compound?
A2: this compound can be dissolved in distilled water to prepare a stock solution, for example, at a concentration of 1 mg/mL.[1][2] It is crucial to ensure the compound is fully dissolved. For some in-vivo applications or specific in-vitro assays, DMSO can be used as a solvent, followed by further dilution in culture medium.[4][5] Always protect the stock solution from light and store it at -20°C for stability.
Q3: What is the mechanism of action of this compound?
A3: this compound is an anthracycline antibiotic that acts as a potent chemotherapeutic agent.[6] Its primary mechanism involves intercalating into DNA, which disrupts the DNA double helix structure.[6][7][8] This interference inhibits the function of topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA strand breaks.[3][7][9] The accumulation of DNA damage triggers cell cycle arrest and ultimately induces programmed cell death (apoptosis).[7] Additionally, idarubicin can generate reactive oxygen species, which contribute to cellular stress and cytotoxicity.[6][7]
Q4: For how long should I incubate the cells with this compound?
A4: The incubation time can significantly influence the IC50 value.[10] Common incubation periods for this compound cytotoxicity assays range from 24 to 72 hours.[1][4][11] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal incubation time for your specific cell line and experimental objectives.[4]
Q5: Which cell viability assay is suitable for determining the IC50 of this compound?
A5: Several cell viability assays can be used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.[12] Other options include ATP-based luminescent assays like CellTiter-Glo, which can be less susceptible to colorimetric interference.[4][5] Direct cell counting using a hemocytometer after trypan blue staining is also a valid method.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Variation in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability. 2. Cells are in different growth phases: Using cells from different passages or at varying confluency can affect their sensitivity to the drug. 3. Inaccurate drug dilutions: Errors in preparing the serial dilutions of this compound. | 1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to find the optimal seeding density for your assay duration. 2. Use cells in the exponential growth phase: Maintain a consistent cell culture practice, using cells within a specific passage number range. 3. Prepare fresh dilutions for each experiment: Carefully prepare serial dilutions from a freshly thawed aliquot of the stock solution. |
| No cytotoxic effect observed, or IC50 is much higher than expected | 1. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to anthracyclines, potentially through mechanisms like P-glycoprotein efflux pumps.[13] 2. Insufficient incubation time: The drug may require a longer exposure to induce cell death. 3. Drug degradation: Improper storage or handling of the this compound stock solution. 4. High cell density: A high number of cells can reduce the effective drug concentration per cell. | 1. Use a more sensitive cell line: If possible, switch to a cell line known to be sensitive to idarubicin. Alternatively, investigate the expression of drug resistance markers in your current cell line. 2. Perform a time-course experiment: Extend the incubation period (e.g., up to 72 hours) to allow for the cytotoxic effects to manifest.[4] 3. Use fresh drug: Prepare a new stock solution from a fresh vial of this compound. 4. Optimize seeding density: Reduce the number of cells seeded per well. |
| High background in control wells | 1. Vehicle toxicity: The solvent used to dissolve idarubicin (e.g., DMSO) may be toxic to the cells at the concentration used. 2. Poor cell health: Cells may have been stressed or unhealthy before the experiment. 3. Contamination: Mycoplasma or bacterial contamination can affect cell viability. | 1. Include a vehicle control: Ensure the final concentration of the solvent in the culture medium is not toxic (typically <0.5% for DMSO).[4] 2. Use healthy cells: Ensure cells are in the exponential growth phase and have good morphology before starting the experiment. 3. Regularly test for contamination: Routinely check cell cultures for any signs of contamination. |
| S-shaped dose-response curve is not achieved | 1. Inappropriate concentration range: The selected concentrations are too high or too low to capture the full dose-response curve. 2. Solubility issues: Idarubicin may precipitate at higher concentrations. | 1. Adjust the concentration range: Perform a pilot experiment with a wider range of concentrations, using logarithmic or semi-logarithmic dilutions.[14] 2. Visually inspect for precipitation: Check the drug dilutions under a microscope for any signs of precipitation. If necessary, adjust the solvent or preparation method. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 Value | Assay Method | Incubation Time |
| MCF-7 (monolayer) | 3.3 ± 0.4 ng/mL | Cell Counting | 24 hours |
| MCF-7 (spheroids) | 7.9 ± 1.1 ng/mL | Cell Counting | 24 hours |
| K562 | 0.002 µM (2 nM) | Cytotoxic Assay | Not Specified |
| K562 | 0.012 µM (12 nM) | XTT Assay | 5 days |
| NALM-6 | 12 nM | [³H]thymidine uptake | 24 hours |
| CCRF-CEM | 216.12 nM (in combination with cytarabine) | CellTiter-Glo | 72 hours |
Data compiled from multiple sources.[1][3][5][15]
Table 2: Example Concentration Ranges for IC50 Determination
| Concentration Type | Example Range |
| Broad Range (Pilot Study) | 0.01, 0.1, 1, 10, 100, 1000 ng/mL |
| Narrow Range (Refined Study) | Logarithmic or semi-logarithmic dilutions around the estimated IC50 |
Based on methodologies described in cited literature.[1][2][14]
Experimental Protocols
Protocol: IC50 Determination using MTT Assay
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in sterile distilled water).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the various drug concentrations to the respective wells.
-
Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
-
Plot the percent viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Simplified signaling pathway of Idarubicin-induced cell death.
Caption: General experimental workflow for IC50 determination.
References
- 1. Idarubicin (hydrochloride) | CAS#:57852-57-0 | Chemsrc [chemsrc.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Idamycin (Idarubicin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
idarubicin hydrochloride light sensitivity and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and storage of idarubicin (B193468) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for idarubicin hydrochloride?
A1: this compound should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) and protected from light.[1][2][3] For long-term storage, temperatures of -20°C are recommended.[4] It is advisable to keep the vials in their original carton until use to minimize light exposure.[2][3]
Q2: How sensitive is this compound to light?
A2: this compound is light-sensitive.[1][2][3][5] While some studies using forced degradation under photolytic conditions did not show significant chemical degradation, it is a general recommendation to protect it from light.[6] Diluted solutions, in particular, should be protected from light, especially during long-term storage or use in in-vitro studies.[7]
Q3: Can I store this compound at room temperature?
A3: Storing this compound at room temperature is not recommended, especially for extended periods. One source suggests that solutions diluted in D5W or NS for infusion are stable for 4 weeks at room temperature when protected from light.[3] However, for the pure compound or reconstituted solutions, refrigeration is crucial to maintain stability.
Q4: What happens if this compound is exposed to light?
A4: Exposure to light can lead to the degradation of this compound. While specific photolytic degradation products are not extensively detailed in the provided search results, it is best practice to avoid light exposure to prevent any potential loss of potency or the formation of unknown impurities.
Q5: Are there any incompatibilities I should be aware of when working with this compound?
A5: Yes, this compound is incompatible with alkaline solutions, which can cause its degradation.[1] It also precipitates with heparin.[1][3] Therefore, it should not be mixed with these substances.
Q6: How should I prepare stock solutions of this compound?
A6: this compound is soluble in organic solvents like DMSO and dimethylformamide at approximately 10 mg/mL.[4] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[4] Aqueous solutions should ideally be used fresh, and storage for more than one day is not recommended.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | - Verify that the compound has been consistently stored at the recommended temperature (2-8°C or -20°C) and protected from light. - Prepare fresh solutions from a new vial of the compound. - Perform a concentration check of your stock solution using UV-Vis spectrophotometry (λmax: 252, 287, 482 nm).[4] |
| Visible particles or discoloration of the this compound solution. | Precipitation or degradation. | - Do not use the solution. - This could be due to incompatibility with the solvent or buffer, or degradation from prolonged storage or exposure to light or alkaline pH. - Prepare a fresh solution following the recommended procedures. |
| Inconsistent results between experiments. | Instability of prepared solutions. | - Prepare fresh working solutions for each experiment. - If using a stock solution over several days, ensure it is stored properly (refrigerated and protected from light) and for no longer than the recommended time. For aqueous solutions, fresh preparation is highly recommended.[4] |
Quantitative Data Summary
Table 1: Stability of this compound Solutions
| Concentration & Solvent | Storage Conditions | Stability Period | Reference |
| 1 mg/mL in original vials | 2°C - 8°C, protected from light | 3 days | [1] |
| 1 mg/mL in polypropylene (B1209903) syringes | 2°C - 8°C, protected from light | 3 days | [1] |
| 0.1 mg/mL, 0.62 mg/mL, and 0.73 mg/mL in polyolefin bags (diluted with WFI) | 2°C - 8°C, protected from light | 28 days | [1] |
| High concentration in polypropylene syringes | 2°C - 8°C | 7 days | [8] |
| Diluted in D5W or NS | Room temperature, protected from light | 4 weeks | [3] |
| Diluted in D5W or NS (in syringe/IVPB) | Room temperature | 72 hours | [3] |
| Diluted in D5W or NS (in syringe/IVPB) | Refrigerated | 7 days | [3] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol is adapted from the ICH Q1B guidelines for photostability testing.
1. Objective: To assess the photostability of this compound in solid form and in solution.
2. Materials:
- This compound powder
- Solvent (e.g., DMSO for stock, and a relevant aqueous buffer for working solution)
- Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)
- Aluminum foil
- A calibrated light source capable of emitting both cool white fluorescent and near-ultraviolet (UV) light, as specified by ICH Q1B guidelines.[9][10]
- HPLC system with a UV detector
- pH meter
3. Method:
4. Data Interpretation: A significant decrease in the concentration of this compound or the appearance of new peaks in the chromatograms of the light-exposed samples compared to the dark controls indicates photosensitivity.
Visualizations
Caption: Figure 1. Decision Tree for this compound Storage
References
- 1. Physicochemical stability of Idarubicin Accord in punctured original vials, syringes and after dilution with water for injection - GaBIJ [gabi-journal.net]
- 2. publications.ashp.org [publications.ashp.org]
- 3. globalrph.com [globalrph.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of a high-concentrated aqueous solution of idarubicin stored in a polypropylene syringe for transarterial chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
troubleshooting idarubicin hydrochloride HPLC assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the High-Performance Liquid Chromatography (HPLC) assay of idarubicin (B193468) hydrochloride.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues observed during the HPLC analysis of idarubicin hydrochloride.
Issue 1: Variable or Drifting Peak Retention Times
Symptom: The retention time for the idarubicin peak is inconsistent across injections or drifts over a sequence.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Mobile Phase Composition Change | Prepare fresh mobile phase. Ensure accurate measurement of all components. Use a gravimetric approach for higher precision.[1] For pre-mixed mobile phases, be aware that volatile organic components can evaporate over time, altering the composition.[2] |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This is particularly important when changing mobile phases.[3] Some methods may require 10-20 column volumes for proper equilibration.[3] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature.[1] Even minor fluctuations in ambient laboratory temperature can affect retention times.[1] |
| Pump and Flow Rate Issues | Check for leaks in the HPLC system, as even small, unnoticeable leaks can alter the flow rate.[2] Verify the pump's flow rate accuracy using a calibrated flow meter.[2] |
| Changes in Mobile Phase pH | If using a buffered mobile phase, ensure the pH is accurately measured and stable. A change of as little as 0.1 pH units can significantly shift retention times for ionizable compounds like idarubicin.[1] Prepare buffers fresh and ensure they have adequate buffering capacity.[1] |
A troubleshooting workflow for retention time variability is illustrated below:
Caption: Troubleshooting workflow for retention time variability in HPLC analysis.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom: The idarubicin peak is asymmetrical (tails or fronts) or appears as a split or shoulder peak.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Silanol (B1196071) Interactions | For basic compounds like idarubicin, interactions with residual silanol groups on the silica-based column packing can cause peak tailing.[4][5] Consider using a highly end-capped column or operating at a lower mobile phase pH to minimize these interactions.[4][6] |
| Column Overload | Injecting too much sample can lead to peak fronting.[7] Reduce the injection volume or dilute the sample to see if the peak shape improves.[7] |
| Column Contamination or Void | A partially blocked frit or a void at the column inlet can cause peak splitting or tailing.[7] Try back-flushing the column. If the problem persists, the column may need to be replaced.[8] Using a guard column can help protect the analytical column from contamination.[1] |
| Extra-Column Volume | Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[1] Use tubing with a narrow internal diameter and ensure all connections are made properly to minimize dead volume.[4] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[9] |
The logical relationship for diagnosing poor peak shape is shown in the diagram below:
Caption: Logical relationships between peak shape issues and their potential causes.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for this compound analysis?
A1: Reversed-phase columns, particularly C18 and C8, are most commonly used for idarubicin analysis.[10][11][12] The choice between them may depend on the specific separation requirements and the desire to resolve idarubicin from its metabolites or degradation products. Some methods have also successfully employed cyanopropyl (CN) columns.[13][14]
Q2: My idarubicin sample is degrading during analysis, leading to extra peaks. How can I prevent this?
A2: Idarubicin is known to be unstable under certain conditions, including acidic and alkaline hydrolysis, and oxidation.[12][15] To minimize degradation:
-
Control pH: Ensure the mobile phase pH is within a stable range for idarubicin.
-
Sample Preparation: Prepare samples fresh and protect them from light and high temperatures.
-
Avoid Oxidizing Agents: Ensure solvents and reagents are free from peroxides or other oxidizing agents.
-
Forced Degradation Studies: If you suspect degradation, it may be beneficial to perform forced degradation studies to identify the degradation products and ensure your method can resolve them from the parent peak.[15][16]
Q3: What are typical mobile phase compositions for idarubicin HPLC assays?
A3: Common mobile phases are mixtures of an aqueous buffer and an organic solvent. Examples include:
-
Acetonitrile and an aqueous buffer like ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate.[10][15]
-
Methanol and an aqueous buffer.
-
The aqueous phase is often acidified (e.g., with formic acid or phosphoric acid) to a pH of around 3 to improve peak shape.[11][17]
Q4: Which detection method is most sensitive for idarubicin?
A4: While UV detection at around 254 nm is common, fluorescence detection offers significantly lower limits of detection (LOD) and quantification (LOQ).[10][11] Idarubicin is naturally fluorescent, with typical excitation and emission wavelengths around 487 nm and 547 nm, respectively.[11][13] This makes fluorescence detection ideal for analyzing samples with low concentrations of the drug, such as in biological matrices.[11]
Experimental Protocols
This section provides an example of a standard HPLC method for the determination of this compound.
Example HPLC Method for this compound
This protocol is a composite based on several published methods.[10][11][15]
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][15]
-
Column Temperature: 30 °C.[11]
2. Reagents and Solutions:
-
Mobile Phase A: 20 mM Ammonium formate buffer, pH adjusted to 3.0 with formic acid.[15]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Diluent: Mobile phase or a mixture of water and acetonitrile.
3. Chromatographic Conditions:
-
Mode: Isocratic or gradient elution can be used. For this example, an isocratic method is described.
-
Mobile Phase Composition: A mixture of Mobile Phase A and Mobile Phase B (e.g., 67:33 v/v).[11] The exact ratio should be optimized for your specific column and system to achieve the desired retention time and resolution.
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 20 µL.
-
Detection:
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the sample diluent to achieve a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
The general workflow for this experimental protocol is visualized below:
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. realab.ua [realab.ua]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. silicycle.com [silicycle.com]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of degradation products of idarubicin through LC-UV, MS(n) and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Idarubicin Hydrochloride Reconstitution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with idarubicin (B193468) hydrochloride. The following information is intended to address common issues encountered during the reconstitution of lyophilized idarubicin hydrochloride, with a specific focus on managing foaming.
Troubleshooting Guide: Managing Foaming During Reconstitution
Q1: I am experiencing significant foaming when reconstituting my vial of this compound. What could be the cause?
A1: Foaming during the reconstitution of lyophilized powders like this compound is a common issue that can arise from several factors related to the handling technique. The primary causes include:
-
Rapid addition of the diluent: Injecting the diluent too quickly into the vial increases turbulence, leading to the formation of foam.
-
Incorrect angle of injection: Directing the diluent stream straight onto the lyophilized powder can cause it to disperse rapidly and foam.
-
Agitation of the vial: Shaking or vigorously swirling the vial after adding the diluent will introduce air and promote foaming.[1]
-
Vial pressure: this compound vials are often packaged under negative pressure to minimize aerosol formation upon reconstitution.[2][3] Improper needle insertion can disrupt this pressure balance.
Q2: What are the potential consequences of excessive foaming?
A2: Excessive foaming during the reconstitution of this compound, a potent cytotoxic agent, can have several negative consequences:
-
Difficulty in accurate dose withdrawal: The presence of foam can make it challenging to accurately draw the required volume of the reconstituted solution into a syringe.
-
Potential for aerosolization and exposure: Foaming increases the risk of generating aerosols, which can lead to inadvertent inhalation or contact with the skin, posing a safety hazard to the handler.[2][3] The use of personal protective equipment (PPE) such as goggles, gloves, and protective gowns is crucial.[2][4]
-
Product loss: Foam can adhere to the vial walls, potentially leading to a loss of product and an inaccurate final concentration.
-
Concerns about drug stability: While some studies on other drugs have shown that foaming does not impact potency, vigorous agitation can potentially lead to denaturation of sensitive molecules.[5][6] For idarubicin, it is best to adhere to gentle handling procedures.
Q3: What is the recommended procedure to minimize foaming during reconstitution?
A3: To minimize foaming, a careful and gentle reconstitution technique is recommended. Please refer to the detailed experimental protocol in this guide for a step-by-step procedure. The key principles are:
-
Slow addition of the diluent: Inject the diluent slowly and steadily.[1][7]
-
Direct the diluent flow against the vial wall: This allows the liquid to gently flow down and wet the lyophilized powder with minimal disruption.[7][8]
-
Gentle swirling or rolling: Instead of shaking, gently swirl or roll the vial to facilitate dissolution.[1][7]
-
Allow time for foam to dissipate: If foam does form, allow the vial to stand for a few minutes to let the foam settle before withdrawing the solution.
Frequently Asked Questions (FAQs)
Q4: What is the correct diluent for reconstituting this compound?
A4: this compound for injection should be reconstituted with Water for Injection, USP.[2][4] Bacteriostatic diluents are not recommended.[2][4]
Q5: What is the final concentration of this compound after reconstitution?
A5: Typically, this compound vials are reconstituted to a final concentration of 1 mg/mL.[2][4][9] For example, a 20 mg vial should be reconstituted with 20 mL of Water for Injection, USP.[2][4]
Q6: How should I handle this compound safely?
A6: this compound is a potent cytotoxic agent and should be handled with care in a designated area, preferably under a laminar flow hood.[10] Always wear appropriate personal protective equipment (PPE), including gloves, a protective gown, and goggles.[2][4] In case of skin contact, wash the affected area thoroughly with soap and water.[2][4]
Q7: What is the stability of this compound after reconstitution?
A7: Reconstituted solutions of this compound are physically and chemically stable for 72 hours (3 days) when stored under refrigeration (2°C to 8°C) and at controlled room temperature (15°C to 30°C).[4][11] When further diluted in 5% Dextrose Injection or 0.9% Sodium Chloride Injection, the solutions are stable for longer periods.[12]
Q8: Can I mix this compound with other drugs?
A8: It is not recommended to mix this compound with other drugs unless specific compatibility data are available.[12] Precipitation can occur with heparin.[12]
Quantitative Data Summary
| Parameter | Recommendation | Citation |
| Reconstitution Diluent | Water for Injection, USP | [2][4] |
| Recommended Concentration | 1 mg/mL | [2][4][9] |
| Reconstitution Volume | 20 mL for a 20 mg vial | [2][4] |
| Administration Route | Slow intravenous infusion (10-15 minutes) | [12][13] |
| Reconstituted Solution Stability (Refrigerated) | 72 hours (2°C to 8°C) | [4][11] |
| Reconstituted Solution Stability (Room Temp) | 72 hours (15°C to 30°C) | [4][11] |
Experimental Protocols
Protocol for Minimizing Foaming During this compound Reconstitution
Objective: To provide a standardized procedure for the reconstitution of lyophilized this compound that minimizes foam formation.
Materials:
-
Vial of lyophilized this compound
-
Sterile Water for Injection, USP
-
Sterile syringe and needle of appropriate size
-
Alcohol swabs
-
Personal Protective Equipment (gloves, gown, goggles)
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Ensure all materials are within their expiration dates and packaging is intact.
-
Perform all steps within a laminar flow hood or biological safety cabinet.
-
Don appropriate personal protective equipment.
-
Remove the protective cap from the this compound vial and wipe the rubber stopper with an alcohol swab.
-
Using a sterile syringe, draw up the required volume of Water for Injection, USP (e.g., 20 mL for a 20 mg vial to achieve a 1 mg/mL concentration).[2][4]
-
Carefully insert the needle through the center of the vial's rubber stopper. To manage the vial's negative pressure, allow the vacuum to draw the diluent from the syringe into the vial.[2][3]
-
Angle the needle so that the diluent is injected slowly down the inner wall of the vial.[7][8] Avoid injecting the diluent directly onto the lyophilized powder.
-
Once all the diluent has been added, gently withdraw the needle.
-
Gently swirl or roll the vial between the palms of your hands until the powder is completely dissolved. Do not shake the vial. [1][7]
-
Visually inspect the solution to ensure it is clear, orange-red in color, and free of particulate matter.
-
If minor foaming has occurred, let the vial stand for a few minutes to allow the foam to dissipate before proceeding with dose withdrawal.
-
The reconstituted solution is now ready for further dilution or administration as per the experimental or clinical protocol.
Visualizations
Caption: Troubleshooting workflow for managing foaming during this compound reconstitution.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Foam during reconstitution does not affect the potency of botulinum toxin type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptidedosages.com [peptidedosages.com]
- 8. particlepeptides.com [particlepeptides.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. globalrph.com [globalrph.com]
- 13. drugs.com [drugs.com]
Validation & Comparative
Idarubicin vs. Daunorubicin: A Comparative In Vitro Cytotoxicity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of idarubicin (B193468) hydrochloride and daunorubicin (B1662515), two anthracycline antibiotics widely used in the treatment of hematological malignancies. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for preclinical studies and drug development.
Quantitative Cytotoxicity Data
Idarubicin consistently demonstrates greater in vitro potency compared to daunorubicin across various cancer cell lines. This increased cytotoxicity is reflected in lower half-maximal inhibitory concentration (IC50) values.
| Cell Line | Drug | IC50 (nM) | Daunorubicin:Idarubicin IC50 Ratio | Reference |
| HL-60 | Daunorubicin | 8.1 | 3.12 | [1] |
| Idarubicin | 2.6 | [1] | ||
| Kasumi-1 | Daunorubicin | 56.7 | 5.50 | [1] |
| Idarubicin | 10.3 | [1] | ||
| KG-1 | Daunorubicin | 18.2 | 3.50 | [1] |
| Idarubicin | 5.2 | [1] | ||
| ME-1 | Daunorubicin | 35.4 | 3.05 | [1] |
| Idarubicin | 11.6 | [1] | ||
| MOLM-13 | Daunorubicin | 22.9 | 5.45 | [1] |
| Idarubicin | 4.2 | [1] | ||
| OCI-AML3 | Daunorubicin | 51.5 | 2.89 | [1] |
| Idarubicin | 17.8 | [1] | ||
| K562 | Daunorubicin | 21.7 ± 5.6 | ~4.6 | [2] |
| Idarubicin | 4.7 ± 1.3 | [2] |
A meta-analysis of in vitro studies found that idarubicin is approximately 3.05 to 5.52 times more potent than daunorubicin in killing acute myeloid leukemia (AML) cells.[3] The overall equipotency dose ratio between daunorubicin and idarubicin, based on in vitro data, was estimated to be 4.06.[3]
Mechanisms of Differential Cytotoxicity
Several factors contribute to the superior in vitro cytotoxicity of idarubicin:
-
Cellular Uptake and Retention: Idarubicin exhibits significantly greater and more rapid intracellular uptake compared to daunorubicin.[4][5] In multidrug-resistant (MDR) cell lines, idarubicin uptake was 10 times more rapid than daunorubicin.[5][6] Furthermore, idarubicin is retained within cancer cells for longer periods. In CEM-VBL cells, 71% of the initial idarubicin concentration remained after 2 hours, compared to only 38% of daunorubicin.[5][6] This enhanced accumulation and retention likely contribute to its increased potency.
-
Induction of Apoptosis: Idarubicin is a more potent and rapid inducer of apoptosis (programmed cell death) than daunorubicin.[7][8][9] Studies have shown that idarubicin can induce approximately 20% apoptosis in as little as 8 hours, whereas it takes at least 22 hours for daunorubicin to achieve the same effect at identical intracellular concentrations.[7][10] Both drugs induce apoptosis through the loss of mitochondrial membrane potential and activation of caspase-3.[8][9]
-
Susceptibility to Multidrug Resistance (MDR): Idarubicin appears to be less susceptible to efflux by P-glycoprotein (P-gp), a key protein involved in multidrug resistance.[2][4] In contrast, continuous exposure to daunorubicin can lead to increased expression of the mdr1 gene, which codes for P-gp.[7] This suggests that idarubicin may be more effective in treating cancers that have developed or are prone to developing resistance to daunorubicin.[5]
Experimental Protocols
The following are representative protocols for key in vitro assays used to compare the cytotoxicity of idarubicin and daunorubicin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HL-60, K562) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of idarubicin hydrochloride and daunorubicin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the drugs to exert their cytotoxic effects.[1]
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.[1]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting a dose-response curve.[2]
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using flow cytometry.
-
Cell Treatment: Cells are treated with idarubicin or daunorubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).[2]
-
Cell Harvesting: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathway of Anthracyclines
Caption: General mechanism of action for Idarubicin and Daunorubicin.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for in vitro cytotoxicity comparison.
Conclusion
The in vitro experimental data strongly indicates that idarubicin is a more potent cytotoxic agent than daunorubicin against a range of cancer cell lines. This is attributed to its superior cellular uptake and retention, its ability to induce apoptosis more rapidly and effectively, and its reduced susceptibility to P-glycoprotein-mediated multidrug resistance. These findings provide a solid rationale for the selection of idarubicin in certain clinical contexts and for its further investigation in drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake and antiproliferative effects of therapeutic concentrations of idarubicin or daunorubicin and their alcohol metabolites, with or without cyclosporin A, in MDR1+ human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative cellular pharmacology of daunorubicin and idarubicin in human multidrug-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Comparison of idarubicin and daunorubicin regarding intracellular uptake, induction of apoptosis, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Idarubicin vs. Doxorubicin: A Comparative Guide for Overcoming Multidrug Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The development of multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1][2] This guide provides an objective comparison of idarubicin (B193468) hydrochloride and doxorubicin (B1662922), two anthracycline antibiotics, focusing on their differential efficacy and mechanisms of action in MDR cancer cells, supported by experimental data.
Comparative Cytotoxicity: Idarubicin's Potency in Resistant Cells
Experimental evidence consistently demonstrates that idarubicin retains significantly higher cytotoxic activity against cancer cell lines that have developed resistance to doxorubicin, primarily through the overexpression of P-glycoprotein.
The half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit cell growth by 50%, is a key metric for cytotoxicity. Studies comparing idarubicin and doxorubicin in sensitive parental cell lines versus their P-gp-overexpressing, multidrug-resistant counterparts reveal a stark difference in efficacy.
Table 1: Comparative IC50 Values in Sensitive vs. MDR Cell Lines
| Cell Line Pair | Drug | IC50 in Sensitive Cells (Parental) | IC50 in MDR Cells (P-gp Overexpressing) | Fold Increase in IC50 |
|---|---|---|---|---|
| NIH-3T3 vs. NIH-MDR1-G185 [3] | Doxorubicin | - | - | 12.3-fold |
| Idarubicin | - | - | 1.8-fold | |
| K562 (Leukemia) [4] | Doxorubicin | 0.8 ± 0.06 µg/mL | - | - |
| Idarubicin | 0.41 ± 0.04 µg/mL | - | - | |
| RPMI 8226-S vs. 8226-Dox40 (Myeloma) [5] | Doxorubicin | Lower Potency | 10-50 fold less potent than Idarubicin | - |
| | Idarubicin | Higher Potency | 10-50 fold more potent than Doxorubicin | - |
Note: Direct IC50 values were not always available in a single study for both cell types, but the fold-increase in resistance provides a clear comparison.
The Resistance Index (RI) , calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive parental cell line, quantifies the degree of resistance. A lower RI indicates that the drug is more effective at overcoming resistance mechanisms.
Table 2: Resistance Index Comparison
| Cell Line Pair | Drug | Resistance Index (RI) |
|---|---|---|
| NIH-3T3 vs. NIH-MDR1-G185 [3] | Doxorubicin | 12.3 |
| | Idarubicin | 1.8 |
The data clearly indicates that while both drugs are potent anticancer agents, idarubicin is substantially less affected by P-gp-mediated resistance than doxorubicin.[3]
Mechanisms of Differential Efficacy
The superior performance of idarubicin in MDR cells stems from its distinct physicochemical properties, which influence its interaction with the P-gp efflux pump and its ability to induce programmed cell death (apoptosis).
P-glycoprotein Interaction and Intracellular Accumulation
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents, including doxorubicin, out of the cancer cell, thereby reducing the intracellular drug concentration to sub-lethal levels.[6][7]
-
Doxorubicin: Is a well-established substrate for P-gp. In MDR cells overexpressing this transporter, doxorubicin is efficiently expelled, preventing it from reaching its nuclear target (DNA) and inducing cytotoxicity.[7]
-
Idarubicin: The absence of a methoxy (B1213986) group at position 4 of its anthracycline structure significantly increases its lipophilicity compared to doxorubicin.[8] This enhanced lipophilicity allows for faster cellular uptake and makes it a poorer substrate for the P-gp pump. Consequently, idarubicin achieves and maintains higher intracellular concentrations in MDR cells, effectively circumventing the primary resistance mechanism.[5][8] Studies have shown that the intracellular accumulation of idarubicin is significantly less affected by P-gp inhibitors like verapamil (B1683045) compared to doxorubicin, confirming it is less susceptible to P-gp-mediated efflux.[3]
Induction of Apoptosis
Both doxorubicin and idarubicin exert their cytotoxic effects primarily by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage and the induction of apoptosis. However, studies comparing idarubicin with the closely related anthracycline daunorubicin (B1662515) show that idarubicin is a more potent and rapid inducer of apoptosis.[5] At equivalent intracellular concentrations, idarubicin initiates the apoptotic cascade significantly faster, suggesting a more efficient mechanism for triggering cell death pathways once inside the cell.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy in MDR models.
Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[9][10]
Protocol:
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of idarubicin hydrochloride and doxorubicin. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells (medium only) and a blank (medium without cells).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of idarubicin or doxorubicin for an appropriate time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Conclusion
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Increased Expression of P-Glycoprotein and Doxorubicin Chemoresistance of Metastatic Breast Cancer Is Regulated by miR-298 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Idarubicin overcomes P-glycoprotein-related multidrug resistance: comparison with doxorubicin and daunorubicin in human multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of P-glycoprotein-mediated doxorubicin efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of P-glycoprotein expression and its inhibitors on the distribution of doxorubicin in breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Idarubicin and Doxorubicin Solid Lipid Nanoparticles to Overcome Pgp–mediated Multiple Drug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. kumc.edu [kumc.edu]
Idarubicin vs. Daunorubicin: A Comparative Analysis of Intracellular Accumulation
A deep dive into the cellular pharmacokinetics of two critical anthracyclines reveals key differences in their uptake and retention, with significant implications for clinical efficacy, particularly in the context of multidrug resistance.
This guide provides a comparative analysis of the intracellular accumulation of idarubicin (B193468) and daunorubicin (B1662515), two anthracycline antibiotics widely used in the treatment of leukemia. For researchers, scientists, and drug development professionals, understanding the nuances of their cellular transport and retention is paramount for optimizing therapeutic strategies and developing novel anti-cancer agents. This analysis is supported by experimental data from various studies, detailing the methodologies employed to elucidate these critical pharmacological properties.
Key Findings:
-
Superior Intracellular Accumulation of Idarubicin: Across multiple studies, idarubicin consistently demonstrates higher intracellular concentrations compared to daunorubicin, even when administered at lower doses.[1][2] This is largely attributed to idarubicin's greater lipophilicity, which facilitates its passage across the cell membrane.[3][4]
-
Enhanced Intracellular Retention: Idarubicin not only enters cells more readily but is also retained for longer periods than daunorubicin.[1][5][6] This prolonged intracellular presence likely contributes to its increased potency and antitumor activity.
-
Differential Susceptibility to Efflux Pumps: A pivotal difference lies in their interaction with P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR). Daunorubicin is a well-known substrate for P-gp, which actively pumps the drug out of cancer cells, thereby reducing its intracellular concentration and efficacy.[7][8] In contrast, idarubicin is a poor substrate for P-gp, making it less susceptible to this resistance mechanism.[3][9][10] This property makes idarubicin a more effective agent in treating P-gp-expressing, multidrug-resistant tumors.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the intracellular accumulation of idarubicin and daunorubicin in various leukemia cell lines.
Table 1: Intracellular Uptake and Retention
| Cell Line | Drug | Observation | Fold Difference (Idarubicin vs. Daunorubicin) | Reference |
| CEM-VBL (MDR) | Idarubicin | 10 times more rapid uptake than Daunorubicin. | 10 | [5][6] |
| CEM-VBL (MDR) | Idarubicin | 71% retention after 2 hours. | 1.87 | [5][6] |
| CEM-VBL (MDR) | Daunorubicin | 38% retention after 2 hours. | - | [5][6] |
| HL-60/RV+ (MDR) | Idarubicin | 51% retention after 2 hours. | 1.42 | [5][6] |
| HL-60/RV+ (MDR) | Daunorubicin | 36% retention after 2 hours. | - | [5][6] |
| Leukemic Cells (Patient Samples) | Idarubicin | Peak intracellular concentration was 70% of that of daunorubicin, despite a 5-fold lower dose. | ~3.5 (normalized to dose) | [1] |
Table 2: Effect of P-glycoprotein Inhibitor (Verapamil) on Intracellular Accumulation
| Cell Line | Drug | Treatment | Effect on Intracellular Concentration | Reference |
| CEM-VBL (MDR) | Daunorubicin | + Verapamil | 4-fold increase in uptake. | [5][6] |
| CEM-VBL (MDR) | Idarubicin | + Verapamil | 1.2-fold increase in uptake. | [5][6] |
| HL-60/RV+ (MDR) | Daunorubicin | + Verapamil | 5.2-fold increase in retention. | [5][6] |
| HL-60/RV+ (MDR) | Idarubicin | + Verapamil | 2.4-fold increase in retention. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols commonly employed in the cited studies for measuring the intracellular accumulation of idarubicin and daunorubicin.
Cell Culture
-
Cell Lines: Human leukemic cell lines, both sensitive and multidrug-resistant (MDR), are commonly used. Examples include CEM, HL-60, K562, and their resistant subclones (e.g., CEM-VBL, HL-60/RV+).[5][6][11]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[12]
Measurement of Intracellular Drug Concentration
Two primary methods are utilized for quantifying intracellular anthracycline levels:
-
High-Performance Liquid Chromatography (HPLC):
-
Cell Lysis: After incubation with the drug, cells are washed with cold phosphate-buffered saline (PBS) to remove extracellular drug and then lysed using a suitable lysis buffer.
-
Drug Extraction: The drug is extracted from the cell lysate, typically using an organic solvent.
-
Chromatographic Separation: The extracted drug is then separated and quantified using a reverse-phase HPLC system with fluorescence detection.[1]
-
Standard Curve: A standard curve is generated using known concentrations of the drug to accurately determine the intracellular concentration.
-
-
Flow Cytometry:
-
Drug Incubation: Cells are incubated with the desired concentration of idarubicin or daunorubicin for a specified time.
-
Washing: Cells are washed with cold PBS to remove extracellular drug.
-
Data Acquisition: The intrinsic fluorescence of the anthracyclines is measured using a flow cytometer. The fluorescence intensity is directly proportional to the intracellular drug concentration.[5][6][13]
-
Gating: The viable cell population is gated based on forward and side scatter properties to exclude debris and dead cells.
-
Drug Retention/Efflux Assays
-
Drug Loading: Cells are incubated with the drug for a specific period to allow for uptake.
-
Resuspension: The cells are then washed and resuspended in drug-free medium.
-
Time-Course Measurement: The intracellular drug concentration is measured at various time points (e.g., 0, 30, 60, 120 minutes) using either HPLC or flow cytometry to determine the rate of drug efflux.[5][6]
-
Inhibitor Studies: To investigate the role of efflux pumps like P-gp, the retention assay is performed in the presence and absence of an inhibitor such as verapamil.[5][6]
Visualizing the Comparison
The following diagrams illustrate the experimental workflow for comparing the intracellular accumulation of the two drugs and the key factors influencing their differential uptake and retention.
Caption: Workflow for comparing idarubicin and daunorubicin intracellular accumulation.
Caption: Key factors in the differential accumulation of idarubicin and daunorubicin.
Conclusion
The superior intracellular accumulation and retention of idarubicin, largely due to its high lipophilicity and reduced susceptibility to P-gp-mediated efflux, provide a strong pharmacological basis for its enhanced clinical efficacy compared to daunorubicin, particularly in the context of multidrug-resistant leukemias. The experimental protocols outlined here provide a foundation for further research into the cellular transport mechanisms of anthracyclines, which is essential for the development of more effective and targeted cancer therapies.
References
- 1. Comparison of the intracellular pharmacokinetics of daunorubicin and idarubicin in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idarubicin overcomes P-glycoprotein-related multidrug resistance: comparison with doxorubicin and daunorubicin in human multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Comparative cellular pharmacology of daunorubicin and idarubicin in human multidrug-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-Glycoprotein Expression in Acute Myeloid Leukaemia Cells at Diagnosis: Its relationship to Daunorubicin or Idarubicin Induction Therapy and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predictive value for treatment outcome in acute myeloid leukemia of cellular daunorubicin accumulation and P-glycoprotein expression simultaneously determined by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake and antiproliferative effects of therapeutic concentrations of idarubicin or daunorubicin and their alcohol metabolites, with or without cyclosporin A, in MDR1+ human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein in primary acute myeloid leukemia and treatment outcome of idarubicin/cytosine arabinoside-based induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of idarubicin and daunorubicin regarding intracellular uptake, induction of apoptosis, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [Intracellular measurement of anthracyclines with flow cytometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HPLC Methods for Idarubicin Hydrochloride in Plasma: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of idarubicin (B193468) hydrochloride in plasma is critical for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. This guide provides a comparative overview of validated HPLC methods, focusing on their performance, experimental protocols, and supporting data.
Comparative Analysis of Validated HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available equipment. Below is a comparison of key performance parameters from different validated methods for the determination of idarubicin hydrochloride in plasma.
| Parameter | Method 1: LC-FL[1][2] | Method 2: HPLC-FL[3] |
| Linearity Range | 0.1–50 ng/mL | Not explicitly stated, but sensitivity is high |
| Limit of Detection (LOD) | 0.05 ng/mL[1][2] | < 0.2 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.1 ng/mL (Implied from linearity) | Not explicitly stated |
| Extraction Recovery | 97.1 ± 5.5% (SPE with C18)[1] | > 84.5% (SPE with C18)[3] |
| Intra-assay Precision (%CV) | Not explicitly stated | 4.6% (>1 ng/mL), 12.1% (<1 ng/mL)[3] |
| Inter-assay Precision (%CV) | Not explicitly stated | 6.5%[3] |
| Internal Standard (IS) | Daunorubicin (B1662515) hydrochloride[1][2] | Not explicitly stated, but common for anthracyclines |
| Detection | Fluorescence (Ex: 487 nm, Em: 547 nm)[1][2] | Fluorescence (Ex: 470 nm, Em: 580 nm)[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key steps for a validated HPLC-fluorescence method.
Method 1: LC-FL Detailed Protocol[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 0.5 mL of human plasma, add the idarubicin solution to achieve concentrations within the calibration range (0.1–50 ng/mL).
-
Spike with 20 ng/mL of daunorubicin hydrochloride as the internal standard.
-
Vortex the sample for 30 seconds.
-
Add 0.5 mL of 0.1 M HCl and vortex for another 30 seconds.
-
Mechanically shake for 10 minutes.
-
Centrifuge at 4500 rpm for 7 minutes.
-
Perform Solid-Phase Extraction (SPE) using a C18 cartridge.
-
Condition the cartridge.
-
Load the supernatant from the centrifuged sample.
-
Wash the cartridge.
-
Elute the analyte.
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.1% formic acid in water.[1][2]
-
Flow Rate: Not explicitly stated.
-
Detection: Fluorescence detector with excitation at 487 nm and emission at 547 nm.[1][2]
Method 2: HPLC-FL Detailed Protocol[3]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Plasma samples are extracted using C18 bonded silica (B1680970) cartridges.[3]
2. Chromatographic Conditions
-
Column: Cyanopropyl chromatographic column (25 cm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Not explicitly stated.
-
Flow Rate: Not explicitly stated.
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 580 nm.[3]
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for validating an HPLC method for this compound in plasma.
Caption: Workflow for HPLC method validation of idarubicin in plasma.
Stability of this compound in Plasma
The stability of idarubicin in plasma is a critical factor for accurate quantification. Studies have shown that idarubicin and the internal standard are stable in plasma under various storage conditions.[1] The sample is considered stable if the back-calculated concentration is within 100 ± 15% of the initial concentration.[1][2]
Alternative Extraction Methods
While Solid-Phase Extraction (SPE) is a common and effective method for sample clean-up, other techniques have also been explored:
-
Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analyte between two immiscible liquid phases.[4]
-
Protein Precipitation: A simpler but potentially less clean method where a solvent is added to precipitate plasma proteins.
-
Solid-Phase Microextraction (SPME): A solvent-free extraction method that uses a coated fiber to adsorb the analyte.
The choice of extraction method can influence recovery, cleanliness of the extract, and overall method performance. For instance, one study found that for SPE, acidification of the plasma sample with 0.1 M HCl significantly improved the absolute recovery of idarubicin compared to alkalization.[1]
References
- 1. Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Idarubicin vs. Daunorubicin: A Comparative Guide to Apoptosis Induction in Leukemic Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of idarubicin (B193468) and daunorubicin (B1662515), two anthracycline antibiotics pivotal in the treatment of leukemia. The focus is on their differential efficacy in inducing apoptosis in leukemic cells, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Quantitative Performance Analysis
The in vitro cytotoxicity of idarubicin and daunorubicin has been extensively evaluated across a panel of acute myeloid leukemia (AML) cell lines. The half-maximal inhibitory concentration (IC50) values consistently demonstrate the superior potency of idarubicin.
| Cell Line | Daunorubicin IC50 (nM) | Idarubicin IC50 (nM) | Daunorubicin:Idarubicin IC50 Ratio | Reference |
| HL-60 | 8.1 | 2.6 | 3.12 | [1] |
| Kasumi-1 | 56.7 | 10.3 | 5.50 | [1] |
| KG-1 | 18.2 | 5.2 | 3.50 | [1] |
| ME-1 | 35.4 | 11.6 | 3.05 | [1] |
| MOLM-13 | 22.9 | 4.2 | 5.45 | [1] |
| OCI-AML3 | 51.5 | 17.8 | 2.89 | [1] |
Table 1: Comparative IC50 values of Daunorubicin and Idarubicin in various AML cell lines.
In a meta-analysis of in vitro studies, idarubicin was found to be 3.05 to 5.52 times more potent than daunorubicin in inhibiting the proliferation of AML cells.[2] This superior potency is a key factor in its clinical efficacy.
Molecular Mechanisms of Apoptosis Induction
Both idarubicin and daunorubicin induce apoptosis through the intrinsic and extrinsic pathways, albeit with varying efficiencies and potentially different downstream effector engagement. The general mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic signaling cascades.
Apoptotic Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in apoptosis induction by idarubicin and daunorubicin.
Idarubicin-induced apoptotic signaling pathways.
Daunorubicin-induced apoptotic signaling pathways.
Studies have shown that both drugs can induce a time-dependent loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3] This is followed by the activation of caspase-3, a central executioner caspase.[3] Notably, idarubicin has been demonstrated to be more effective than daunorubicin in inducing these apoptotic events in certain cell types.[3]
Daunorubicin has been shown to induce both intrinsic and extrinsic apoptosis pathways in T-lymphoblastic leukemia cell lines (MOLT-4 and CCRF-CEM), as evidenced by changes in mitochondrial membrane potential and the expression of proteins like Bcl-2, Bax, and FADD.[1] However, in the B-lymphoblastic leukemia cell line SUP-B15, daunorubicin appeared to primarily induce extrinsic apoptosis.[1]
Experimental Protocols
The following section details standardized protocols for key assays used to evaluate and compare the apoptotic effects of idarubicin and daunorubicin.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed leukemic cells (e.g., HL-60, K562) at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with various concentrations of idarubicin or daunorubicin for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Quadrants are set to differentiate:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the disruption of the mitochondrial membrane potential, an early indicator of apoptosis.
-
Cell Preparation:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
-
Staining:
-
Harvest cells and resuspend in 1 mL of pre-warmed media containing a cationic fluorescent dye such as JC-1 (5 µg/mL) or TMRE (100 nM).
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Analysis:
-
Wash cells with PBS.
-
Analyze immediately by flow cytometry. A shift in fluorescence from red (high ΔΨm) to green (low ΔΨm) for JC-1, or a decrease in red fluorescence for TMRE, indicates mitochondrial membrane depolarization.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of the executioner caspase-3.
-
Cell Lysate Preparation:
-
After drug treatment, harvest cells and wash with cold PBS.
-
Lyse the cells in a chilled lysis buffer on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Collect the supernatant containing the cytosolic extract.
-
-
Assay Procedure:
-
Determine the protein concentration of the cell lysate.
-
To a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the absorbance at 405 nm (colorimetric) or fluorescence at excitation/emission wavelengths of 400/505 nm (fluorometric).
-
The increase in signal compared to the untreated control is proportional to the caspase-3 activity.
-
Western Blot Analysis for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.
-
Protein Extraction and Quantification:
-
Following drug treatment, prepare cell lysates as described for the caspase activity assay.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Bak, Mcl-1, etc., overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Experimental workflow for apoptosis analysis.
Conclusion
The experimental data strongly indicates that idarubicin is a more potent inducer of apoptosis in leukemic cells compared to daunorubicin. This increased potency is reflected in its lower IC50 values and its robust activation of apoptotic signaling pathways. While both drugs share common mechanisms of action, the quantitative differences in their apoptotic efficacy are significant for their clinical application. Further research focusing on a direct comparative proteomic analysis of the differential regulation of a wider range of apoptotic and anti-apoptotic proteins by these two agents would provide deeper insights into their distinct molecular mechanisms and could inform the development of more targeted and effective therapeutic strategies for leukemia.
References
A Comparative Guide to the Efficacy of Idarubicin and Doxorubicin in Solid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of two prominent anthracycline antibiotics, idarubicin (B193468) and doxorubicin (B1662922), in the context of solid tumor models. While both are cornerstones in cancer chemotherapy, their distinct physicochemical properties lead to differences in potency, cellular uptake, and ability to overcome drug resistance. This document synthesizes available experimental data to inform further research and drug development efforts.
Mechanism of Action: A Tale of Two Anthracyclines
Idarubicin and doxorubicin share a fundamental mechanism of action, exerting their cytotoxic effects through two primary pathways:
-
DNA Intercalation: Both molecules insert themselves between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with the processes of replication and transcription.
-
Topoisomerase II Inhibition: They inhibit the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils. By stabilizing the complex between topoisomerase II and DNA after it has created a double-strand break, these drugs prevent the re-ligation of the DNA strands, leading to an accumulation of DNA damage.[1][2]
This DNA damage triggers a cascade of cellular signaling events, activating cell cycle checkpoints and ultimately leading to programmed cell death, or apoptosis.[1] Additionally, both drugs can generate reactive oxygen species (ROS), which contribute to cellular damage.[3]
The key distinction between idarubicin and doxorubicin lies in their chemical structure. Idarubicin lacks the methoxy (B1213986) group at the C-4 position of the aglycone, which is present in doxorubicin. This makes idarubicin significantly more lipophilic (fat-soluble).[4] This increased lipophilicity enhances its cellular uptake and retention, contributing to its greater potency in many cancer cell lines.[2][5] Furthermore, this property allows idarubicin to be less susceptible to efflux by P-glycoprotein (P-gp), a common mechanism of multidrug resistance (MDR) in cancer cells.[6]
Signaling Pathways in Anthracycline-Induced Apoptosis
The induction of apoptosis by doxorubicin, as a representative anthracycline, involves a complex network of signaling pathways. While the fundamental mechanism for idarubicin is similar, doxorubicin's pathways have been more extensively elucidated in the literature. Key pathways activated by doxorubicin-induced DNA damage include:
-
The p53 Pathway: DNA damage stabilizes and activates the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis by upregulating pro-apoptotic proteins like PUMA.[7]
-
The TGF-β Signaling Pathway: Doxorubicin can induce TGF-β signal transduction in the presence of p53, which is essential for its cytotoxic effects in some cancer types like osteosarcoma.[7]
-
MAPK Pathways: Stress-activated protein kinases such as p38 and JNK are activated in response to doxorubicin, contributing to the apoptotic signal.[8]
-
The Notch Signaling Pathway: Doxorubicin has been shown to increase the expression of components of the Notch signaling pathway, with the downstream target HES1 being required for doxorubicin-driven apoptosis.[9]
-
The Intrinsic Apoptosis Pathway: Doxorubicin-induced cellular stress leads to mitochondrial dysfunction and the release of cytochrome c. This triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[10][11]
Data Presentation: Efficacy in Solid Tumor Models
In Vitro Efficacy
The in vitro cytotoxicity of idarubicin and doxorubicin has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key parameter in these studies. The data consistently demonstrates that idarubicin is more potent than doxorubicin in most cell lines tested.
| Cell Line | Cancer Type | Idarubicin IC50 | Doxorubicin IC50 | Fold Difference (Doxo/Ida) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.41 µg/mL | 0.8 µg/mL | ~2.0x | [12] |
| NIH-3T3 (MDR1) | Murine Fibroblast (Multidrug Resistant) | Not specified (1.8-fold > parental) | Not specified (12.3-fold > parental) | ~6.8x (in resistance) | [6] |
| Huh7 | Hepatocellular Carcinoma | 0.15 µM | 5.6 µM | ~37.3x | [13][14] |
| HepG2 | Hepatocellular Carcinoma | 0.26 µM | 8.0 µM | ~30.8x | [13][14] |
| BFTC-905 | Bladder Cancer | Not Available | 2.3 µM | Not Applicable | [15][16] |
| MCF-7 | Breast Cancer | Not Available | 2.5 µM | Not Applicable | [15][16] |
| M21 | Skin Melanoma | Not Available | 2.8 µM | Not Applicable | [15][16] |
| HeLa | Cervical Cancer | Not Available | 2.9 µM | Not Applicable | [15][16] |
| UMUC-3 | Bladder Cancer | Not Available | 5.1 µM | Not Applicable | [15][16] |
| TCCSUP | Bladder Cancer | Not Available | 12.6 µM | Not Applicable | [15][16] |
| A549 | Lung Cancer | Not Available | > 20 µM | Not Applicable | [15][16] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy
Direct, head-to-head preclinical studies comparing the efficacy of idarubicin and doxorubicin in solid tumor xenograft models are limited in the published literature. The available data presents a complex picture that does not consistently reflect the superior in vitro potency of idarubicin.
-
Hepatocellular Carcinoma: In a chemically-induced mouse model of hepatocellular carcinoma (HCC), neither doxorubicin nor idarubicin significantly reduced the macroscopic or microscopic tumor burden.[13][14][17] However, both drugs did lead to a significant reduction in collagen deposition and liver fibrosis.[13][14][17] It is important to note that this was not a xenograft model, and the tumor microenvironment may have influenced the drug response.
-
Breast Cancer: A clinical study in patients with advanced breast cancer suggested that doxorubicin had a higher overall response rate than orally administered idarubicin (46% vs. 21%).[18] This highlights that in vitro potency does not always translate to superior clinical efficacy. Another study on MCF-7 xenografts showed a 57% tumor growth inhibition with a combination of doxorubicin and Black Cohosh, but did not include an idarubicin arm.[19]
-
Colon Cancer: One study investigating idarubicin and doxorubicin in solid lipid nanoparticles in a HCT-15 human colon tumor xenograft model was inconclusive, as both free idarubicin and the nanoparticle formulation were ineffective at lower doses and toxic at higher doses.
The scarcity of direct comparative in vivo data in solid tumor models is a significant gap in the literature and a key area for future research.
Experimental Protocols: A Framework for Comparative In Vivo Studies
The following is a generalized protocol for a comparative efficacy study of idarubicin and doxorubicin in a solid tumor xenograft model, synthesized from methodologies reported in the literature.[20][21][22]
1. Cell Culture and Animal Models:
-
Cell Lines: Select appropriate human solid tumor cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer). Culture cells in the recommended medium with supplements at 37°C in a humidified atmosphere of 5% CO2.
-
Animals: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old. Acclimatize the animals for at least one week before the start of the experiment.
2. Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject a defined number of cells (typically 1 x 10^6 to 10 x 10^7) into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Drug Formulation and Administration:
-
Prepare fresh solutions of idarubicin and doxorubicin in a suitable vehicle (e.g., sterile saline or PBS) on the day of injection.
-
Administer the drugs via an appropriate route, typically intravenous (i.v.) or intraperitoneal (i.p.).
-
The treatment schedule can vary, for example, once weekly for three weeks.
-
The control group should receive the vehicle only.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Primary endpoints often include:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Survival: Monitor the survival of the animals and perform Kaplan-Meier survival analysis.
-
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
6. Toxicity Assessment:
-
Monitor the body weight of the animals as an indicator of systemic toxicity.
-
Observe the general health and behavior of the mice.
-
Consider collecting blood samples for hematological analysis and organs for histopathological examination.
7. Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA, log-rank test) to determine the significance of the differences between the treatment groups.
Conclusion
The available preclinical data indicates that idarubicin is a more potent cytotoxic agent than doxorubicin in vitro against a variety of cancer cell lines, including some solid tumor types. This enhanced potency is largely attributed to its greater lipophilicity, which facilitates increased cellular uptake and helps to overcome P-glycoprotein-mediated multidrug resistance.
However, a significant gap exists in the literature regarding direct, quantitative comparisons of their efficacy in in vivo solid tumor models. The limited available data does not consistently demonstrate the superiority of idarubicin in these more complex biological systems. This discrepancy underscores the importance of the tumor microenvironment and other in vivo factors in determining the therapeutic outcome of a drug.
For researchers and drug development professionals, these findings suggest that while idarubicin holds promise due to its high in vitro potency and ability to circumvent a key resistance mechanism, further head-to-head in vivo studies in a range of solid tumor xenograft models are crucial to fully delineate its therapeutic potential relative to doxorubicin. Such studies will be essential for guiding the clinical development and application of these important anticancer agents in the treatment of solid tumors.
References
- 1. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 2. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Idarubicin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. karger.com [karger.com]
- 9. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 17. A comparative study of idarubicin and doxorubicin in a chemically-induced in vivo mouse model for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative phase II study of idarubicin versus doxorubicin in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide: Idarubicin Hydrochloride vs. High-Dose Daunorubicin in AML Models
For researchers and drug development professionals navigating the landscape of acute myeloid leukemia (AML) therapies, the choice between anthracyclines idarubicin (B193468) and high-dose daunorubicin (B1662515) remains a critical consideration. Both are cornerstones of the standard "7+3" induction chemotherapy regimen, yet their distinct pharmacological profiles warrant a detailed comparison. This guide provides an objective analysis of their performance in preclinical and clinical AML models, supported by experimental data, to inform further research and development.
Clinical Efficacy and Outcomes
Numerous clinical trials have compared the efficacy of idarubicin (typically 12 mg/m²/day for 3 days) with high-dose daunorubicin (90 mg/m²/day for 3 days), both in combination with cytarabine (B982). While some studies report comparable overall outcomes, others suggest advantages for specific patient populations.
A phase III randomized trial found no significant overall differences in complete remission (CR) rates, relapse, and survival between the two drugs.[1] However, a key finding was that high-dose daunorubicin demonstrated greater efficacy in patients with FLT3-ITD mutations, a common and prognostically unfavorable mutation in AML.[1][2] In this subgroup, high-dose daunorubicin led to higher overall and event-free survival.[2]
Conversely, a meta-analysis of multiple studies indicated that idarubicin may offer a higher complete response rate after the first course of induction therapy and a lower rate of refractory AML compared to high-dose daunorubicin.[3] Another meta-analysis concluded that an idarubicin-based regimen had better efficacy in treating AML than a daunorubicin-based regimen, even with increased doses of daunorubicin, and that the overall survival of patients on a standard dose of idarubicin was longer.[4][5]
Toxicity profiles are generally similar between the two agents, with cardiotoxicity being a known class effect of anthracyclines.[1] However, some research suggests that idarubicin might have a reduced potential for cardiac toxicity.[6]
| Parameter | Idarubicin (12 mg/m²) | High-Dose Daunorubicin (90 mg/m²) | Key Findings |
| Complete Remission (CR) Rate | ~80.5%[1] | ~74.7%[1] | No significant overall difference in some studies, though meta-analyses suggest a potential advantage for idarubicin.[1][3][5] |
| 4-Year Overall Survival (OS) | ~51.1%[1] | ~54.7%[1] | No significant overall difference.[1] However, high-dose daunorubicin showed improved OS in patients with FLT3-ITD mutations.[2] |
| 4-Year Event-Free Survival (EFS) | ~45.5%[1] | ~50.8%[1] | No significant overall difference.[1] High-dose daunorubicin showed improved EFS in patients with FLT3-ITD mutations.[2] |
| Refractory AML Rate | Lower[3] | Higher[3] | Idarubicin was associated with a significantly lower rate of refractory AML.[3] |
| Cardiotoxicity | Potential for reduced cardiotoxicity[6] | Dose-dependent cardiotoxicity | Both drugs carry a risk of cardiotoxicity, a hallmark of anthracyclines.[7][8] |
Preclinical Performance in AML Models
In vitro studies consistently demonstrate the superior potency of idarubicin compared to daunorubicin in AML cell lines.
In Vitro Cytotoxicity
A meta-analysis of preclinical data, combined with new in vitro testing, revealed that idarubicin is 3.05 to 5.52 times more potent than daunorubicin in inducing cell death across a panel of AML cell lines.[9] The half-maximal inhibitory concentration (IC50) values for idarubicin were consistently lower than those for daunorubicin.
| AML Cell Line | Daunorubicin IC50 (nM) | Idarubicin IC50 (nM) | DNR:IDA IC50 Ratio |
| MOLM-13 | 8.1 | 2.6 | 3.12 |
| MV4-11 | 10.3 | 2.9 | 3.55 |
| OCI-AML3 | 15.6 | 2.8 | 5.57 |
| U937 | 25.4 | 8.3 | 3.06 |
| THP-1 | 42.1 | 10.2 | 4.13 |
| HL-60 | 56.7 | 17.8 | 3.19 |
| (Data adapted from a study that conducted in vitro tests on six AML cell lines)[9] |
Mechanism of Action: A Shared Pathway with Key Differences
Both idarubicin and daunorubicin exert their cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[7][10] This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.
A key difference lies in their cellular uptake and retention. Idarubicin exhibits greater lipophilicity, leading to a more rapid and extensive cellular uptake compared to daunorubicin.[6] Studies have shown significantly greater drug uptake and retention for idarubicin in leukemic cells.[11] Furthermore, idarubicin and its active metabolite, idarubicinol (B1259273), appear to be less affected by topoisomerase II-related multidrug resistance mechanisms than daunorubicin.[12]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the IC50 values of chemotherapeutic agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: AML cells are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of idarubicin or daunorubicin.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.
-
Absorbance Reading: The absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated relative to untreated controls, and IC50 values are determined from the dose-response curves.
Clinical Trial Protocol for Induction Chemotherapy
The "7+3" regimen is a standard induction therapy for newly diagnosed AML.
Protocol:
-
Patient Population: Young adults with newly diagnosed AML.
-
Randomization: Patients are randomly assigned to one of two treatment arms.
-
Idarubicin Arm:
-
Cytarabine: 200 mg/m²/day as a continuous intravenous infusion for 7 days.
-
Idarubicin: 12 mg/m²/day as an intravenous infusion for 3 days.
-
-
High-Dose Daunorubicin Arm:
-
Cytarabine: 200 mg/m²/day as a continuous intravenous infusion for 7 days.
-
Daunorubicin: 90 mg/m²/day as an intravenous infusion for 3 days.
-
-
Primary Endpoint: Complete Remission (CR) rate.
-
Secondary Endpoints: Overall Survival (OS), Event-Free Survival (EFS), and toxicity profiles.
Conclusion
The choice between idarubicin hydrochloride and high-dose daunorubicin for AML induction therapy is nuanced. Preclinical data unequivocally demonstrates the superior in vitro potency of idarubicin. Clinically, while overall survival and remission rates can be comparable, high-dose daunorubicin appears to offer a distinct advantage in the significant subset of patients with FLT3-ITD mutations. Conversely, some meta-analyses suggest idarubicin may lead to higher initial remission rates and lower rates of refractory disease.
For researchers and drug development professionals, these findings highlight the importance of patient stratification in clinical trial design and the potential for developing more targeted therapeutic approaches. Further investigation into the mechanisms underlying the differential efficacy in genetically defined AML subtypes is warranted to optimize patient outcomes.
References
- 1. Comparison of idarubicin and high-dose daunorubicin in the induction chemotherapy for AML – a phase III study [aml-hub.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy and safety of daunorubicin versus idarubicin combined with cytarabine for induction therapy in acute myeloid leukemia: A meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of daunorubicin versus idarubicin combined with cytarabine for induction therapy in acute myeloid leukemia: A meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anthracycline Cardiotoxicity: An Update - American College of Cardiology [acc.org]
- 9. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cellular uptake and antiproliferative effects of therapeutic concentrations of idarubicin or daunorubicin and their alcohol metabolites, with or without cyclosporin A, in MDR1+ human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Idarubicin and idarubicinol are less affected by topoisomerase II-related multidrug resistance than is daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Pharmacokinetic Analysis of Idarubicin and Daunorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo pharmacokinetic profiles of two critical anthracycline chemotherapeutic agents: idarubicin (B193468) and daunorubicin (B1662515). The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and professionals in drug development in making informed decisions.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of idarubicin, daunorubicin, and their active metabolites, idarubicinol (B1259273) and daunorubicinol, in human subjects. These values highlight the critical differences in their in vivo disposition.
Table 1: Pharmacokinetic Parameters of Parent Drugs
| Parameter | Idarubicin | Daunorubicin | Reference |
| Total Plasma Clearance (L/h/m²) | 39.0 | 38.6 | [1] |
| Total Volume of Distribution (L/m²) | 1756 | 1725 | [1] |
| Elimination Half-Life (h) | 42.7 | 47.4 | [1] |
Table 2: Pharmacokinetic Parameters of Metabolites
| Parameter | Idarubicinol | Daunorubicinol | Reference |
| Elimination Half-Life (h) | 80.7 | 37.3 | [1] |
Key Pharmacokinetic Differences and Implications
While the parent drugs, idarubicin and daunorubicin, exhibit remarkably similar dose-independent pharmacokinetic parameters such as total plasma clearance and volume of distribution, a significant divergence is observed in the profiles of their active metabolites.[1] The most striking difference lies in the elimination half-life of their 13-dihydro derivatives. Idarubicinol, the active metabolite of idarubicin, has an elimination half-life that is more than double that of daunorubicinol, the metabolite of daunorubicin (80.7 hours vs. 37.3 hours).[1]
This extended persistence of the highly active idarubicinol metabolite leads to a higher area under the curve (AUC) ratio of metabolite to the parent drug for idarubicin compared to daunorubicin.[1] This key pharmacokinetic advantage is believed to contribute significantly to the reported higher anti-leukemic activity of idarubicin.[1]
Furthermore, idarubicin's increased lipophilicity, due to the absence of a methoxy (B1213986) group, allows for greater tissue penetration compared to daunorubicin.[2] Studies have also indicated that idarubicin is less susceptible to cellular efflux by multidrug resistance proteins, which may contribute to its enhanced potency.[2] In vitro studies have shown idarubicin to be 3.05 to 5.52 times more potent than daunorubicin in killing various AML cell lines.
Experimental Protocols
The determination of pharmacokinetic parameters for idarubicin and daunorubicin in vivo relies on the accurate quantification of the drugs and their metabolites in biological matrices, typically plasma. The following is a representative experimental protocol based on methodologies cited in the literature.
Objective:
To determine the plasma concentrations of idarubicin, daunorubicin, and their respective metabolites (idarubicinol and daunorubicinol) over time to calculate key pharmacokinetic parameters.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Reversed-phase HPLC column (e.g., C18 or Cyanopropyl).[3]
-
Solvents for mobile phase (e.g., acetonitrile, ammonium (B1175870) formate (B1220265) buffer).[4]
-
Extraction solvents (e.g., chloroform (B151607), 1-heptanol).[5]
-
Internal standard (e.g., another anthracycline not present in the study).
-
Human plasma samples collected from subjects at various time points after drug administration.
-
Reference standards for idarubicin, daunorubicin, idarubicinol, and daunorubicinol.
Methodology:
-
Sample Collection: Collect peripheral blood samples in heparinized tubes at predetermined time points following intravenous administration of idarubicin or daunorubicin.[6]
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma fraction. Store plasma samples at -20°C or lower until analysis.
-
Drug Extraction:
-
Thaw plasma samples.
-
Perform a liquid-liquid extraction to isolate the anthracyclines and their metabolites from plasma proteins. A common method involves using a mixture of chloroform and 1-heptanol.[5]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer containing the drugs to a clean tube.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the parent drug and its metabolites using a reversed-phase column and an isocratic or gradient mobile phase.
-
Detect the separated compounds using a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., excitation ~485 nm, emission ~550 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the reference standards.
-
Determine the concentrations of the parent drugs and their metabolites in the plasma samples by comparing their peak areas to the standard curve.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and AUC using appropriate software.
-
Visualizations
Metabolic Pathway
The primary metabolic pathway for both idarubicin and daunorubicin in vivo is the reduction of the C-13 keto group to a hydroxyl group, forming their respective active alcohol metabolites.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of idarubicin and daunorubicin.
References
- 1. Comparative pharmacokinetic study of idarubicin and daunorubicin in leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simplified method for determination of daunorubicin, adriamycin, and their chief fluorescent metabolites in human plasma by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of Daunorubicin in adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Idarubicin Hydrochloride: A Potent Agent Against P-Glycoprotein Mediated Multidrug Resistance
A comparative analysis of idarubicin (B193468) hydrochloride's efficacy in P-glycoprotein expressing cells, providing researchers, scientists, and drug development professionals with essential experimental data and protocols to assess its potential in overcoming multidrug resistance.
Idarubicin hydrochloride, a highly lipophilic anthracycline, has demonstrated superior activity in cancer cells overexpressing the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance (MDR). This guide provides a comprehensive comparison of idarubicin with other anthracyclines, supported by experimental data and detailed methodologies, to confirm its effectiveness in P-gp expressing cells.
Superior Cytotoxicity of Idarubicin in P-gp Expressing Cells
Studies consistently show that idarubicin is significantly more potent than other anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515), in multidrug-resistant cell lines. This increased efficacy is largely attributed to its ability to circumvent P-gp mediated efflux.
A key study comparing idarubicin with doxorubicin and daunorubicin in human multiple myeloma cell lines, including P-gp overexpressing sublines (8226-R7 and 8226-Dox40), revealed that idarubicin was 10 to 50 times more potent.[1] This enhanced cytotoxicity is linked to a better intracellular uptake of idarubicin compared to the other anthracyclines.[1] Notably, the P-gp inhibitor verapamil (B1683045) only minimally affected idarubicin uptake in the most resistant cell line, indicating that idarubicin is a poor substrate for the P-gp transporter.[1]
Clinical data from acute myeloid leukemia (AML) patients further supports these findings. In patients with P-gp positive AML, treatment with idarubicin resulted in a significantly higher complete remission rate (70%) compared to daunorubicin (40%).[2]
| Drug | Cell Line | P-gp Status | IC50 (nM) - Drug Alone | IC50 (nM) - With Verapamil (P-gp inhibitor) | Fold-Change in Resistance | Reference |
| Idarubicin | 8226-S | Low | ~5 | N/A | N/A | [1] |
| 8226-R7 | High | ~20 | ~15 | ~4 | [1] | |
| 8226-Dox40 | Very High | ~100 | ~30 | ~20 | [1] | |
| Daunorubicin | 8226-S | Low | ~15 | N/A | N/A | [1] |
| 8226-R7 | High | ~300 | ~20 | ~20 | [1] | |
| 8226-Dox40 | Very High | >1000 | ~50 | >66 | [1] | |
| Doxorubicin | 8226-S | Low | ~20 | N/A | N/A | [1] |
| 8226-R7 | High | ~600 | ~30 | ~30 | [1] | |
| 8226-Dox40 | Very High | >2000 | ~60 | >100 | [1] |
Note: IC50 values are approximated from graphical data presented in the cited study. Fold-change in resistance is calculated relative to the sensitive parental cell line (8226-S).
Mechanism of Action and Resistance Evasion
Idarubicin's primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and ultimately apoptosis.[3][4] This is a common mechanism for all anthracyclines. However, idarubicin's high lipophilicity is a key factor in its ability to bypass P-gp.[1] This property facilitates a higher rate of cellular uptake, which appears to overwhelm the efflux capacity of P-gp.[5]
Interestingly, one study suggests that while idarubicin is not a significant substrate for P-gp, its DNA intercalation can be reduced by another ABC transporter, the Multidrug Resistance-Associated Protein 1 (MRP1).[6] This indicates that while idarubicin shows promise in overcoming P-gp mediated resistance, other resistance mechanisms may still play a role.
Figure 1. Comparative uptake of Idarubicin vs. other anthracyclines in P-gp expressing cells.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
P-gp expressing and non-expressing cancer cell lines
-
This compound, doxorubicin, daunorubicin
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the anthracyclines in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
References
- 1. Idarubicin overcomes P-glycoprotein-related multidrug resistance: comparison with doxorubicin and daunorubicin in human multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-Glycoprotein Expression in Acute Myeloid Leukaemia Cells at Diagnosis: Its relationship to Daunorubicin or Idarubicin Induction Therapy and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Idarubicin and Doxorubicin Solid Lipid Nanoparticles to Overcome Pgp–mediated Multiple Drug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idarubicin DNA intercalation is reduced by MRP1 and not Pgp - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Idarubicin Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of idarubicin (B193468) hydrochloride is a critical component of laboratory safety and environmental responsibility. As a potent antineoplastic agent, idarubicin hydrochloride is classified as a cytotoxic and hazardous material.[1][2] Improper disposal can pose significant risks to human health and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
The primary principle for managing this compound waste is to treat it as hazardous cytotoxic waste, ensuring it is properly segregated, contained, and treated to render it non-hazardous.[3][4][5] Releases into the environment, including drains and sewers, must be strictly avoided.[1][3][6]
Procedural Overview
The disposal process for this compound can be broken down into four key stages: immediate containment at the point of use, segregation of waste streams, chemical inactivation for liquid waste, and final disposal through a licensed contractor. Adherence to personal protective equipment (PPE) protocols, including wearing chemotherapy-approved gloves, gowns, and eye protection, is mandatory at all stages of handling.[7][8][9]
Step 1: Immediate Containment and Segregation
Proper segregation of waste is crucial to prevent cross-contamination and ensure correct disposal pathways.
-
Sharps Waste: All needles, syringes, glass vials, and other contaminated sharps must be immediately placed into a designated, puncture-resistant sharps container with a purple lid, clearly labeled as "Cytotoxic Waste".[2][7] Needles should not be recapped.[8]
-
Non-Sharps Solid Waste: Items such as contaminated gloves, gowns, bench paper, and plasticware should be placed in a thick, clear plastic bag.[7] This bag should then be sealed and placed into a secondary, properly labeled cytotoxic waste bag or a rigid yellow container with a purple lid.[2]
-
Liquid Waste: Unused or residual this compound solutions should be collected for chemical inactivation (see Step 2) or disposed of directly into a designated, leak-proof hazardous waste container. Do not dispose of untreated liquid waste down the drain.[1][5]
Step 2: Chemical Inactivation of Liquid Waste
For laboratories equipped to perform chemical inactivation, this step can render the liquid waste non-mutagenic before final disposal. The most effective and validated method for the degradation of idarubicin is treatment with sodium hypochlorite (B82951).[3]
Quantitative Data for Chemical Inactivation
| Inactivating Agent | Concentration | Treatment Time | Efficacy | Result |
| Sodium Hypochlorite (NaOCl) | 5.25% | 1 hour | >99.9% Degradation | Non-mutagenic Residues |
Table 1: Summary of validated chemical inactivation data for Idarubicin.
Step 3: Spill Management
Accidental spills must be managed immediately by trained personnel.
-
Evacuate and Restrict Access: Clear the area of all non-essential personnel.
-
Don PPE: Wear a full complement of cytotoxic-specific PPE.
-
Contain the Spill: Use a chemotherapy spill kit to absorb liquids and contain powders.
-
Decontaminate: Treat the spill area with a 10% dilute bleach solution (sodium hypochlorite). Allow for a contact time of at least one hour.
-
Clean: Thoroughly clean the area with detergent and water.
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
Step 4: Storage and Final Disposal
All segregated and contained cytotoxic waste must be stored in a secure, designated area with clear hazard labeling. Final disposal must be conducted through a licensed hazardous waste contractor, typically via high-temperature incineration.[2][3][4] Maintain meticulous records of all disposed cytotoxic waste as required by institutional and regulatory standards.
Experimental Protocol: Chemical Degradation of this compound
This protocol is based on a study by the International Agency for Research on Cancer (IARC) for the chemical degradation of anthracyclines, including idarubicin.[3]
Objective: To completely degrade this compound in liquid waste into non-mutagenic residues.
Materials:
-
This compound contaminated liquid waste
-
5.25% Sodium Hypochlorite (NaOCl) solution (commercial bleach)
-
Appropriate sealed container for the reaction
-
Personal Protective Equipment (PPE): two pairs of chemotherapy gloves, disposable gown, safety goggles, and a face shield.
Methodology:
-
Perform all steps within a certified chemical fume hood or biological safety cabinet.
-
Carefully measure the volume of the this compound liquid waste to be treated.
-
In a suitable, labeled, and sealed container, add a volume of 5.25% sodium hypochlorite solution equal to the volume of the cytotoxic waste (a 1:1 volume/volume ratio).
-
Ensure the container is securely sealed to prevent the release of any aerosols or gases.
-
Allow the mixture to react for a minimum of one hour. This contact time is sufficient for complete degradation.[3]
-
Following the inactivation period, the resulting solution can be disposed of as hazardous chemical waste, in accordance with local and institutional regulations. Note that while the idarubicin is degraded, the resulting solution is still a chemical waste product.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Removal of anthracycline cytostatics from aquatic environment: Comparison of nanocrystalline titanium dioxide and decontamination agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. punchout.medline.com [punchout.medline.com]
- 6. Physicochemical stability of Idarubicin Accord in punctured original vials, syringes and after dilution with water for injection - GaBIJ [gabi-journal.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of degradation products of idarubicin through LC-UV, MS(n) and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Health: A Comprehensive Guide to Handling Idarubicin Hydrochloride
Essential protocols for the safe management of idarubicin (B193468) hydrochloride, a potent antineoplastic agent, are critical for protecting researchers, scientists, and drug development professionals. Adherence to stringent safety measures, from initial receipt to final disposal, is paramount due to the compound's significant health risks, including its classification as fatal if swallowed, potential for genetic defects, and suspected carcinogenicity.[1][2]
This guide provides a detailed operational plan, quantitative safety data, and a procedural workflow to ensure the safe handling of idarubicin hydrochloride in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated, powder-free nitrile or latex gloves.[3] | Provides a barrier against direct skin contact. Double gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[1][4][5][6][7] | Protects eyes from splashes of solutions or airborne powder. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and elastic or knit cuffs.[3][5][6][7][8] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is required if handling outside of a containment device.[4][8][9] | Protects against inhalation of aerosolized particles or dust. |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Verify that the container is clearly labeled.
-
Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials.[9][10] The storage temperature should be in accordance with the manufacturer's instructions, typically at room temperature or refrigerated (2° to 8°C), and protected from light.[5]
-
Access to the storage area should be restricted to authorized personnel.[3]
2. Preparation and Handling:
-
All handling of this compound, including reconstitution and dilution, must be performed within a certified biological safety cabinet (BSC) or a ventilated containment enclosure (fume hood).[9]
-
Before starting, decontaminate the work surface.
-
Wear all required PPE as specified in the table above.
-
Use a plastic-backed absorbent pad on the work surface to contain any potential spills.
-
When reconstituting, inject the diluent slowly down the side of the vial to avoid aerosolization.
-
After preparation, wipe the outside of the vial and any other containers with a decontaminating solution.
3. Spill Management:
-
In the event of a spill, evacuate the area and restrict access.
-
Trained personnel wearing appropriate PPE must manage the cleanup.[3]
-
For liquid spills, cover with an absorbent material.
-
For powder spills, gently cover with a damp cloth to avoid making the powder airborne.[3]
-
Decontaminate the spill area using a 10% bleach solution, followed by a thorough rinsing with water.[8]
-
All materials used for cleanup must be disposed of as hazardous waste.
4. Disposal:
-
Dispose of all this compound waste, including empty vials, contaminated PPE, and cleanup materials, in clearly labeled, sealed, and puncture-proof hazardous waste containers.[3][10]
-
Disposal must adhere to all local, state, and federal regulations for cytotoxic waste.[3][8][9][10]
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[6][7][8] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[9] If breathing is difficult, provide artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Wash out the mouth with water.[1][9][10] Seek immediate medical attention. |
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. globalrph.com [globalrph.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. ubpbio.com [ubpbio.com]
- 10. punchout.medline.com [punchout.medline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
